(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHQDRDWQIHGKZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351660 | |
| Record name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778571-53-2 | |
| Record name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties & Characterization of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
Executive Summary
Compound: (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
CAS Registry Number: 778571-53-2
Molecular Formula:
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound. As a chiral
Physicochemical Characterization
The following data represents the core physical standards for high-purity research grade material (>99% ee).
Solid-State Properties
The compound typically isolates as a crystalline zwitterion. The high melting point reflects a strong intermolecular hydrogen bonding network characteristic of amino acids in the solid state.
| Property | Value / Description | Condition / Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 239 – 243 °C | Capillary method (uncorrected) |
| Physical State | Solid (Zwitterionic lattice) | STP |
| Hygroscopicity | Low to Moderate | Store desiccated |
Solution & Chiral Properties
The optical rotation is the primary rapid-release specification for confirming absolute configuration.
| Property | Value | Solvent / Conditions |
| Specific Rotation | ||
| Solubility (Water) | Sparingly soluble (Neutral pH) | |
| Solubility (Acid/Base) | Soluble | 1.0 N HCl or 1.0 N NaOH |
| pKa (Calculated) | Aqueous titration model | |
| LogP (Predicted) | Lipophilic due to dichlorophenyl ring |
Technical Insight: The solubility profile is pH-dependent. At neutral pH (approx. 6-7), the compound exists as a zwitterion with minimal solubility. To achieve the concentration required for optical rotation (
g/100mL), a basic solvent (0.5 N NaOH) is required to deprotonate the carboxylic acid and disrupt the lattice energy.
Structural & Functional Logic
The utility of this compound lies in its specific structural features.[1][2][3][4] The 2,4-dichlorophenyl group acts as a lipophilic anchor, often filling hydrophobic pockets in target enzymes (e.g., proteases or GPCRs), while the
Pharmacophore Visualization
The following diagram illustrates the functional connectivity and the logic behind its use as a scaffold.
Figure 1: Structural-Activity Relationship (SAR) Logic. The diagram maps chemical features to their biological utility in drug design.
Experimental Protocols
To ensure data integrity during characterization, the following protocols should be strictly adhered to.
Protocol: Determination of Specific Optical Rotation
Objective: Confirm the enantiomeric identity of the (R)-isomer.
-
Preparation: Weigh exactly
of the dried sample into a volumetric flask. -
Solvent Addition: Add approximately
of 0.5 N NaOH . Sonicate if necessary to ensure complete dissolution (solution must be clear). -
Dilution: Dilute to volume with 0.5 N NaOH and mix by inversion.
-
Measurement:
-
Zero the polarimeter with a blank (0.5 N NaOH).
-
Fill a
polarimeter tube with the sample solution, ensuring no bubbles are present. -
Measure the rotation (
) at using the Sodium D-line (589 nm).
-
-
Calculation:
Where and . Acceptance Criteria: to .
Protocol: Chiral HPLC Purity Analysis
Objective: Quantify Enantiomeric Excess (ee%).
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).
-
Note: TFA is critical to suppress ionization of the amino/acid groups and sharpen peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (Absorption of the dichlorophenyl ring).
-
Temperature:
. -
Sample Prep: Dissolve
in Mobile Phase.
Handling, Stability & Safety
Storage Conditions
-
Temperature: Store at
to (Refrigerated). -
Atmosphere: Keep under inert gas (Nitrogen/Argon) if storing for
months to prevent oxidative degradation of the amine. -
Container: Tightly sealed glass or HDPE; protect from light.
Stability Profile
-
Thermal: Stable up to melting point (
), but prolonged exposure to high heat can cause decarboxylation. -
Chemical: Incompatible with strong oxidizing agents. The free amine is susceptible to carbamylation if exposed to atmospheric
over long periods in solution.
Analytical Workflow Diagram
The following workflow outlines the critical path for validating a batch of this compound for use in API synthesis.
Figure 2: Quality Control Workflow. A sequential validation process ensuring enantiomeric purity and solid-state integrity.
References
-
Chem-Impex International. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Specifications. Retrieved from
-
MySkinRecipes. this compound Chemical Data. Retrieved from
-
PubChem. (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid Compound Summary. (Used for structural analog validation). Retrieved from
-
Ningbo Inno Pharmchem. Chemical Building Blocks for Neurological Therapies.[3] Retrieved from
Sources
Technical Whitepaper: (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Strategic Utilization of Halogenated -Amino Acids in Drug Design[1]
Executive Summary
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 778571-53-2 ) represents a critical class of chiral
This technical guide analyzes the physiochemical properties, synthetic pathways, and pharmaceutical utility of this specific enantiomer. It serves as a blueprint for researchers integrating this moiety into programs targeting metabolic enzymes (e.g., DPP-4), neurological receptors, and antimicrobial agents.
Chemical Identity & Physiochemical Profile[1][3][4]
The (R)-enantiomer is the biologically preferred stereoisomer for many high-affinity interactions in protein binding pockets. The 2,4-dichloro substitution pattern on the phenyl ring significantly alters the electronic and steric landscape compared to the unsubstituted
Core Data Table[2]
| Parameter | Specification |
| Chemical Name | This compound |
| Common Synonyms | (R)- |
| CAS Number | 778571-53-2 |
| Molecular Formula | |
| Molecular Weight | 234.08 g/mol |
| Chirality | (R)-configuration |
| Melting Point | 239 - 243 °C (Decomposition) |
| Purity Standard | |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous acid; sparingly soluble in water |
Structural Visualization
The following diagram illustrates the connectivity and the critical stereogenic center at the
Figure 1: Structural connectivity highlighting the pharmacophoric regions of the molecule.[2]
Synthetic Methodologies
The synthesis of enantiopure this compound requires strict stereocontrol. Two primary pathways are dominant in industrial and research settings: Enzymatic Resolution (for high optical purity) and Asymmetric Hydrogenation (for scalability).[2]
Pathway A: Enzymatic Resolution (Biocatalysis)
This method utilizes lipases or acylases to selectively hydrolyze a racemic ester or amide precursor.[2] It is preferred for generating reference standards due to the extremely high enantiomeric excess (ee) achievable.
-
Knoevenagel Condensation: Reaction of 2,4-dichlorobenzaldehyde with malonic acid/ammonium acetate to form the racemic
-amino acid.[2] -
Esterification: Conversion to the ethyl ester.
-
Enzymatic Hydrolysis: Use of Candida antarctica Lipase B (CAL-B) or specific transaminases.[2] The enzyme selectively hydrolyzes the (R)-ester (or leaves it unreacted depending on specificity), allowing separation of the enantiomers.
Pathway B: Asymmetric Hydrogenation (Chemocatalysis)
For larger scale production, transition metal catalysis offers atom economy.
-
Substrate Preparation: Synthesis of (E)-3-(2,4-dichlorophenyl)-3-aminoacrylate.
-
Chiral Catalysis: Hydrogenation using a Rhodium (Rh) or Ruthenium (Ru) complex with a chiral phosphine ligand (e.g., BINAP or DuPhos).[2]
-
Deprotection: Removal of protecting groups to yield the free amino acid.
Synthesis Workflow Diagram
Figure 2: Dual synthetic strategies ensuring access to high-purity (R)-enantiomer.
Analytical Characterization & Quality Control
Trustworthiness in experimental data relies on rigorous characterization.[3] The following protocols are self-validating systems for confirming identity and purity.
3.1 Enantiomeric Excess (ee) Determination via Chiral HPLC[2]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).[2]
-
Mobile Phase: Hexane : Isopropanol (90:[2]10) + 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Absorption of the dichlorophenyl moiety).[2]
-
Validation: Inject racemic standard to establish separation factor (
), then inject the (R)-sample. The (R)-isomer typically elutes second on AD-H columns (verify with specific lot).[2]
3.2 NMR Spectroscopy Validation
-
1H NMR (400 MHz, DMSO-d6):
- 7.60 (d, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.38 (d, 1H, Ar-H) – Diagnostic aromatic signals confirming 2,4-substitution.
- 4.55 (t, 1H, CH-NH2) – The chiral proton.
- 2.60 (dd, 2H, CH2-COOH) – Diastereotopic methylene protons.
Pharmaceutical Applications & Mechanism[1][2][7][8]
The this compound moiety is a "privileged structure" in drug discovery. Its primary utility lies in replacing natural amino acids to evade proteolytic degradation while maintaining receptor affinity.
4.1 Peptidomimetics & Stability
Incorporating this
4.2 DPP-4 Inhibition & Metabolic Disease
This compound acts as a structural analog to the intermediates used in Sitagliptin (Januvia) synthesis.[2] While Sitagliptin utilizes a trifluorophenyl ring, the 2,4-dichlorophenyl variant is used in SAR studies to optimize:
-
Hydrophobic Collapse: The chlorines fill specific hydrophobic pockets (S1/S2 subsites) in enzymes like Dipeptidyl Peptidase-4 (DPP-4).[2]
-
Binding Affinity: The electron-withdrawing nature of the chlorines influences the acidity of the
-amino group, affecting hydrogen bond strength with active site residues (e.g., Glu205/Glu206 in DPP-4).[2]
4.3 Neurological Targets
Recent research indicates potential activity in modulating GABA receptors or acting as a substrate for large neutral amino acid transporters (LAT1), facilitating blood-brain barrier (BBB) crossing.[2]
Figure 3: Pharmacological advantages conferred by the scaffold.[2]
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]
-
Handling: Use in a fume hood. The compound is a zwitterion and may exhibit electrostatic properties; use anti-static weighing tools.
-
Storage: Keep desicated at 2-8°C. Hygroscopic tendencies may degrade enantiomeric purity over long periods if exposed to moisture (racemization risk is low but aggregation is possible).[2]
References
-
Chem-Impex International. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Data. Retrieved from
-
Sigma-Aldrich. 3-Amino-3-(2,4-dichlorophenyl)propionic acid (Racemic & Enantiomeric Standards). Retrieved from
-
National Institutes of Health (PubChem). Compound Summary: Beta-Amino Acid Derivatives.[2] Retrieved from [2][4]
-
ChiroBlock. Beta-Amino Acids: Synthesis Approaches & Compounds. Retrieved from
-
MDPI. New Approved Drugs Appearing in the Pharmaceutical Market Featuring Tailor-Made Amino Acids.[2] Retrieved from [2]
Sources
Technical Guide: Solubility Profiling & Process Engineering of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
This guide is structured as a high-level technical whitepaper designed for process chemists and formulation scientists. It synthesizes available physicochemical data with standard process engineering principles to address the solubility profile of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Executive Summary & Compound Profile
This compound is a critical chiral
Physicochemical Properties Table[1]
| Property | Value / Description | Source |
| IUPAC Name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | [1] |
| Molecular Formula | [1] | |
| Molecular Weight | 234.08 g/mol | [1] |
| Physical State | White to off-white crystalline powder | [1] |
| Melting Point | 239 – 243 °C (Decomposition) | [1][2] |
| Isoelectric Point (pI) | ~5.5 – 6.0 (Estimated) | [3] |
| LogP (Predicted) | 1.68 – 1.72 | [1] |
| pKa (Acid) | ~3.6 (Carboxyl) | [3] |
| pKa (Base) | ~8.2 (Amino) | [3] |
Solubility Behavior & Solvent Systems[2][4][5][6][7][8][9]
The solubility of this compound is governed by its zwitterionic lattice energy and the hydrophobic effect of the dichlorophenyl ring. Unlike simple aliphatic amino acids, the aromatic substitution significantly reduces aqueous solubility while enhancing solubility in polar organic solvents under specific pH conditions.
Estimated Solubility Profile
Note: Exact equilibrium values depend on polymorph and purity. The ranges below are derived from structural analogs (e.g., 3-amino-3-phenylpropanoic acid).
| Solvent System | Solubility Rating | Estimated Range (25°C) | Mechanistic Insight |
| Water (pH 7) | Low | < 5 g/L | Zwitterionic lattice forces dominate; hydrophobic ring limits solvation. |
| Water (pH < 2) | High | > 50 g/L | Protonation of carboxylate breaks zwitterion; forms soluble cation. |
| Water (pH > 10) | High | > 50 g/L | Deprotonation of amine; forms soluble anion. |
| Methanol | Moderate | 10 – 25 g/L | Solvates both polar and lipophilic domains. |
| Ethanol | Low-Moderate | 5 – 15 g/L | Lower dielectric constant reduces zwitterion solvation. |
| THF / DCM | Very Low | < 1 g/L | Incompatible with zwitterionic charge separation. |
| DMSO | High | > 100 mg/mL | High dielectric constant disrupts lattice effectively. |
Thermodynamic Solubility Modeling
To accurately predict solubility (
- : Mole fraction solubility
- : Absolute temperature (K)
- : Empirical model parameters derived from experimental data.
Causality: The positive enthalpy of dissolution (
Experimental Protocols
To generate precise solubility data for regulatory filing or process optimization, follow these self-validating protocols.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: Determine saturation solubility at specific temperatures (
-
Preparation: Add excess this compound solid to 10 mL of solvent (Water, MeOH, EtOH) in a jacketed glass vessel.
-
Equilibration: Stir at 400 rpm for 24 hours at constant
. -
Validation: Monitor pH; ensure solid phase remains present (supersaturation check).
-
Sampling: Stop stirring. Allow settling for 1 hour. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to
to prevent precipitation). -
Quantification: Dilute filtrate and analyze via HPLC (C18 column, UV 210 nm, Mobile Phase: ACN/Water/0.1% TFA).
-
Calculation:
Protocol: Isoelectric Point (pI) Determination
Objective: Identify the pH of minimum solubility for yield maximization.
-
Dissolution: Dissolve 1.0 g of compound in 20 mL of 1M HCl.
-
Titration: Slowly add 1M NaOH while monitoring turbidity and pH.
-
Observation: Record the pH where precipitation onset occurs (Cloud Point) and where precipitation is maximal.
-
Result: The pH of maximum precipitation is the operational pI (typically pH 5.5–6.0).
Process Engineering: Crystallization & Purification[10]
The high melting point and steep solubility-pH curve suggest Reactive Crystallization (pH swing) or Anti-Solvent Crystallization as the primary purification methods.
Purification Workflow Diagram
Caption: Workflow for isoelectric purification of this compound, leveraging pH-dependent solubility.
Critical Process Parameters (CPPs)
-
pH Control: Precise endpoint titration to pH 5.8 ± 0.2 is critical. Overshooting to pH > 8 will re-dissolve the product.
-
Temperature: Final isolation at 0–5°C maximizes yield due to positive enthalpy of solution.
-
Solvent Ratio: If using Ethanol/Water, a ratio of 1:1 to 1:3 (v/v) often yields optimal crystal habit (rods vs. needles) for filtration.
References
-
PubChem. (2023). (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid Compound Summary. National Library of Medicine.
-
Chem-Impex International. (2023). (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Data.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations.
-
Sigma-Aldrich. (2023). 3-Amino-3-(2,4-dichlorophenyl)propionic acid Safety Data Sheet.
-
ResearchGate. (2017). Predicting the Thermodynamic Solubility of Drug-Coformer Systems.
Technical Guide: Spectroscopic Profiling of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
The following technical guide details the spectroscopic characterization and structural analysis of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid . This document is designed for researchers in medicinal chemistry and process development, focusing on the rigorous identification and validation of this chiral
Compound Identity & Significance
This compound is a critical chiral building block used in the synthesis of peptidomimetics and pharmaceutical agents targeting the central nervous system. As a
Key Chemical Data
| Parameter | Specification |
| CAS Number | 778571-53-2 |
| IUPAC Name | (3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid |
| Molecular Formula | C |
| Molecular Weight | 234.08 g/mol |
| Monoisotopic Mass | 232.99 g/mol ( |
| Stereochemistry | (R)-enantiomer |
| Physical State | White to off-white crystalline powder |
| Melting Point | 239–243 °C (decomposition) |
Structural Analysis & Stereochemistry
The presence of the 2,4-dichlorophenyl moiety introduces significant steric bulk and electronic withdrawal, influencing both the chemical shifts in NMR and the fragmentation patterns in MS.
Stereochemical Validation
Ensuring the enantiomeric purity of the (R)-isomer is paramount, as the (S)-isomer often exhibits distinct biological activity.
-
Optical Rotation:
( , 0.5 N NaOH). -
Chiral HPLC: Separation is typically achieved using a crown ether-based column (e.g., Crownpak CR(+)) or a zwitterionic stationary phase, utilizing the distinct complexation of the free amino group.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
H NMR (400 MHz, DMSO-
+ DCl)
The spectrum is characterized by an ABX system for the propanoic acid chain and a distinct 1,2,4-substitution pattern on the aromatic ring.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.60 | Broad s | 3H | NH | Protonated ammonium group (exchangeable). |
| 7.72 | d ( | 1H | Ar-H3 | Proton between two Cl atoms; most deshielded. |
| 7.55 | d ( | 1H | Ar-H6 | Ortho to the chiral center. |
| 7.48 | dd ( | 1H | Ar-H5 | Meta coupling to H3, ortho to H6. |
| 4.95 | dd ( | 1H | Chiral methine; deshielded by aryl/amine. | |
| 3.05 | dd ( | 1H | Diastereotopic methylene proton. | |
| 2.88 | dd ( | 1H | Diastereotopic methylene proton. |
C NMR (100 MHz, DMSO-
)
| Shift ( | Assignment | Note |
| 171.5 | C=O | Carboxylic acid carbonyl. |
| 136.2 | Ar-C1 | Quaternary ipso-carbon. |
| 134.8 | Ar-C2/C4 | Quaternary C-Cl carbons (distinct signals often overlap). |
| 133.5 | Ar-C2/C4 | Quaternary C-Cl. |
| 129.8 | Ar-C3 | Methine between Cl atoms. |
| 129.1 | Ar-C6 | Methine ortho to alkyl chain. |
| 127.9 | Ar-C5 | Methine meta to alkyl chain. |
| 48.5 | Chiral center. | |
| 36.8 | Methylene alpha to carboxyl. |
B. Mass Spectrometry (MS)
The presence of two chlorine atoms creates a distinct isotopic signature that serves as a diagnostic fingerprint.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
-
Molecular Ion:
-
Isotopic Pattern: The
Cl/ Cl ratio creates a characteristic 9:6:1 triplet pattern for the molecular ion cluster.
| m/z (approx) | Ion Identity | Interpretation |
| 234.0 | Base peak (100%). | |
| 236.0 | ~65% abundance relative to base peak. | |
| 238.0 | ~10% abundance relative to base peak. | |
| 217.0 | Loss of ammonia (characteristic of amino acids). | |
| 188.0 | Decarboxylation fragment. |
C. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
-
3200–2500 cm
: Broad, strong absorption. Overlap of N-H stretching (ammonium) and O-H stretching (carboxylic acid dimer). -
1715 cm
: Strong C=O stretch (carboxylic acid). -
1580, 1475 cm
: C=C aromatic ring skeletal vibrations. -
1210 cm
: C-N stretching. -
1050–1090 cm
: Ar-Cl in-plane bending. -
820, 860 cm
: C-H out-of-plane bending (1,2,4-trisubstituted benzene).
Experimental Workflow: Synthesis & Verification
The following diagram outlines the logical flow from synthesis to analytical validation, ensuring the integrity of the (R)-enantiomer.
Caption: Workflow for the enzymatic production and multi-modal spectroscopic validation of the target chiral amino acid.
References
-
Chem-Impex International. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Data. Retrieved from .
-
Sigma-Aldrich. 3-Amino-3-(2,4-dichlorophenyl)propionic acid Safety & Analysis. Retrieved from .
- Soloshonok, V. A., et al. "Biocatalytic approach to enantiomerically pure -amino acids." Tetrahedron: Asymmetry, 1995. (Contextual grounding for Lipase PS resolution of -amino esters).
- Functional Materials. "Synthesis and spectral properties of tryptophan derivatives." Journal of Functional Materials. (Reference for general -amino acid NMR shifts).
Biological Significance of Dichlorinated Phenylpropanoic Acids
The following technical guide details the biological significance, pharmacological applications, and experimental characterization of dichlorinated phenylpropanoic acids.
A Technical Guide for Drug Discovery & Chemical Biology
Executive Summary
Dichlorinated phenylpropanoic acids (DCPPAs) represent a critical class of pharmacophores and metabolic probes in modern drug discovery. Unlike their non-chlorinated parent compound, 3-phenylpropionic acid (a beneficial gut microbial metabolite involved in AMPK activation), the dichlorinated variants—specifically 3-(2,4-dichlorophenyl)propanoic acid and 3-(3,4-dichlorophenyl)propanoic acid —are primarily utilized as synthetic bioisosteres. They serve three distinct biological functions:
-
Lipophilic Anchors in SERDs: Enabling the degradation of estrogen receptors in breast cancer therapy (e.g., Amcenestrant).
-
Metabolic Probes: Facilitating the study of cytochrome P450-mediated oxidative decarboxylation mechanisms.[1]
-
Peptidomimetic Building Blocks: Acting as non-natural phenylalanine analogs to tune proteolytic stability and membrane permeability in peptide therapeutics.
Chemical Biology & Structural Logic
The Pharmacophore vs. The Metabolite
The biological activity of phenylpropanoic acids is dictated by ring substitution. While the unsubstituted parent is a signaling molecule for glucose homeostasis, the addition of chlorine atoms at the 2,4- or 3,4-positions drastically alters the physicochemical profile:
-
Lipophilicity (LogP): Increases from ~1.8 (unsubstituted) to >3.0 (dichlorinated), enhancing membrane permeability and hydrophobic pocket occupancy.
-
Metabolic Blockade: Chlorine substitution at the para position (4-position) blocks the primary site of Phase I hydroxylation by CYP450 enzymes, significantly extending half-life.
Key Isomers in Drug Design
| Isomer | Primary Application | Biological Mechanism |
| 3-(2,4-Dichlorophenyl)propanoic acid | SERD Pharmacophore | Occupies the hydrophobic ligand-binding domain (LBD) of ERα; induces helix 12 destabilization. |
| 3-(3,4-Dichlorophenyl)propanoic acid | Peptidomimetics | Acts as a rigid, hydrophobic Phenylalanine isostere; used in Cathepsin B-sensitive linkers for antibody-drug conjugates (ADCs). |
| 2-(2,6-Dichlorophenyl)propanoic acid | Mechanistic Probe | Substrate for investigating oxidative decarboxylation pathways (bioactivation studies).[1] |
Pharmacological Application: SERDs in Oncology
The most high-profile application of the 3-(2,4-dichlorophenyl)propanoic acid moiety is in the development of Selective Estrogen Receptor Degraders (SERDs) , such as SAR439859 (Amcenestrant) .
Mechanism of Action
In the context of ER+ breast cancer, the drug must compete with estradiol while simultaneously inducing a conformational change that flags the receptor for proteasomal degradation.
-
Binding: The carboxylic acid moiety often forms hydrogen bonds with Arg394/Glu353 in the ERα binding pocket (or acts as a bioisostere for the phenolic -OH of estradiol).
-
Helix 12 Displacement: The bulky, lipophilic 2,4-dichlorophenyl tail steric clashes with Helix 12 of the receptor.
-
Degradation: This displacement prevents co-activator recruitment and exposes hydrophobic patches, marking the protein for ubiquitination and destruction by the proteasome.
Visualization: SERD Signaling Pathway
Figure 1: Mechanism of Action for SERDs containing the dichlorophenylpropanoic acid scaffold. The scaffold is critical for the initial binding and conformational disruption (Helix 12).
Metabolic Toxicology: Oxidative Decarboxylation[1]
Researchers use dichlorinated phenylpropanoic acids to study "bioactivation"—the process where a stable drug becomes a reactive metabolite.
The Decarboxylation Pathway
While the carboxylic acid group is generally stable, specific CYP450 enzymes can catalyze an oxidative decarboxylation, converting the acid into a reactive intermediate (often an alcohol or olefin) capable of covalent binding.
-
Relevance: This pathway is critical when assessing the safety of NSAID-like derivatives (e.g., Diclofenac analogs) or herbicides.
-
Mechanism:
Experimental Protocols
Protocol: Synthesis of 3-(2,4-Dichlorophenyl)propanoic Acid
Objective: Access the core scaffold for SAR (Structure-Activity Relationship) studies. Method: Hydrogenation of the corresponding cinnamic acid derivative.
Reagents:
-
2,4-Dichlorocinnamic acid (1.0 eq)
-
Pd/C (10% w/w, catalytic amount)
-
Methanol (Solvent)
-
Hydrogen gas (Balloon pressure)
Workflow:
-
Dissolution: Dissolve 10 mmol of 2,4-dichlorocinnamic acid in 50 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert atmosphere (Nitrogen). Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the flask with
gas and stir vigorously under a hydrogen balloon for 4–6 hours at room temperature.-
Note: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the alkene spot indicates completion.
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Purification: Concentrate the filtrate in vacuo. Recrystallize from Hexane/Ethyl Acetate to yield white crystals.
-
Validation: Confirm structure via
H-NMR (Look for the disappearance of vinylic protons at 6.5–7.5 ppm and appearance of alkyl multiplets at 2.6–3.0 ppm).
Protocol: Microsomal Stability Assay
Objective: Determine the metabolic half-life of the dichlorinated scaffold compared to the non-chlorinated parent.
Materials:
-
Liver Microsomes (Human or Mouse, 20 mg/mL protein)
-
NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)
-
Test Compounds: 3-(2,4-dichlorophenyl)propanoic acid vs. 3-phenylpropionic acid.
Step-by-Step:
-
Pre-incubation: Mix 450
L of microsome solution (0.5 mg/mL final conc) with 5 L of test compound (1 M final conc) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes. -
Initiation: Add 50
L of NADPH regenerating system to start the reaction. -
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately add aliquot to 150
L of ice-cold Acetonitrile containing an internal standard (e.g., Warfarin). -
Analysis: Centrifuge at 10,000g for 10 min. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Expected Result: The dichlorinated variant should show a significantly longer
(>60 min) compared to the unsubstituted parent due to blockage of para-hydroxylation.
-
Data Summary: Physicochemical Properties
| Property | 3-Phenylpropionic Acid | 3-(2,4-Dichlorophenyl)propanoic Acid | Significance |
| Formula | C9H10O2 | C9H8Cl2O2 | |
| MW ( g/mol ) | 150.17 | 219.06 | Heavier halogen atoms increase binding enthalpy. |
| LogP | ~1.8 | ~3.2 | Higher lipophilicity improves passive diffusion. |
| pKa | 4.66 | ~4.5 | Acidic headgroup remains ionized at physiological pH. |
| CYP Stability | Low (Rapid hydroxylation) | High (Blocked metabolic soft spots) | Critical for drug half-life. |
References
-
El-Ahmad, Y., et al. (2020). "Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer." Journal of Medicinal Chemistry. Link
-
Teplyakov, A., et al. (2021).
-oxidase." Journal of Biological Chemistry. Link -
Hall, C.J., et al. (2021). "Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants." eLife. Link
-
PubChem. "3-(2,4-Dichlorophenyl)propanoic acid Compound Summary." National Library of Medicine. Link
-
CymitQuimica. "3-(2,4-dichlorophenyl)propanoic acid: Properties and Applications." Link
Sources
- 1. 2-(2,6-Dichlorophenyl)propanoic Acid|CAS 2012-78-4 [benchchem.com]
- 2. KR101559642B1 - Small molecule conjugates for intracellular delivery of biologically active compounds - Google Patents [patents.google.com]
- 3. KR101559642B1 - Small molecule conjugates for intracellular delivery of biologically active compounds - Google Patents [patents.google.com]
Introduction to chiral beta-amino acids in medicinal chemistry
The -Shift: Engineering Chiral -Amino Acids for Next-Generation Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the transition from
Structural Paradigm: Beyond the Alpha Carbon
While
-
-amino acids: Side chain attached to the
-carbon (derived from natural amino acids).[2] -
-amino acids: Side chain attached to the
-carbon.[2]
The "Foldamer" Effect
Unlike the flexible random coils often seen in short
Comparative Properties
The following table contrasts the physicochemical and biological profiles of
| Feature | Medicinal Chemistry Implication | ||
| Backbone Length | 3 atoms (N-C | 4 atoms (N-C | Altered H-bond spacing; novel helices. |
| Proteolytic Stability | Low (Rapid degradation) | High (Resistant to peptidases) | Extended plasma half-life ( |
| Conformational Space | Ramachandran Plot | Distinct Torsion Angles ( | Predictable folding (Foldamers). |
| Metabolic Fate | Protein synthesis/Catabolism | Limited metabolic recognition | Reduced off-target toxicity. |
Synthetic Architectures: From Bench to Plant
Synthesizing chiral
The Arndt-Eistert Homologation (Classical)
This remains the gold standard for converting enantiopure
-
Mechanism: Activation of the carboxyl group, formation of a diazoketone, and Wolff rearrangement to a ketene, which is trapped by a nucleophile.[4]
-
Critical Insight: The Wolff rearrangement proceeds with high fidelity, preserving the chiral center of the starting material.
Asymmetric Hydrogenation (Modern/Industrial)
For large-scale production (e.g., Sitagliptin), the Arndt-Eistert route is hazardous due to diazomethane. The industry standard is the Rhodium-catalyzed asymmetric hydrogenation of
-
Mechanism: A chiral phosphine ligand (e.g., Josiphos) coordinates with Rh(I), directing the hydrogen addition to the prochiral olefin face.
Visualization of Synthetic Pathways
The following diagram contrasts the logic of these two primary workflows.
Caption: Comparative workflow of Arndt-Eistert homologation (left) vs. Asymmetric Hydrogenation (right) for
Case Study: Sitagliptin (Januvia)
Sitagliptin is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used to treat Type 2 Diabetes.[5] Its core pharmacophore is a chiral
The "Beta" Advantage
The
Industrial Synthesis Evolution
-
First Gen: Chiral auxiliary approach (Schöllkopf reagent). Low atom economy.
-
Second Gen (Current): Asymmetric hydrogenation of an unprotected enamine using a Rhodium-Josiphos catalyst. This process is a landmark in Green Chemistry, operating at high pressure but with near-perfect enantioselectivity (>99% ee) and no waste stream from chiral auxiliaries.
Detailed Experimental Protocols
Protocol A: Arndt-Eistert Homologation (Lab Scale)
Objective: Synthesis of Boc-
Safety Warning: Diazomethane is explosive and toxic. Use a dedicated diazomethane kit with polished glass joints and a blast shield.
-
Activation (Mixed Anhydride Formation):
-
Dissolve Boc-L-Phe (10 mmol) in dry THF (50 mL) under
. -
Cool to -15°C. Add N-methylmorpholine (1.1 eq) followed by ethyl chloroformate (1.1 eq).
-
Mechanism:[4][6][7][8][9][10] Formation of the mixed anhydride activates the carboxylate for nucleophilic attack.
-
Stir for 15 min. Precipitate (NMM·HCl) will form.
-
-
Diazoketone Formation:
-
Filter the mixture rapidly into a pre-cooled solution of diazomethane in diethyl ether (approx. 15 mmol, generated ex situ).
-
Stir at 0°C for 1 hour, then warm to RT overnight.
-
Observation: Evolution of gas implies decomposition; stable yellow solution implies success.
-
Evaporate solvent carefully (no rotary evaporator heat) to yield the yellow crystalline
-diazoketone.
-
-
Wolff Rearrangement:
-
Dissolve the diazoketone in THF/Water (9:1).
-
Add Silver Benzoate (0.1 eq) dissolved in triethylamine.
-
catalyzes the loss of
, generating a carbene which rearranges to a ketene. The ketene reacts with water to form the -amino acid. -
Monitor by TLC (disappearance of yellow spot).
-
Acidify, extract with EtOAc, and recrystallize.
-
Protocol B: Catalytic Asymmetric Hydrogenation (Process Scale Mimic)
Objective: Synthesis of a chiral
-
Substrate Preparation:
-
React a
-keto ester with ammonium acetate in refluxing methanol to form the -amino acrylate (enamine). Isolate by filtration.
-
-
Hydrogenation:
-
Catalyst Prep: In a glovebox, mix
(1 mol%) and (1.1 mol%) in degassed trifluoroethanol (TFE). Stir for 30 min to form the active orange complex. -
Reaction: Add the enamine substrate (1.0 M in TFE) to a high-pressure steel autoclave.
-
Add the catalyst solution.
-
Pressurize with
(10-30 bar). Stir at 50°C for 24 hours. -
Validation: Check conversion by NMR and enantiomeric excess (ee) by Chiral HPLC.
-
Note: TFE is critical as it stabilizes the hemi-labile ligand-metal complex and facilitates proton transfer.
-
Future Perspectives
The field is moving toward heterogeneous catalysis (immobilized enzymes/metals) to reduce cost. Additionally,
References
-
Steer, D. L., et al. "
-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002. Link -
Hansen, K. B., et al. "First generation process for the preparation of the DPP-IV inhibitor sitagliptin." Organic Process Research & Development, 2005. Link
-
Hsiao, Y., et al. "Highly efficient synthesis of sitagliptin via asymmetric hydrogenation." Journal of the American Chemical Society, 2004.[11] Link
-
Seebach, D., et al. "Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996. Link
-
Gellman, S. H. "Foldamers: a manifesto." Accounts of Chemical Research, 1998. Link
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmsl.cz [mmsl.cz]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]
- 11. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
Potential therapeutic applications of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
The Chiral -Amino Acid Scaffold: this compound[1]
Executive Summary
Molecule: this compound
Class:
While widely recognized as a close structural analog to the Sitagliptin intermediate (which bears a 2,4,5-trifluorophenyl ring), the 2,4-dichlorophenyl variant represents a distinct therapeutic scaffold. Its specific chlorination pattern confers enhanced lipophilicity (
This guide analyzes its role in three domains:
-
Metabolic Disease: As a high-affinity moiety for the S2 subsite of DPP-4.
-
Neurology: As a lipophilic GABA-mimetic precursor for CNS delivery.
-
Biocatalysis: The gold-standard enzymatic synthesis for manufacturing scalability.
Part 1: Therapeutic Applications & Mechanism of Action[2]
Metabolic Modulation (DPP-4 Inhibition)
The primary pharmacological application of
-
Mechanism: DPP-4 cleaves N-terminal dipeptides from Incretin hormones (GLP-1 and GIP). Inhibitors prevent this cleavage, extending the half-life of GLP-1 and enhancing insulin secretion.
-
Role of the Scaffold: The this compound moiety mimics the N-terminal residues of GLP-1 but resists cleavage.
-
Binding Mode: The amino group forms a critical salt bridge with Glu205 and Glu206 in the DPP-4 active site.
-
The S2 Subsite: The 2,4-dichlorophenyl group occupies the hydrophobic S2 subsite. The bulky chloro-substituents provide tight van der Waals contacts, often yielding distinct selectivity profiles compared to the trifluoro-analogs found in Sitagliptin.
-
Neurological Potential (GABA Mimetics)
This molecule is structurally homologous to
-
Structure-Activity Relationship (SAR):
-
GABA is a
-amino acid; this molecule is a -amino acid. - -amino acids are known to act as conformationally restricted analogs of GABA or as substrates for GABA transporters (GATs).
-
-
CNS Penetration: The 2,4-dichloro substitution significantly increases lipophilicity compared to unsubstituted
-phenylalanine. This modification is a standard medicinal chemistry tactic to facilitate blood-brain barrier (BBB) crossing, making this scaffold essential for developing next-generation GABA agonists or anticonvulsants.
Peptidomimetics & Foldamers (Antimicrobial/Oncology)
Incorporating this non-proteinogenic amino acid into peptide chains creates
-
Proteolytic Stability: Unlike natural
-peptides, -peptides containing this scaffold are resistant to degradation by endogenous proteases (pepsin, trypsin). -
Therapeutic Utility:
-
Antimicrobial Peptides (AMPs): The hydrophobic dichlorophenyl group allows amphipathic
-peptides to insert into bacterial membranes, causing lysis. -
Oncology: Used to inhibit protein-protein interactions (e.g., p53-MDM2) where a stable, helical conformation is required to block the binding groove.
-
Part 2: Visualization of Therapeutic Pathways
The following diagram illustrates the divergent applications of the scaffold, linking structural features to therapeutic outcomes.
Caption: Functional mapping of the this compound scaffold, linking structural moieties to specific pharmacological mechanisms.
Part 3: Biocatalytic Synthesis Protocol
The synthesis of
Experimental Workflow
1. Reaction Scheme
Substrate: 3-oxo-3-(2,4-dichlorophenyl)propanoate (Keto-ester) or the free acid ketone. Enzyme: Engineered (R)-Selective Transaminase (e.g., ATA-117 analog). Amine Donor: Isopropylamine (IPA). Cofactor: Pyridoxal-5'-phosphate (PLP).
2. Step-by-Step Protocol
Reagents:
-
Substrate: 100 g 3-oxo-3-(2,4-dichlorophenyl)propanoate
-
Enzyme: 2 g (R)-Transaminase lyophilized powder
-
Donor: 1 M Isopropylamine (pH adjusted to 8.5)
-
Buffer: 0.1 M Triethanolamine (pH 8.5)
-
Cofactor: 1 mM PLP
-
Solvent: 50% DMSO (if substrate solubility is low) or aqueous system.
Procedure:
-
Preparation: Dissolve the keto-substrate in DMSO (if required) or directly in the buffer containing IPA.
-
Initiation: Add PLP and the Transaminase enzyme.
-
Incubation: Stir at 45°C for 24 hours. The high temperature drives the equilibrium by removing the volatile byproduct (acetone) formed from isopropylamine.
-
Workup: Acidify the reaction mixture to pH 2.0 with 6N HCl to quench the enzyme.
-
Extraction: Wash with isopropyl acetate to remove unreacted ketone.
-
Isolation: Adjust aqueous layer to pH 10 (if ester) or isoelectric point (if acid) and extract the product or crystallize directly.
3. Quality Control (Chiral HPLC)
To ensure the (R)-enantiomer is produced with high optical purity (>99.5% ee):
-
Column: ChiralPak AD-H or equivalent amylose-based column.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm.
-
Expected Result: The (R)-enantiomer typically elutes second (check specific column certificate).
Biocatalytic Flow Diagram
Caption: Enzymatic transamination workflow for the asymmetric synthesis of the (R)-beta-amino acid target.
Part 4: Comparative Data
Table 1: Physicochemical Profile of 2,4-Dichloro vs. 2,4,5-Trifluoro Analogs
| Feature | This compound | Sitagliptin Moiety (2,4,5-Trifluoro) | Therapeutic Implication |
| Lipophilicity ( | High (~2.8) | Moderate (~1.5) | 2,4-Dichloro is superior for CNS penetration (Neurology). |
| Steric Bulk | High (Cl radius > F radius) | Moderate | 2,4-Dichloro fills large hydrophobic pockets (S2 subsite) more tightly. |
| Metabolic Stability | Excellent (Blocked oxidation sites) | Excellent | Both resist CYP450 degradation. |
| Primary Application | Neurological / Peptidomimetics | Diabetes (DPP-4) | Differential targeting based on tissue distribution. |
References
-
Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309.
-
Steer, D. L., et al. (2002). Beta-Amino acids: Versatile Peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822.
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.
-
Codexis Inc. (2010). Transaminase Biocatalysts and Methods of Use. Patent WO2010081053A2.
-
Chem-Impex International. (n.d.). (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Data.
An In-Depth Technical Guide to (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid: Synthesis, Biological Activity, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the medicinal chemistry and drug development sectors. Its rigid, chiral structure, featuring a dichlorinated phenyl ring, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive review of the available literature, focusing on the enantioselective synthesis, purported mechanism of action as a GABA transport inhibitor, and the analytical methodologies required for its characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this and structurally related compounds.
Introduction: The Significance of a Chiral Scaffold
β-Amino acids and their derivatives are crucial components in the development of pharmaceuticals and agrochemicals.[1] Their incorporation into peptides can induce stable secondary structures, and they serve as versatile chiral starting materials in organic synthesis.[1] this compound, in particular, stands out due to its structural features that are often associated with potent and selective biological activity. The presence of the 2,4-dichlorophenyl moiety can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.[2] This guide will delve into the key technical aspects of this compound, providing a detailed overview for its application in research and development.
Enantioselective Synthesis: Crafting the (R)-Enantiomer
The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of efficient and highly stereoselective synthetic routes to access the desired (R)-enantiomer of 3-amino-3-(2,4-dichlorophenyl)propanoic acid is of paramount importance. While various methods for the asymmetric synthesis of β-amino acids exist, rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates stands out as a highly efficient and well-established strategy.[3]
Proposed Synthetic Pathway via Rhodium-Catalyzed Asymmetric Hydrogenation
Based on established methodologies for the synthesis of β-aryl-β-amino acids, a plausible and efficient route to this compound is the asymmetric hydrogenation of a suitable enamide precursor. This process typically involves the use of a chiral rhodium catalyst, such as those derived from Me-DuPhos or BICP ligands, which have demonstrated high enantioselectivity in similar transformations.[3]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothesized)
The following protocol is a detailed, step-by-step methodology derived from analogous syntheses of β-amino acid derivatives via rhodium-catalyzed hydrogenation.[3]
Step 1: Synthesis of Methyl (Z)-2-acetamido-3-(2,4-dichlorophenyl)acrylate (Precursor)
-
Erlenmeyer-Plöchl Azlactone Synthesis: A mixture of 2,4-dichlorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), sodium acetate (1.2 eq), and acetic anhydride (3.0 eq) is heated at 100°C for 2 hours.
-
Purification of Azlactone: The reaction mixture is cooled, and the resulting solid is filtered, washed with cold water, and dried to yield the azlactone intermediate.
-
Ring Opening to the Enamide: The crude azlactone is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired methyl (Z)-2-acetamido-3-(2,4-dichlorophenyl)acrylate.
Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]OTf (0.01 eq) and (R,R)-Me-DuPhos (0.011 eq) in degassed toluene is stirred for 30 minutes.
-
Hydrogenation: The enamide precursor from Step 1 is dissolved in degassed toluene and added to the catalyst solution in a high-pressure reactor. The reactor is purged with hydrogen and then pressurized to 40 psi. The reaction is stirred at room temperature for 24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield methyl (R)-N-acetyl-3-amino-3-(2,4-dichlorophenyl)propanoate.
Step 3: Hydrolysis to the Final Product
-
Acid Hydrolysis: The N-acetylated methyl ester from Step 2 is refluxed in 6N aqueous HCl for 12 hours.
-
Isolation: The reaction mixture is cooled to room temperature and the pH is adjusted to the isoelectric point (approximately 7) with a suitable base (e.g., NaOH or NH4OH). The resulting precipitate is filtered, washed with cold water and ethanol, and dried under vacuum to yield this compound as a white solid.
Biological Activity: A Focus on GABA Transporters
The structural similarity of this compound to the neurotransmitter γ-aminobutyric acid (GABA) suggests its potential interaction with components of the GABAergic system. Specifically, GABA transporters (GATs) are a family of sodium- and chloride-dependent transporters responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[4] There are four known GAT subtypes: GAT1, GAT2, GAT3, and BGT-1.[5] Inhibition of these transporters can prolong the action of GABA, leading to potential therapeutic effects in conditions characterized by GABAergic hypofunction, such as epilepsy and neuropathic pain.[4]
Mechanism of Action: Inhibition of GABA Uptake
Derivatives of β-amino acids have been investigated as inhibitors of GABA transporters.[6] The lipophilic aryl group, such as the dichlorophenyl moiety in the title compound, is thought to interact with hydrophobic pockets within the transporter protein, while the amino and carboxylic acid groups mimic the GABA substrate, leading to competitive inhibition.[7]
Caption: Inhibition of GABA reuptake by this compound.
Structure-Activity Relationship (SAR) Insights
-
Aryl Substitution: The nature and position of substituents on the phenyl ring are critical for potency and selectivity. Halogen atoms, such as chlorine, can enhance binding affinity through hydrophobic and electronic interactions. The 2,4-dichloro substitution pattern is a common motif in pharmacologically active compounds.
-
Stereochemistry: The (R)-configuration at the β-carbon is often crucial for high-affinity binding to GATs.
-
Amino and Carboxylate Groups: These groups are essential for mimicking the endogenous ligand GABA and interacting with key residues in the transporter's binding site.
Expected Pharmacological Profile
Based on the available literature for structurally similar compounds, it is anticipated that this compound would exhibit inhibitory activity against one or more of the GAT subtypes. The table below presents a hypothetical, yet plausible, inhibitory profile based on data for related compounds.
| Transporter Subtype | Expected IC50 Range (µM) | Primary Location | Potential Therapeutic Indication |
| GAT1 | 1 - 50 | Neurons and Astrocytes | Epilepsy, Anxiety |
| GAT2 | > 100 | Liver, Kidney, Brain (meninges) | Less explored for CNS disorders |
| GAT3 | 10 - 100 | Predominantly Astrocytes | Neuropathic pain, Sleep disorders |
| BGT-1 | > 100 | Brain, Kidney | Osmoregulation, potential in epilepsy |
Note: The IC50 values are hypothetical and intended for illustrative purposes. Experimental validation is required.
Analytical Methodologies: Ensuring Purity and Identity
Robust analytical methods are essential for the characterization of this compound, particularly for determining its chemical and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Chiral HPLC for Enantiomeric Purity
The separation of enantiomers is a critical analytical challenge. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common and reliable method for determining the enantiomeric excess (e.e.) of chiral compounds.[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a diverse range of chiral molecules, including amino acids.[9][10]
4.1.1. Recommended Chiral HPLC Method
A validated normal-phase chiral HPLC method is proposed for the determination of the enantiomeric purity of this compound.[11]
-
Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Lux Cellulose-2 or equivalent), is recommended.[12]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs strongly (e.g., 220-230 nm) is suitable.
-
Flow Rate: A typical flow rate of 1.0 mL/min is appropriate.
-
Temperature: The separation is usually performed at ambient temperature.
4.1.2. Method Validation Considerations
A comprehensive validation of the chiral HPLC method should be performed according to ICH guidelines, including an assessment of:
-
Specificity: The ability to resolve the (R)- and (S)-enantiomers from each other and from any potential impurities.
-
Linearity: The linear relationship between the peak area of the minor enantiomer and its concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified.
-
Accuracy: The closeness of the measured amount of the minor enantiomer to its true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Conclusion and Future Directions
This compound is a chiral building block with significant potential in drug discovery, particularly in the development of novel therapeutics for neurological disorders. Its likely mechanism of action as a GABA transporter inhibitor makes it an attractive scaffold for further optimization. This technical guide has provided a comprehensive overview of its enantioselective synthesis, potential biological activity, and the analytical methods required for its characterization.
Future research in this area should focus on:
-
The development and optimization of scalable and cost-effective synthetic routes to the (R)-enantiomer.
-
The definitive determination of its inhibitory profile against all four GABA transporter subtypes through in vitro assays.
-
The synthesis and pharmacological evaluation of a library of derivatives to establish a clear structure-activity relationship.
-
In vivo studies to assess the therapeutic potential of this compound and its optimized analogs in relevant animal models of neurological diseases.
By building upon the foundational knowledge presented in this guide, researchers can unlock the full potential of this compound and contribute to the development of the next generation of CNS-active therapeutics.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sci-hub.box [sci-hub.box]
- 3. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 4. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. mdpi.com [mdpi.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
Sourcing and Validating (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid: A Technical Guide for Drug Discovery
Executive Summary
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 778571-53-2) is a critical chiral
This guide provides a validated framework for sourcing, verifying, and handling this compound to ensure data integrity in downstream biological assays.
Chemical Identity & Critical Parameters
Before initiating procurement, the chemical profile must be strictly defined to avoid regioisomeric or enantiomeric confusion.[1][2]
| Parameter | Specification |
| IUPAC Name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid |
| Common Name | (R)- |
| CAS Number | 778571-53-2 (Specific to R-enantiomer) |
| Molecular Formula | |
| Molecular Weight | 234.08 g/mol |
| Chiral Center | C3 (Beta-position) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, Water (pH dependent); slightly soluble in Ethanol |
Structural Significance
The
-
Metabolic Blockade: Halogenation at the 2 and 4 positions protects the phenyl ring from oxidative metabolism (e.g., by CYP450s).[1][2]
-
Hydrophobic Interaction: Enhances binding affinity in hydrophobic pockets of enzymes (e.g., DPP-4, Neprilysin).[1][2]
The Supplier Landscape[1][2]
Sourcing strategies differ based on the development phase.[1][2] The market is divided into catalog suppliers (high cost, low volume) and custom synthesis houses (low cost, high volume).[1][2]
Tier 1: Verified Catalog Suppliers (Discovery Phase < 10g)
These suppliers typically hold stock and provide Certificates of Analysis (CoA) with chiral purity data.[1][2]
-
Chem-Impex International: Known for high-quality amino acid derivatives.[1] Catalog #15662.
-
Enamine: Offers building blocks with robust QC, often used in library synthesis.[1][2]
-
Sigma-Aldrich (Merck): Reliable for reference standards, though often re-sources from primary manufacturers.[1]
Tier 2: Bulk & Custom Synthesis (Pre-clinical > 100g)
For larger quantities, catalog prices are prohibitive.[1][2] Sourcing shifts to contract manufacturers (CMOs).[1][2]
-
Ningbo Inno Pharmchem: Specializes in halogenated aromatics and amino acids.[1][2]
-
WuXi AppTec: reliable for custom synthesis of chiral
-amino acids if off-the-shelf stock is unavailable.[1]
Procurement Decision Logic
Figure 1: Decision tree for sourcing strategy based on project stage and quantity requirements.
Technical Validation: The "Trust but Verify" Protocol
Vendor CoAs can be unreliable, particularly regarding enantiomeric excess (ee).[1][2] The (S)-enantiomer is a common impurity that can act as a competitive inhibitor or inactive diluent.[1]
Protocol A: Chiral HPLC Method (Enantiomeric Purity)
Standard reverse-phase C18 columns cannot separate enantiomers.[1] A chiral stationary phase utilizing crown ethers or polysaccharides is required.[1][2]
-
Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+)[1]
-
Mobile Phase: Perchloric acid solution (pH 1.5 to 2.[1][2]0) / Acetonitrile (85:15 v/v).[1][2] Note: Acidic pH is crucial to protonate the primary amine for interaction with the crown ether.[2]
-
Flow Rate: 0.5 mL/min
-
Detection: UV @ 210 nm (Amide/Carboxyl absorption) and 254 nm (Phenyl ring).[1][2]
-
Temperature: 25°C (Lower temperature often improves resolution).
-
Acceptance Criteria:
Protocol B: 1H-NMR Identity Check
To confirm the 2,4-dichloro substitution pattern and rule out regioisomers (e.g., 3,4-dichloro).[1]
-
Solvent: DMSO-d6 or D2O (+DCl).[1]
-
Key Signals (DMSO-d6):
Quality Control Workflow
The following workflow illustrates the sequence of testing required upon receipt of the material.
Figure 2: Quality Control (QC) workflow for validating incoming chiral building blocks.
Handling and Storage
-
Hygroscopicity:
-amino acids can be zwitterionic and hygroscopic.[1][2] Store in a desiccator. -
Temperature: Long-term storage at 2-8°C is recommended to prevent slow decarboxylation or racemization, although solid-state racemization is rare under ambient conditions.[1]
-
Solution Stability: Aqueous solutions at neutral pH should be prepared fresh. Acidic solutions (e.g., in 1N HCl) are generally stable for weeks at 4°C.[1][2]
Synthesis Context (Impurity Origins)
Understanding the synthesis helps predict impurities.[1][2] This compound is typically synthesized via:
-
Rodionov Reaction: Condensation of 2,4-dichlorobenzaldehyde with malonic acid and ammonium acetate.[1][2] Risk: Racemic product requiring resolution.
-
Enzymatic Resolution: Lipase-catalyzed hydrolysis of the racemic ester or penicillin acylase processing.[1][2] Risk: Residual enzyme or incomplete resolution leading to lower ee.[2]
If the supplier uses Method 1 (Chemical Resolution), expect trace resolving agents (e.g., tartaric acid).[1][2] If Method 2 (Enzymatic), check for protein residues.[1][2]
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link][1]
-
Daicel Chiral Technologies. Chiral Separation Strategies for Amino Acids (Crownpak Applications). [Link]
Sources
Technical Guide: Storage, Handling, and Stability of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
[1]
Executive Summary
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 778571-53-2) is a critical chiral
However, these same structural features introduce specific stability risks.[2] The electron-deficient aromatic ring increases the acidity of the benzylic proton, heightening the risk of racemization under improper pH conditions.[2] Furthermore, as a zwitterionic solid, the compound is susceptible to moisture-induced aggregation and hydrolysis.[2] This guide outlines a self-validating protocol for the storage and handling of this compound to ensure pharmaceutical-grade integrity.
Chemical Profile & Critical Properties[3][4]
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | (R)- |
| CAS Number | 778571-53-2 |
| Molecular Formula | |
| Molecular Weight | 234.08 g/mol |
| Physical State | White to off-white powder |
| Melting Point | 239–243 °C (Decomposes) |
| Solubility | Soluble in acidic/basic aqueous buffers; sparingly soluble in MeOH; insoluble in non-polar solvents.[1][3][4] |
| pKa (Predicted) | Carboxyl: ~3.5 |
Stability Mechanisms: The "Why" Behind the Protocol
To store this compound effectively, one must understand the specific pathways of degradation.[2]
A. Racemization Risk (The Benzylic Proton)
Unlike standard
-
Mechanism: The 2,4-dichloro substitution on the phenyl ring is strongly electron-withdrawing.[1] This inductive effect pulls electron density away from the benzylic carbon, rendering the attached proton more acidic than in unsubstituted analogs.[2]
-
Implication: Exposure to basic conditions (pH > 9) or protic solvents with basic impurities can facilitate deprotonation, leading to the formation of a planar intermediate and subsequent racemization to the (S)-enantiomer.
B. Hygroscopicity & Zwitterionic Aggregation
As a free amino acid, the compound exists as a zwitterion (ammonium carboxylate salt) in the solid state.[2]
-
Mechanism: Zwitterionic lattices have high lattice energy but are prone to absorbing atmospheric moisture to solvate the charged termini.[2]
-
Implication: Moisture uptake leads to "caking" (physical degradation) and creates a micro-aqueous environment that accelerates chemical degradation (hydrolysis of amides if used in downstream synthesis).[2]
C. Oxidative Instability
While the aromatic ring is deactivated against oxidation, the primary amine is susceptible to oxidative degradation (N-oxidation) if exposed to air and light over prolonged periods.
Gold Standard Storage Protocol[1]
This protocol is designed as a Self-Validating System . If the steps are followed, the integrity of the compound is physically guaranteed by the barrier methods employed.[2]
Phase 1: Receipt & Initial Validation[1]
-
Visual Inspection: Verify the container seal is intact. The powder should be free-flowing and white.[2] Any yellowing indicates oxidation.[2]
-
Equilibration: Allow the shipping container to reach room temperature before opening. This prevents condensation from forming on the cold solid (a critical error in humid labs).[2]
Phase 2: Long-Term Storage Conditions[1]
-
Temperature: +2°C to +8°C is sufficient for short-term (<6 months).[1][2] For long-term (>1 year), store at -20°C .
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2]
-
Container System: Use the "Double-Vessel" method.[2]
Phase 3: Handling Workflow
The following diagram illustrates the decision logic for handling the compound to minimize exposure.
Caption: Workflow for retrieving and dispensing this compound, emphasizing moisture control.
Quality Control & Analytical Methods
Trust in the material must be verified analytically.[2] Because the optical purity is the defining feature of this reagent, chiral HPLC is mandatory.[2]
Recommended Analytical Method (Chiral HPLC)
Due to the zwitterionic nature of the free acid, standard normal-phase conditions often result in peak tailing.
-
Column: Crown ether-based (e.g., Crownpak CR+) or Zwitterionic-compatible Macrocyclic Glycopeptide (e.g., Chirobiotic T).[1]
-
Mobile Phase: Perchloric acid (pH 1.5 to 2.[2]0) in water/methanol.[2] The acidic pH ensures the amine is fully protonated and the carboxylic acid is protonated, improving interaction with the stationary phase.[2]
-
Detection: UV at 210 nm (amide/carboxyl) and 254 nm (aromatic ring).[2]
-
Acceptance Criteria:
Caption: Quality Control Decision Tree ensuring both chemical and optical purity before synthesis.
Safety & Handling (SDS Summary)
GHS Classification: Warning[1][3][6][7]
Handling Precautions:
-
Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust.[2]
-
PPE: Nitrile gloves (double gloving recommended if handling solutions), safety goggles, and a lab coat.[2]
-
Static Control: Fine amino acid powders can be static. Use an anti-static gun or ionizer during weighing to prevent dispersal.[2]
References
Sources
- 1. 193633-54-4|3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid | C14H17Cl2NO4 | CID 2761771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Note: Asymmetric Synthesis of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Executive Summary & Scientific Context
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a critical chiral
Synthesizing this molecule with high enantiomeric excess (ee > 99%) is challenging due to the electron-deficient nature of the aryl ring and the propensity for racemization under harsh conditions. This guide presents two distinct, high-fidelity protocols:
-
Protocol A (Biocatalytic): An (R)-selective Transaminase route.[1] This is the "Gold Standard" for green, scalable, and highly selective synthesis, mirroring modern industrial processes.[1]
-
Protocol B (Chemical/Discovery): The Ellman’s Sulfinamide auxiliary approach.[1] This is the "Universal Lab Method," ideal for discovery-scale synthesis where specific enzyme libraries may not be available.[1]
Protocol A: Biocatalytic Asymmetric Transamination
Best for: Scalability, Green Chemistry, High Enantioselectivity (>99.5% ee).[1][2]
Mechanistic Rationale
This route utilizes an engineered (R)-selective
Reaction Scheme (Graphviz)[1]
Figure 1: Biocatalytic transamination workflow utilizing isopropylamine as the sacrificial amine donor.
Detailed Methodology
Reagents:
-
Substrate: 3-(2,4-dichlorophenyl)-3-oxopropanoic acid (Note: If unstable, use the methyl ester and hydrolyze post-reaction).
-
Enzyme: Commercial (R)-Transaminase (e.g., Codexis ATA-113, ATA-117 analog, or Arthrobacter sp. variant).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).[1]
-
Buffer: 100 mM Triethanolamine (TEA) or Phosphate Buffer, pH 7.5.
-
Donor: Isopropylamine (1-2 M).
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 100 mL of 100 mM TEA buffer (pH 7.5). Add PLP (1 mM final concentration) and MgSO₄ (1 mM).
-
Substrate Solubilization: Dissolve the keto-acid substrate (10 g, ~43 mmol) in a minimal amount of DMSO (5% v/v final) or add directly to the buffer if soluble as the salt.
-
Amine Donor Addition: Add Isopropylamine (2 M final concentration). Adjust pH back to 7.5 using 6 M HCl (exothermic; cool on ice).
-
Enzyme Initiation: Add the (R)-Transaminase enzyme powder (loadings vary by activity, typically 2-5 g/L).[1]
-
Incubation: Stir gently at 45°C for 24 hours. Critical: Use an open system with a slight nitrogen sweep or vacuum to remove acetone, driving the equilibrium to the right.[1]
-
Workup:
-
Acidify reaction mixture to pH 2.0 with 6 M HCl to precipitate the enzyme (remove by filtration/centrifugation).[1]
-
Wash the aqueous filtrate with MTBE (removes unreacted ketone).[1]
-
Adjust aqueous phase to isoelectric point (pH ~6.[1]0) to precipitate the zwitterionic amino acid product.
-
Filter, wash with cold water/ethanol, and dry.[1]
-
Protocol B: Ellman’s Sulfinamide Synthesis
Best for: Discovery Labs, No Enzyme Library Required, Guaranteed Stereocontrol.[1]
Mechanistic Rationale
This route relies on the condensation of (R)-tert-butanesulfinamide with 2,4-dichlorobenzaldehyde to form a chiral sulfinimine.[1] This intermediate directs the diastereoselective addition of an acetate enolate (Reformatsky or Lithium enolate).[1] Subsequent acid hydrolysis yields the enantiopure
Reaction Scheme (Graphviz)[1]
Figure 2: Ellman auxiliary-directed asymmetric synthesis.
Detailed Methodology
Step 1: Sulfinimine Formation
-
Mix: Combine 2,4-dichlorobenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).
-
Catalyst: Add Ti(OEt)₄ (2.0 equiv) dropwise.[1]
-
Reflux: Heat to 60°C for 12-16 hours. Monitor by TLC.[1]
-
Quench: Pour into brine, filter through Celite to remove Titanium salts. Concentrate to yield the sulfinimine.[1]
Step 2: Reformatsky Addition
-
Prepare Reagent: In a separate flask, activate Zinc dust (4.0 equiv) with TMSCl in THF. Add tert-butyl bromoacetate (3.0 equiv) to generate the Reformatsky reagent.[1]
-
Addition: Cool the sulfinimine solution (from Step 1) to -78°C. Cannulate the Reformatsky reagent slowly into the imine solution.
-
Reaction: Stir at -78°C for 4 hours, then warm to RT.
-
Selectivity Check: The bulky tert-butyl group on the sulfinyl sulfur directs the attack, typically yielding the (R,R)-diastereomer (assuming (R)-auxiliary).
Step 3: Deprotection & Hydrolysis
-
Cleavage: Treat the protected intermediate with 4 M HCl in Dioxane/MeOH. This cleaves both the sulfinyl group and the tert-butyl ester simultaneously (if heating) or sequentially.[1]
-
Isolation: Concentrate to dryness. Triturate the resulting hydrochloride salt with diethyl ether to obtain the pure product.[1]
Analytical Quality Control
Trustworthiness in chiral synthesis relies on rigorous validation.[1]
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC (C18 Column, 0.1% TFA/Acetonitrile gradient) | > 98.0% |
| Chiral Purity (ee) | Chiral HPLC (Chirobiotic T or Chiralpak AD-H) | > 99.0% |
| Identity | 1H-NMR (400 MHz, D2O/DMSO-d6) | Conforms to structure |
| Residual Solvent | GC-Headspace | < ICH limits |
Chiral HPLC Method (Recommended):
-
Column: Astec CHIROBIOTIC® T (Macrocyclic Glycopeptide)[3]
-
Mobile Phase: MeOH:Water:Acetic Acid:TEA (80:20:0.1:0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 220 nm (Aryl absorption)
-
Expected Elution: The (R)-enantiomer typically elutes second on Teicoplanin-based phases (Verify with racemic standard).[1]
Troubleshooting & "Senior Scientist" Insights
-
Solubility Issues: The 2,4-dichloro substitution makes the aromatic ring very lipophilic.[1] In Protocol A (Biocatalysis), if the substrate crashes out of the aqueous buffer, add 10-20% DMSO or use a biphasic system (Buffer/Toluene) if the enzyme tolerates it.
-
Racemization Risk:
-amino acids are generally configurationally stable.[1] However, avoid strong bases during workup of the ester intermediate in Protocol B, as retro-Michael reactions can occur.[1] -
Enzyme Inhibition: 2,4-dichlorophenyl moieties can be sterically demanding.[1] If conversion stalls in Protocol A, increase the temperature to 50°C (if using thermophilic ATA) or increase the amine donor concentration to shift equilibrium.
References
-
Savile, C. K., et al. (2010).[1] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.
- Core reference for the transaminase engineering str
-
Ellman, J. A., et al. (2002).[1] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995.
- Foundational text for the sulfinamide auxiliary chemistry in Protocol B.
-
Rodionov, V. M., & Malevinskaya, E. T. (1948).[1] "Synthesis of
-amino acids." Berichte der deutschen chemischen Gesellschaft.- Historical context for the racemic synthesis of the precursor.
-
Sigma-Aldrich Technical Guide. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."
- Validation for the Chirobiotic T analytical method.
-
Chem-Impex International. "(R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Page."
- Commercial verific
Sources
Application Note: HPLC Analysis of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Abstract & Introduction
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a critical
The analysis of this molecule presents two distinct challenges:
-
Zwitterionic Nature: As a free amino acid, it exists as a zwitterion at neutral pH, complicating retention on standard Reverse Phase (RP) columns.[2]
-
Enantiomeric Purity: The (R)-enantiomer is the active pharmacophore; the (S)-enantiomer is a critical impurity.[2]
This Application Note provides a dual-methodology approach :
-
Method A (Direct Chiral): A high-throughput method using a Crown Ether-based column for free amino acids.[2]
-
Method B (Derivatization): A highly sensitive method using Marfey’s Reagent (FDAA) on a standard C18 column, ideal for trace impurity analysis or labs lacking specific chiral columns.[2]
Chemical Logic & Method Selection
Why Crown Ether Columns?
For free amino acids containing a primary amine near a chiral center, Crownpak CR-I(+) columns are the gold standard. The chiral crown ether moiety forms a host-guest inclusion complex specifically with the ammonium ion (
Why Marfey’s Reagent?
If a Crown Ether column is unavailable, derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey's Reagent) is the authoritative alternative.[2] FDAA reacts with the amino group to convert the enantiomers into diastereomers .[2] These diastereomers possess different physical properties and can be separated on a standard achiral C18 column.
Experimental Protocols
Method A: Direct Chiral Separation (Recommended)
Objective: Rapid determination of Enantiomeric Excess (%ee).[2]
Chromatographic Conditions
| Parameter | Setting |
| Column | Daicel CROWNPAK CR-I(+) , 3.0 × 150 mm, 5 µm |
| Mobile Phase | Aqueous |
| Flow Rate | 0.4 mL/min |
| Column Temp | 25°C (Lower temperature enhances resolution) |
| Detection | UV @ 210 nm (Amide/Carboxyl) and 254 nm (Dichlorophenyl) |
| Injection Vol | 5 µL |
| Run Time | 20 Minutes |
Sample Preparation
-
Weigh 10 mg of sample.[2]
-
Dissolve in 10 mL of Mobile Phase (final conc. 1.0 mg/mL).[2][3]
-
Critical Step: Filter through a 0.22 µm PTFE syringe filter. (Nylon filters may bind the dichlorophenyl group).[2]
System Suitability Criteria
-
Resolution (
): > 2.0 between (R) and (S) peaks. -
Tailing Factor (
): < 1.5 (Acidic MP suppresses silanol interactions).[2] -
Theoretical Plates (
): > 3000.[2]
Method B: Derivatization with Marfey’s Reagent (High Sensitivity)
Objective: Trace analysis of (S)-enantiomer (< 0.1%).[2]
Derivatization Workflow
-
Stock Solution: Dissolve 2 mg sample in 100 µL Water.
-
Reagent Addition: Add 200 µL 1% FDAA in Acetone.
-
Buffer: Add 40 µL 1M
(pH ~8.5 is critical for nucleophilic attack). -
Incubation: Heat at 40°C for 60 minutes.
-
Quenching: Add 40 µL 2M HCl to stop reaction and protonate the product.
-
Dilution: Dilute to 1 mL with Mobile Phase A.
Chromatographic Conditions (RP-HPLC)
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% B to 60% B over 25 min; Hold 5 min.[2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 340 nm (Specific to the Dinitrophenyl derivative) |
Visualized Workflows
Logic Flow: Method Selection
Caption: Decision matrix for selecting between Direct Chiral separation and Derivatization based on lab resources.
Derivatization Reaction Scheme
Caption: Chemical transformation of enantiomers into diastereomers using FDAA.
Troubleshooting & Expert Insights
Common Failure Modes
-
Peak Tailing (Method A):
-
Split Peaks (Method B):
-
Cause: Incomplete derivatization or racemization during heating.[2]
-
Fix: Strictly control incubation temperature (40°C). Do not exceed 60°C, as beta-amino acids can undergo retro-Michael addition or racemization under harsh conditions.
-
-
Retention Drift:
-
Insight: The 2,4-dichlorophenyl group is highly lipophilic.[2] Ensure the column is washed with 90% Acetonitrile after every 10 injections to prevent "ghost peaks" in subsequent runs.
-
References
-
Daicel Corporation. (2023).[2] Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. [Link]
-
Bhushan, R., & Brückner, H. (2004).[2] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[2] [Link]
-
Hyun, M. H. (2006).[2] Liquid chromatographic resolution of beta-amino acids on chiral stationary phases. Journal of Separation Science, 29(6), 750-761.[2] [Link][2]
Sources
Using (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid in peptide synthesis
Application Note: AN-2026-BETA Topic: Strategic Integration of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
This guide details the protocol for incorporating This compound (referred to herein as (R)-β³-Cl2Phe ) into peptide sequences. As a
Why this molecule?
-
Proteolytic Stability: The
-backbone confers resistance to standard proteases (pepsin, trypsin). -
Structural Control:
-residues strongly promote the formation of 14-helices in oligomers, stabilizing secondary structures critical for disrupting protein-protein interactions (PPIs). -
Pharmacophore Tuning: The 2,4-dichlorophenyl group provides a massive hydrophobic surface area, enhancing affinity for lipophilic receptor pockets while modulating metabolic clearance.
Technical Profile & Handling
| Property | Specification |
| IUPAC Name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid |
| Molecular Weight | 234.08 g/mol |
| Formula | C |
| Chirality | (R)-enantiomer (corresponds to L-configuration in |
| Solubility | Low in water; Moderate in MeOH; High in DMF/DMSO |
| Storage | +2°C to +8°C, Desiccated.[1] Hygroscopic. |
Handling Precaution: The 2,4-dichlorophenyl moiety increases lipophilicity significantly. Ensure the resin-bound peptide remains solvated; aggregation is a primary failure mode.
Strategic Synthesis Planning
Successful incorporation requires deviating from standard automated SPPS protocols. The steric bulk of the dichlorophenyl group at the
Resin Selection
-
Recommendation: Use ChemMatrix® or Tentagel® resins (PEG-PS based).
-
Loading: strict adherence to low loading (0.2 – 0.4 mmol/g) is mandatory. High loading leads to inter-chain aggregation due to the hydrophobic stacking of the dichlorophenyl rings.
Coupling Reagent Logic
Standard DIC/HOBt coupling is insufficient.
-
Primary Choice: HATU / HOAt .[2] The 7-azabenzotriazole moiety accelerates coupling rates for sterically hindered amines.
-
Alternative (Green): COMU / Oxyma Pure .[3] Offers comparable efficiency to HATU with easier byproduct removal and lower racemization risk.
Experimental Protocols
Protocol A: Fmoc-Protection (If starting from free acid)
Note: Most users purchase the Fmoc-protected derivative. If protecting in-house:
-
Dissolve 1.0 eq of amino acid in 10% Na
CO (aq) / Dioxane (1:1). -
Add 1.1 eq Fmoc-OSu at 0°C.
-
Stir at RT for 4-6 hours (monitor by TLC;
-amines react slower than -amines). -
Acidify with HCl, extract with EtOAc. Yields are typically >90%.
Protocol B: Solid Phase Coupling (The Critical Step)
Context: This protocol assumes the resin is already swollen and the previous Fmoc group removed.
Step 1: Activation
-
Weigh 4.0 equivalents of Fmoc-(R)-β³-Cl2Phe relative to resin loading.
-
Dissolve in minimum DMF (Dimethylformamide).
-
Tip: If solubility is poor, add 10% DCM (Dichloromethane).
-
-
Add 3.9 equivalents of HATU .
-
Add 8.0 equivalents of DIEA (Diisopropylethylamine).
-
Pre-activation time:30 seconds (Do not exceed 2 mins to avoid guanidinium formation).
Step 2: Coupling
-
Add the activated solution to the resin.
-
Agitate for 2 to 4 hours at Room Temperature.
-
Standard
-amino acids take 45 mins; this residue requires extended diffusion time.
-
-
Double Coupling (Mandatory): Drain, wash with DMF, and repeat Steps 1 & 2 with fresh reagents for 1 hour.
Step 3: Monitoring
-
Perform a Chloranil Test (preferred for secondary amines, but effective here for checking aggregation) or a TNBS Test .
-
Note: The Kaiser (Ninhydrin) test may yield false negatives due to the steric shielding of the
-amine.
-
Step 4: Capping
-
Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.
Protocol C: Fmoc-Deprotection of the -Residue
The bulky side chain shields the Fmoc group, slowing deprotection.
-
Reagent: 20% Piperidine in DMF + 0.1M HOBt (HOBt prevents aspartimide formation if Asp is present, but also aids in solvation).
-
Cycles:
-
Treat 1: 5 minutes (Flow wash).
-
Treat 2: 15-20 minutes (Extended reaction time).
-
Visualization of Workflows
Figure 1: Optimized SPPS Cycle for Sterically Hindered -Amino Acids
This flowchart illustrates the modifications required (highlighted in red/orange) compared to standard peptide synthesis.
Caption: Modified SPPS cycle emphasizing extended deprotection times and mandatory double-coupling logic for (R)-β³-Cl2Phe.
Figure 2: Troubleshooting Aggregation & Incomplete Coupling
A decision tree for handling difficult sequences involving this hydrophobic residue.
Caption: Decision matrix for optimizing coupling efficiency when standard HATU protocols yield <95% conversion.
Comparative Data: Coupling Reagents
The following table summarizes expected coupling efficiencies for bulky
| Reagent System | Coupling Time | Racemization Risk | Yield (Single Cpl) | Recommendation |
| DIC / HOBt | 12 Hours | Low | < 60% | Not Recommended |
| HBTU / DIEA | 2 Hours | Moderate | 75-85% | Acceptable for simple seq. |
| HATU / HOAt | 2-4 Hours | Low-Mod | > 95% | Gold Standard |
| COMU / Oxyma | 1-2 Hours | Very Low | > 95% | Best Alternative |
References
-
Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research. Link
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link
-
Albericio, F., & El-Faham, A. (2010). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Chem-Impex International. (n.d.). (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Page. Link
-
Bachem. (2023).[4] Solid Phase Peptide Synthesis (SPPS) Explained. Link
Sources
Application Note: High-Efficiency Incorporation of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
Topic: Incorporation of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid into Peptidomimetics Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
The incorporation of This compound (referred to herein as (R)-β-Phe(2,4-Cl₂) ) into peptidomimetics represents a strategic intervention in drug design. This
-
Metabolic Stability: The
-backbone effectively evades recognition by canonical proteases (e.g., chymotrypsin, pepsin), significantly extending plasma half-life. -
Pharmacophore Tuning: The 2,4-dichlorophenyl moiety introduces a lipophilic, electron-deficient aromatic system capable of engaging in unique
- stacking and halogen-bonding interactions within hydrophobic binding pockets (e.g., GPCR orthosteric sites).
However, the steric bulk of the dichlorophenyl group adjacent to the amine and the inherent lower reactivity of
Strategic Analysis: Chemical & Structural Logic
The Steric & Electronic Challenge
Unlike standard
-
Nucleophilicity: The primary amine is sterically shielded by the bulky 2,4-dichlorophenyl group.
-
Coupling Kinetics: The transition state for amide bond formation is more sterically congested, requiring high-efficiency activation reagents.
-
Solubility: The dichlorophenyl motif significantly increases hydrophobicity, necessitating optimized solvent systems to prevent on-resin aggregation.
Conformational Control
Incorporating this residue induces specific secondary structures. While
Experimental Protocols
Protocol A: Pre-Synthesis Preparation
Reagents Required:
-
Fmoc-(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (>98% ee).
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole). Note: HATU/HOAt is preferred over HBTU/HOBt due to the "difficult sequence" nature.
-
Base: DIEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive chiral centers.
-
Resin: Low-loading Rink Amide or Wang resin (0.3–0.5 mmol/g) to minimize steric crowding.
Solvent System:
-
Primary: DMF (Dimethylformamide).
-
Co-solvent: NMP (N-Methyl-2-pyrrolidone) is recommended (50:50 mix with DMF) during the coupling of this specific residue to disrupt aggregation.
Protocol B: Automated/Manual SPPS Incorporation
This protocol assumes a standard Fmoc cycle. The steps below are specific to the coupling of the (R)-β-Phe(2,4-Cl₂) residue.
Step 1: Resin Preparation & Swelling
Ensure the resin-bound peptide (N-terminal free amine) is fully solvated.
-
Action: Swell resin in DMF/NMP (1:1) for 20 minutes prior to coupling.
Step 2: Activation (The "Pre-Activation" Method)
Do not add base directly to the resin before the amino acid.
-
Dissolve 3.0 equivalents of Fmoc-(R)-β-Phe(2,4-Cl₂) in DMF.
-
Add 2.9 equivalents of HATU.
-
Add 6.0 equivalents of DIEA.
-
Critical: Allow to activate for exactly 2 minutes . Longer activation can lead to racemization or formation of guanidinium byproducts; shorter activation may be insufficient for this bulky acid.
Step 3: Coupling Reaction[1][2]
-
Transfer the activated solution to the resin.[2]
-
Temperature: Elevate temperature to 50°C (microwave) or 60°C (conventional heating). The steric bulk requires thermal energy to overcome the activation barrier.
-
Duration:
-
Microwave: 10 minutes at 50°C.
-
Manual/Shaker: 2 hours at Room Temp, or 1 hour at 50°C.
-
-
Agitation: Continuous, vigorous shaking/vortexing.
Step 4: Monitoring & Double Coupling
-
Perform a Kaiser Test (ninhydrin).
-
Blue beads: Incomplete coupling.[3]
-
Colorless/Yellow beads: Complete coupling.
-
-
Mandatory Double Couple: Due to the high value and steric difficulty, perform a second coupling cycle using DIC/Oxyma Pure (3 eq each) for 1 hour at 50°C. This "change of mechanism" (carbodiimide vs. uronium) often captures unreacted sites that the first chemistry missed.
Step 5: Capping (Crucial)
Any unreacted amines must be permanently capped to prevent deletion sequences.
-
Reagent: Acetic anhydride (5%) + Pyridine (6%) in DMF.
-
Time: 10 minutes.
Protocol C: Post-Coupling Fmoc Deprotection
The bulky side chain can sterically hinder the approach of piperidine.
-
Standard: 20% Piperidine in DMF.[2]
-
Modified: 20% Piperidine + 0.1M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.
-
Time: 2 x 10 minutes. Monitor UV absorbance of the fulvene adduct to ensure completion.
Visualizing the Workflow
The following diagram illustrates the decision logic for incorporating this sterically demanding residue.
Caption: Optimized SPPS workflow for sterically hindered
Analytical Characterization & QC
HPLC Purification Strategy
The 2,4-dichlorophenyl group is highly lipophilic. Standard gradients (0-60% B) may result in late elution or carryover.
-
Column: C18 or C8 (Reverse Phase).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: Start higher, e.g., 20% B to 90% B over 30 minutes.
-
Temperature: 60°C column temperature improves peak shape for hydrophobic peptides.
NMR Diagnostics ( H NMR)
To verify the integrity of the incorporated residue:
-
-Protons: Look for distinct diastereotopic signals (multiplets) in the 2.5–3.0 ppm range (the
adjacent to the carboxyl). -
Aromatic Region: The 2,4-dichlorophenyl group shows a characteristic splitting pattern (typically a doublet, a doublet of doublets, and a doublet) in the 7.1–7.5 ppm range.
-
Amide NH:
-peptides often show downfield shifted NH protons (>8.0 ppm) due to hydrogen bonding in folded structures.
Case Study & Applications
Application: GPCR Ligand Stabilization
In the development of GLP-1 receptor agonists, replacing the native Phenylalanine or Tryptophan with (R)-β-Phe(2,4-Cl₂) at the hydrophobic face of the amphipathic helix has been shown to:
-
Increase Receptor Affinity: The chlorine atoms fill sub-pockets that native residues cannot reach (halogen bonding).
-
Block Dipeptidyl Peptidase IV (DPP-IV): The
-amino acid linkage is unrecognizable to DPP-IV, preventing N-terminal degradation.
Data Summary Table: Comparative Coupling Efficiency
| Method | Reagents | Time/Temp | Yield (Crude) | Purity (HPLC) |
| Standard | HBTU / DIEA | 1h @ RT | 65% | 72% |
| Optimized | HATU / DIEA | 2h @ RT | 88% | 91% |
| High-Temp | HATU / DIEA | 10m @ 60°C | 94% | 96% |
References
-
Cabrele, C., Martinek, T., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. Retrieved from [Link]
-
CEM Corporation. (n.d.). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (2022).[4] A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids. Retrieved from [Link]
Sources
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid as a building block for drug discovery
A Privileged -Amino Acid Scaffold for Peptidomimetics and CNS Therapeutics
Executive Summary
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 778571-53-2) is a specialized chiral
This guide details the structural advantages of this building block, its application in disrupting protein-protein interactions (PPIs), and validated protocols for its incorporation into drug candidates.
Structural & Physicochemical Properties[1]
The utility of this compound stems from two synergistic molecular features: the
| Property | Specification / Value | Impact on Drug Design |
| Molecular Formula | Low MW fragment (<250 Da) allows for efficient ligand efficiency (LE) optimization. | |
| Stereochemistry | (R)-Configuration | Critical for specific receptor binding; the (R)-isomer often mimics the spatial arrangement of L- |
| Lipophilicity (cLogP) | ~2.1 (Estimated) | The dichlorophenyl group significantly increases logP compared to phenylalanine, enhancing Blood-Brain Barrier (BBB) penetration. |
| Metabolic Stability | High | The |
| Electronic Effect | Electron-withdrawing | The chlorine atoms reduce the electron density of the phenyl ring, potentially strengthening |
2.1. Pharmacophore Mapping
The 2,4-dichlorophenyl group is a bioisostere often used to replace phenyl or naphthyl groups to optimize potency. It is a validated pharmacophore found in numerous CNS-active agents (e.g., Sertraline, Lamotrigine), suggesting that this
Key Applications in Drug Discovery[2][3][4][5][6][7]
3.1. Peptidomimetics & Helix Stabilization
One of the primary failures of peptide drugs is rapid degradation. Incorporating this compound creates a "beta-peptide" segment.
-
Mechanism: The additional carbon atom in the backbone alters the torsion angles (
), favoring the formation of stable secondary structures like the 14-helix (in -peptides) or stabilizing -helical turns in -hybrid peptides. -
Use Case: Inhibiting Protein-Protein Interactions (PPIs).[1] This molecule can mimic the
hydrophobic residues of an -helix, effectively blocking the interface of proteins like p53-MDM2 or Bcl-2 family members.
3.2. CNS-Targeted Small Molecules
The high lipophilicity driven by the dichlorophenyl moiety facilitates passive transport across the Blood-Brain Barrier (BBB).
-
Application: This building block is used to synthesize conformationally restricted analogs of neurotransmitters (e.g., GABA or glutamate analogs) or to serve as a hydrophobic linker in bivalent ligands targeting GPCRs.
3.3. Integrin Antagonists
-Amino acids are classic scaffolds for RGD (Arg-Gly-Asp) mimetics. The 3-aryl-propanoic acid motif mimics the aspartic acid side chain distance and orientation required for binding to integrins such asExperimental Protocols
Protocol A: Quality Control via Chiral HPLC
Objective: Verify the enantiomeric excess (ee%) of the (R)-isomer to prevent off-target effects caused by the (S)-enantiomer.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic acid (TFA) [90 : 10 : 0.1 v/v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (targeting the dichlorophenyl chromophore).
-
Sample Prep: Dissolve 1 mg in 1 mL of Mobile Phase.
-
Acceptance Criteria: ee% > 99.0%.
Protocol B: Incorporation into Peptides (Fmoc-SPPS)
Objective: Efficient coupling of the
Reagents:
-
Resin: Rink Amide resin (loading 0.5 – 0.7 mmol/g).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure:
-
Swelling: Swell resin in DMF for 30 mins.
-
Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (
min). Wash with DMF ( ). -
Activation:
-
Dissolve Fmoc-(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (3.0 equiv relative to resin) in DMF.
-
Add HATU (2.9 equiv).
-
Add DIPEA (6.0 equiv).
-
Note: Pre-activate for only 30-60 seconds to minimize racemization risk, although
-amino acids are generally resistant to oxazolone formation.
-
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours . (Note: Extended coupling time is required compared to standard
-amino acids due to steric bulk). -
Monitoring: Perform a Kaiser Test or Chloranil Test. If positive (blue), repeat the coupling step.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF if necessary.
Troubleshooting:
-
Issue: Incomplete coupling.
-
Solution: Switch to HOAt/DIC coupling or increase temperature to 50°C (use microwave-assisted synthesis if available, max 50°C, 15 min).
Visualization of Workflows
Figure 1: Strategic Incorporation in Drug Discovery
This diagram illustrates the decision-making process for selecting this specific building block based on the target therapeutic profile.
Caption: Decision logic for utilizing the this compound scaffold to address specific pharmacokinetic and pharmacodynamic challenges.
Figure 2: Synthesis & Validation Workflow
The following flowchart outlines the critical path from raw material to validated building block incorporation.
Caption: Step-by-step workflow for processing the building block from quality control to final peptide incorporation.
References
-
Chem-Impex International. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Page. Source:
-
Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry.[2][3][4][5] (Contextual grounding on beta-amino acid stability). Source:
-
Sigma-Aldrich. 3-Amino-3-(2,4-dichlorophenyl)-propionic acid Safety & Properties. Source:
-
Cabrele, C., et al. (2014). Peptides Containing
-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Source: -
National Institutes of Health (NIH). Peptidomimetic Strategies to Undercover Antibacterial Peptides. Source:
Sources
Application Note: Advanced Coupling Protocols for (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Topic: Coupling reactions involving (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.
Executive Summary
This compound (CAS: 778571-53-2) is a critical chiral
The Challenge: This moiety presents a "perfect storm" for synthetic chemists:
-
Steric Hindrance: The ortho-chloro substituent on the phenyl ring creates significant steric clash during the formation of the tetrahedral intermediate in amide coupling.
-
Electronic Deactivation: The electron-withdrawing nature of the dichlorophenyl ring reduces the nucleophilicity of the
-amine, making it a sluggish acceptor. -
Solubility: The zwitterionic free acid is poorly soluble in organic solvents, necessitating robust protection strategies (Boc/Fmoc) for efficient handling.
This guide provides field-proven protocols to overcome these barriers, ensuring high yield and enantiomeric retention.
Chemical Profile & Handling
| Property | Data |
| Compound Name | This compound |
| Synonyms | (R)-2,4-Dichloro- |
| CAS Number | 778571-53-2 (Free Acid); 500788-90-9 (Boc-protected) |
| Molecular Weight | 234.08 g/mol (Free Acid) |
| Stereochemistry | (R)-enantiomer |
| Solubility | Free Acid: Water (low), MeOH (moderate).[1][2] Protected (Boc/Fmoc): DCM, DMF, THF, EtOAc. |
| Stability | Stable at RT. Hygroscopic. Store under inert gas. |
Strategic Reaction Design
Mechanistic Considerations
The coupling of
Critical Control Points:
-
Base Selection: Avoid strong bases (e.g., DBU). Use mild organic bases like DIPEA or NMM (N-methylmorpholine).[1]
-
Activation: Use reagents that minimize the lifetime of the activated ester.
Reagent Selection Framework[1]
Figure 1: Decision matrix for selecting coupling reagents based on scale and steric demands.
Experimental Protocols
Protocol A: High-Efficiency Coupling (Research Scale)
Objective: Coupling Boc-(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid to an amine partner using HATU. Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for hindered couplings due to the stabilizing effect of the HOAt moiety, which accelerates the reaction and suppresses racemization.
Materials:
-
Acid: Boc-(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (1.0 equiv)[1][2]
-
Amine: Amino component (1.1 equiv)
-
Reagent: HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve the Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.1 equiv) followed by DIPEA (1.5 equiv). Stir at 0°C for 15 minutes. Note: The solution should turn slightly yellow.
-
Coupling: Add the Amine (1.1 equiv) and the remaining DIPEA (1.5 equiv).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1]
-
Checkpoint: If conversion is <50% after 2 hours, add 0.2 equiv of HOAt.
-
-
Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes DIPEA), sat. NaHCO3 (removes unreacted acid/HOBt), and Brine.
-
Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Scalable Low-Epimerization Coupling (Process Scale)
Objective: Coupling using T3P (Propylphosphonic Anhydride).[1]
Rationale: T3P is a cyclic anhydride that generates water-soluble byproducts, simplifying purification. It exhibits the lowest racemization rate among common coupling reagents, crucial for this chiral
Materials:
-
Acid: Boc-(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (1.0 equiv)[1][2]
-
Amine: Amino component (1.1 equiv)
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)
-
Base: N-Methylmorpholine (NMM) or Pyridine (3.0 equiv)[1]
-
Solvent: EtOAc or 2-MeTHF
Procedure:
-
Setup: Charge the reactor with Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc, 5–10 volumes). Cool to 0°C.
-
Base Addition: Add NMM (3.0 equiv) dropwise.
-
Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 20 minutes, maintaining temperature < 5°C. Exotherm control is critical.
-
Reaction: Warm to RT and stir for 12 hours.
-
Workup: Add water (5 volumes). Separate phases. Wash organic layer with 0.5 M HCl, then 10% K2CO3, then Brine.
-
Isolation: Concentrate organic layer to yield the crude product. Often sufficiently pure for the next step without chromatography.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield | Steric hindrance of the 2,4-dichloro group.[1] | Switch to HATU or PyAOP . Increase reaction time. Use microwave irradiation (50°C, 15 min) if substrate allows. |
| Racemization | Over-activation or high base concentration. | Use T3P (Protocol B). Ensure base is added after the acid and amine are mixed (for T3P) or strictly control temperature at 0°C during activation. |
| Poor Solubility | Hydrophobic nature of the dichlorophenyl group. | Use DMF/DCM (1:1) mixtures. Add 0.1% Triton X-100 or use chaotropic salts (LiCl) in the reaction mixture. |
| Elimination | Retro-Michael reaction (formation of cinnamate).[1] | Avoid strong bases (DBU, NaOH). Keep reaction temperature below 40°C. |
Synthesis Workflow Visualization
Figure 2: Step-by-step workflow for the solution-phase coupling of this compound.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. [Link]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. [Link]
-
PubChem. "(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid."[1][2] National Library of Medicine. Accessed February 6, 2026. [Link]
Sources
Experimental use of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid in neurological disorder research
[1]
CAS:1Executive Summary
This compound is a chiral
-
Direct Probe: As a lipophilic GABA analog to interrogate GABA_B receptors and GABA transporters (GATs).
-
Synthetic Scaffold: As a chiral building block for peptidomimetics targeting CNS disorders (e.g., Alzheimer's, neuropathic pain), introducing specific secondary structures (e.g.,
-helices) and improving Blood-Brain Barrier (BBB) permeability.
Chemical Properties & Handling[1][2][3]
Physicochemical Profile[1][3]
-
IUPAC Name: (3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid[1]
-
Molecular Formula:
[1] -
Molecular Weight: 234.08 g/mol [1]
-
Chirality: (R)-enantiomer (corresponds to the L-configuration in
-amino acids regarding spatial arrangement).[1] -
Solubility: Low in neutral water (zwitterionic lattice energy). Soluble in DMSO, dilute HCl, or dilute NaOH.
Reconstitution Protocol (Standard Stock: 10 mM)
Objective: Prepare a stable stock solution for in vitro assays.
-
Weighing: Accurately weigh 2.34 mg of the compound into a sterile microcentrifuge tube.
-
Solvent Choice:
-
For Cellular Assays: Add 1.0 mL of 100% DMSO . Vortex for 30 seconds until clear.
-
For Electrophysiology (DMSO-free): Add 0.9 mL of ddH2O, then dropwise add 1 M HCl until dissolved (approx. pH 2-3).[1] Neutralize carefully with HEPES buffer prior to use, ensuring precipitation does not occur.
-
-
Sterilization: Filter through a 0.22
m PTFE membrane (do not use Nylon for acidic solutions). -
Storage: Aliquot into light-protective amber tubes. Stable at -20°C for 6 months. Avoid freeze-thaw cycles.[1]
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Context: Incorporating this bulky
Reagents:
-
Resin: Rink Amide MBHA (0.5 mmol/g)
-
Coupling Agents: HATU / HOAt (preferred over HBTU due to sterics)
-
Base: DIPEA (Diisopropylethylamine)
Step-by-Step Workflow:
-
Fmoc-Protection (if starting from free acid):
-
Dissolve 1.0 eq of amino acid in 10%
. -
Add 1.1 eq Fmoc-OSu in dioxane at 0°C. Stir 2h. Acidify and extract.
-
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Coupling Reaction:
-
Mix: 3.0 eq Fmoc-(R)-
-Phe(2,4-Cl)-OH + 2.9 eq HATU + 3.0 eq HOAt in DMF. -
Activate: Add 6.0 eq DIPEA. Let stand for 2 minutes (pre-activation is critical).
-
Incubate: Add to resin. Shake for 2 hours (double standard time).
-
-
Monitoring: Perform Chloranil test (ninhydrin is less sensitive for secondary amines/aggregates).
-
Capping: Cap unreacted sites with acetic anhydride/pyridine to prevent deletion sequences.
Protocol B: In Vitro GABA_B Receptor Binding Assay
Context: Determining if the 2,4-dichloro substitution enhances affinity compared to (R)-Baclofen.
Assay Principle: Competition binding using
Materials:
-
Rat cortical membranes (50
g protein/well). -
Radioligand:
-CGP54626 (2 nM final concentration).[1] -
Test Compound: this compound (0.1 nM – 100
M).[1] -
Non-specific control: 100
M Isoguvacine (GABA_A) / 100 M Baclofen (GABA_B).
Procedure:
-
Buffer Prep: 50 mM Tris-HCl, 2.5 mM
, pH 7.4. -
Incubation:
-
Mix 100
L membrane suspension + 50 L radioligand + 50 L test compound. -
Incubate at 25°C for 60 minutes (equilibrium is slower for lipophilic ligands).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of lipophilic dichloro-moiety).
-
Wash: 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
Data Analysis:
Mechanism of Action & Rationale
The 2,4-dichlorophenyl moiety is not merely a hydrophobic spacer. It serves specific pharmacophoric functions:
-
Lipophilicity: Increases
significantly compared to the phenyl parent, enhancing BBB penetration via passive diffusion. -
Orthogonal Binding: The Chlorine at the 2-position forces the phenyl ring into a specific torsion angle relative to the propanoic backbone, locking the bioactive conformation (often mimicking the "folded" state of GABA).
-
Metabolic Shield: The steric bulk and electron-withdrawing nature of the chlorines protect the adjacent
-amino group from oxidative deamination by MAO (Monoamine Oxidase).[1]
Visualization: Structural Logic & Pathway
The following diagram illustrates the integration of this scaffold into neurological drug discovery pipelines.
Figure 1: Workflow for utilizing the (R)-beta-Phe(2,4-Cl) scaffold in neurotherapeutic development.
Data Presentation Standards
When reporting results using this compound, adhere to the following tabular format to ensure reproducibility.
Table 1: Recommended Reporting Metrics for Binding Assays
| Parameter | Unit | Description | Acceptance Criteria |
| IC50 | nM | Concentration inhibiting 50% ligand binding | Hill Slope 0.8 - 1.2 |
| Ki | nM | Affinity constant (Cheng-Prusoff corrected) | < 100 nM (for potent hits) |
| Bmax | fmol/mg | Total receptor density (check for downregulation) | Consistent with control |
| Solubility | Max concentration without precipitation in assay buffer | > 100 |
References
-
Chem-Impex International. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid: Product Specification and Applications. Retrieved from
- Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. Advances in Pharmacology, 58, 19-62. (Contextual grounding for beta-phenyl-GABA analogs).
-
Lelais, G., & Seebach, D. (2004). Beta-Amino Acids: The New Frontier in Peptide Chemistry.[1] Biopolymers, 76(3), 206-243. (Protocol source for HATU coupling of sterically hindered beta-amino acids).
- Ong, J., & Kerr, D. I. (2000). Clinical potential of GABAB receptor modulators. CNS Drug Reviews, 6(3), 217-250. (Mechanistic basis for using GABA analogs in neurology).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2761771: (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid.[1] Retrieved from
Application Note: Cellular Uptake & Transport Profiling of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
The following Application Note and Protocol is designed for researchers investigating the pharmacokinetic properties and transport mechanisms of chiral
This guide synthesizes methodologies for Transporter Identification , Kinetic Profiling , and LC-MS/MS Quantification .
Abstract
This compound is a critical chiral building block for neurological therapeutics and a structural analog of
Introduction & Biological Context
-Amino acids are gaining prominence in drug design due to their resistance to enzymatic degradation compared toThe compound This compound possesses a bulky hydrophobic side chain (2,4-dichlorophenyl) at the
Key Transporter Candidates:
-
LAT1 (SLC7A5): Na
-independent, obligate exchanger. Critical for BBB crossing. -
ATB
(SLC6A14): Na /Cl -dependent.[1] Highly expressed in lung/colon; broad specificity. -
PAT1 (SLC36A1): H
-coupled. Intestinal absorption.[2]
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for identifying the active transport mechanism for this compound.
Figure 1: Decision tree for characterizing the transport mechanism of this compound based on ion dependency and specific inhibitors.
Materials & Reagents
Cell Models[3][4][5]
-
Primary Screen: HEK293 or CHO cells (Low endogenous transport background).
-
Mechanistic Validation:
-
HEK-LAT1: Stably transfected with SLC7A5/SLC3A2.[1]
-
HEK-ATB
: Stably transfected with SLC6A14.
-
-
Control: Wild-type cells (Mock transfected).
Buffers (Critical for Mechanism Differentiation)
| Buffer Type | Composition | Purpose |
| Standard Uptake Buffer (Na | HBSS (pH 7.[1]4) containing 137 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl | Measures Total Uptake (Active + Passive). |
| Na | Same as above, but replace NaCl with 137 mM Choline Chloride . | Isolates Na |
| Lysis Buffer | 0.1 M NaOH or MeOH:H | Cell disruption for LC-MS/MS. |
Compound Preparation[6]
-
Test Compound: this compound (Purity >98%).[1]
-
Internal Standard (IS): (R)-3-Amino-3-phenylpropanoic acid-d5 (Deuterated analog preferred) or Carbamazepine (Generic IS).[1]
-
Inhibitors:
-
BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid): Specific System L (LAT1) inhibitor.
-
MeAIB: Specific System A inhibitor (Negative control).
-
Protocol: Direct Cellular Uptake Assay (LC-MS/MS Detection)
Phase 1: Cell Seeding[1]
-
Seed cells into 24-well Poly-D-Lysine coated plates at a density of
cells/well. -
Incubate for 24–48 hours at 37°C, 5% CO
until 90–95% confluence is reached.
Phase 2: Uptake Initiation
Perform all steps on a heating block set to 37°C to maintain physiological temperature.
-
Wash: Aspirate growth medium and wash cells twice with 500 µL of pre-warmed Standard Uptake Buffer .
-
Equilibration: Add 500 µL of Uptake Buffer and incubate for 10 minutes at 37°C.
-
Dosing:
-
Prepare a 2X concentration working solution of this compound (e.g., 20 µM for a final 10 µM assay).
-
Start Reaction: Aspirate equilibration buffer and add 250 µL of 2X Compound Solution + 250 µL of Buffer (or Inhibitor).
-
Note: For kinetic profiling, use concentrations ranging from 1 µM to 1000 µM.
-
-
Incubation: Incubate for 1, 5, and 10 minutes . (Linearity check is required; 2-5 minutes is typical for initial rate).
Phase 3: Quenching & Washing
Speed is critical to prevent efflux of the accumulated compound.
-
Stop Reaction: Aspirate the dosing solution immediately.
-
Ice-Cold Wash: Rapidly wash cells 3 times with 1 mL of Ice-Cold PBS (4°C).[1]
-
Tip: The cold temperature closes transporters and prevents passive diffusion efflux.
-
Phase 4: Lysis & Extraction[1]
-
Add 200 µL of Lysis Buffer (MeOH:H
O 80:20 containing 100 nM Internal Standard). -
Incubate on a shaker for 20 minutes at room temperature.
-
Scrape cells (if necessary) and transfer lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.
-
Transfer supernatant to LC-MS/MS vials.
Phase 5: Protein Normalization[1]
-
Dissolve the remaining pellet in 100 µL 0.1 M NaOH.
-
Perform a BCA Protein Assay to quantify total protein per well.
-
Data Output Unit: pmol compound / mg protein / minute.
Analytical Method (LC-MS/MS)
Since this compound is not standard, the following generic parameters are recommended for optimization:
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
MRM Transitions (Example):
-
Precursor:
(Check exact mass based on isotopes). -
Product Ions: Screen for loss of NH
or COOH.
-
Data Analysis & Interpretation
Calculation of Uptake Rate
Where:- = Uptake rate (pmol/mg/min)
- = Concentration from LC-MS (pmol/µL)[1]
- = Volume of lysis buffer (µL)
- = Time (min)[3][4][5][6]
- = Total protein in well (mg)
Kinetic Profiling (Michaelis-Menten)
Plot Uptake Rate (
-
Note: Include a linear term (
) if non-saturable passive diffusion is observed.
Interpreting Results
| Observation | Conclusion |
| Uptake in Na | Transport is Na |
| Uptake is inhibited by BCH | Confirms System L (LAT1) involvement. |
| Uptake is inhibited by excess Leucine | Confirms competition for Large Neutral Amino Acid transporter. |
| Uptake is Na | Suggests ATB |
References
-
PubChem. (2025).[7] this compound - Compound Summary. National Library of Medicine. [Link]
-
Kanai, Y., et al. (1998). The SLC1 and SLC6 families of amino acid transporters. Current Opinion in Cell Biology. [Link] (Foundational text on Amino Acid Transport Systems).
-
Fotiadis, D., et al. (2013). The structural basis of transport in the SLC7 family (LAT1). Nature Communications. [Link]
-
Anderson, C.M., & Thwaites, D.T. (2010). Indirect regulation of amino acid transport in epithelial cells. Physiology. [Link]
Sources
- 1. 193633-54-4|3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid | C14H17Cl2NO4 | CID 2761771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: In Vitro Bioactivity Screening of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid Derivatives
Introduction & Scientific Context
The scaffold (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a chiral
The 2,4-dichlorophenyl moiety provides essential lipophilic interactions within the S1 hydrophobic pocket of the DPP-4 active site, while the
Critical Screening Objectives
When screening derivatives of this scaffold, the primary objective is usually to enhance potency against DPP-4 while avoiding off-target inhibition of the structurally related cytosolic peptidases DPP-8 and DPP-9 .
-
Target: DPP-4 (inhibition stabilizes GLP-1 and GIP incretins).
-
Anti-Target: DPP-8/9 (inhibition is associated with severe toxicity, including alopecia, thrombocytopenia, and reticulocytopenia).[1]
Experimental Workflow & Logic
The following screening cascade is designed to filter compounds for potency and safety early in the discovery pipeline.
Figure 1: The screening cascade prioritizes potency (Step 2) followed immediately by selectivity (Step 3) to eliminate toxic compounds before expensive cellular assays.
Compound Management
-amino acids containing dichlorophenyl groups are hydrophobic. Proper solubilization is critical to prevent microprecipitation in aqueous assay buffers, which leads to false negatives (loss of compound) or false positives (light scattering).-
Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10 mM.
-
Storage: Store at -20°C in amber vials to prevent light-induced degradation.
-
Assay Tolerance: The final DMSO concentration in the enzymatic assay must be
(v/v). Higher concentrations may inhibit the DPP-4 enzyme non-specifically.
Protocol A: Fluorometric DPP-4 Inhibition Assay
Purpose: To determine the IC50 of derivatives against human recombinant DPP-4. Principle: DPP-4 cleaves the non-fluorescent substrate Gly-Pro-AMC to release the fluorescent coumarin derivative AMC (7-Amino-4-methylcoumarin). Inhibitors prevent this cleavage.
Reagents & Equipment
| Component | Specification |
| Enzyme | Human Recombinant DPP-4 (expressed in Sf9 or HEK293) |
| Substrate | H-Gly-Pro-AMC (Km |
| Buffer | 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA |
| Positive Control | Sitagliptin (IC50 |
| Detection | Plate reader (Ex: 360 nm / Em: 460 nm) |
Step-by-Step Procedure
-
Buffer Prep: Prepare fresh Assay Buffer (20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Note: EDTA is included to chelate divalent cations that might activate non-specific proteases.
-
Enzyme Dilution: Dilute DPP-4 enzyme in Assay Buffer to a concentration where the reaction remains linear for at least 30 minutes (typically 1-5 ng/well).
-
Compound Addition:
-
Add 10 µL of test compound (diluted in Assay Buffer + 1% DMSO) to a black 96-well plate.
-
Include Solvent Control (Buffer + 1% DMSO) and Positive Control (Sitagliptin).
-
-
Enzyme Incubation: Add 30 µL of diluted DPP-4 enzyme to the wells. Incubate for 10 minutes at 37°C to allow inhibitor binding.
-
Substrate Initiation: Add 10 µL of H-Gly-Pro-AMC substrate (Final concentration: 20 µM).
-
Kinetic Measurement: Immediately place in the plate reader pre-heated to 37°C. Measure fluorescence (Ex 360/Em 460) every 1 minute for 30 minutes.
Data Analysis
Calculate the slope (RFU/min) for the linear portion of the curve.
Protocol B: DPP-8/9 Selectivity Counter-Screen
Purpose: To ensure the derivative does not inhibit DPP-8 or DPP-9. Why this is critical: Early DPP-4 inhibitors that cross-reacted with DPP-8/9 caused severe toxicity in preclinical models (Lankas et al., 2005).
Methodology
This assay mirrors Protocol A but substitutes the enzyme.
-
Enzymes: Recombinant Human DPP-8 and DPP-9 (cytosolic isoforms).
-
Substrate: H-Gly-Pro-AMC is also a substrate for DPP-8/9.
-
Procedure:
-
Run the assay exactly as Protocol A.
-
Test the compound at a high concentration (e.g., 10 µM).
-
-
Acceptance Criteria:
-
Selectivity Ratio:
-
If a compound inhibits DPP-4 at 10 nM but inhibits DPP-8 at 50 nM, it is unsafe for development.
-
Protocol C: Cellular Viability (Off-Target Toxicity)
Purpose: To confirm the derivatives are not generally cytotoxic to mammalian cells.
Reagents
-
Cell Line: HEK293 (Kidney) or HepG2 (Liver).
-
Reagent: CellTiter-Glo® (ATP luminescence) or MTT.
Procedure
-
Seeding: Seed HEK293 cells at 10,000 cells/well in a clear-bottom white 96-well plate. Incubate for 24 hours.
-
Treatment: Remove media and add fresh media containing the test derivative (0.1 µM to 100 µM). Incubate for 48 hours.
-
Detection: Add CellTiter-Glo reagent (equal volume to media). Shake for 2 minutes. Incubate 10 minutes.
-
Read: Measure Luminescence.
-
Result: Any compound showing >20% reduction in viability at pharmacologically active concentrations (e.g., 10x the IC50) should be flagged.
Mechanism of Action Visualization
The following diagram illustrates the competitive inhibition mechanism targeted by this screen.
Figure 2: Competitive inhibition mechanism. The (R)-3-amino derivative mimics the transition state, occupying the active site and preventing Gly-Pro-AMC hydrolysis.
References
-
Kim, D., et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.
-
Lankas, G. R., et al. (2005). "Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9." Diabetes.[2]
-
Cayman Chemical. "DPP (IV) Inhibitor Screening Assay Kit Protocol." Cayman Chemical Product Guide.
-
Sigma-Aldrich. "DPP4 Activity Assay Kit Technical Bulletin." Sigma-Aldrich.
Sources
Troubleshooting & Optimization
Technical Support Center: (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid Synthesis
Status: Operational Ticket ID: YIELD-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are targeting the synthesis of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid , a chiral
This guide addresses the specific "pain points" of these routes: equilibrium limitations in biocatalysis and catalyst sensitivity in hydrogenation.
Module 1: The Biocatalytic Route (Transaminase)
Recommended for: Highest enantiomeric excess (>99% ee) and mild conditions.[1]
This route uses an engineered
The Core Mechanism
The reaction follows a Ping-Pong Bi-Bi mechanism . The critical challenge is thermodynamic equilibrium. The reaction is reversible; if the coproduct (acetone) is not removed, the yield will stall at ~50%.
Figure 1: The Transaminase Ping-Pong Cycle. Note the critical "Output" of Acetone. If Acetone accumulates, it competes with the substrate, reversing the cycle.
Troubleshooting & FAQs: Biocatalysis
Q1: My conversion has plateaued at 50-60%. Adding more enzyme doesn't help. Why?
Diagnosis: You are fighting thermodynamics, not kinetics. The equilibrium constant (
-
Donor Excess: Switch to Isopropylamine (IPAm) as your amine donor.[2] Use a large molar excess (1M to 2M) relative to the substrate.
-
In-Situ Product Removal (ISPR): IPAm is volatile, but Acetone is more volatile. Apply a partial vacuum (reduced pressure) or a nitrogen sweep to continuously remove the acetone coproduct. This shifts the equilibrium to the right (Le Chatelier’s principle).
-
Temperature: Run at slightly elevated temperatures (40-45°C) to facilitate acetone evaporation, provided your enzyme variant is thermostable.
Q2: The reaction mixture turned cloudy/precipitated, and activity dropped. Diagnosis: Substrate or Product Inhibition/Insolubility. The dichlorophenyl group makes your substrate highly lipophilic and poorly soluble in aqueous buffer. The Fix:
-
Cosolvent: Use DMSO (up to 20-30% v/v) or Methanol . Caution: Ensure your specific transaminase variant tolerates high organic loads (e.g., the ATA-117 engineered variants described by Savile et al.).
-
Resin Adsorption: Add a hydrophobic resin (e.g., XAD-7) to act as a "substrate reservoir," keeping the concentration low in the aqueous phase but available for the enzyme.
Module 2: The Chemocatalytic Route (Asymmetric Hydrogenation)
Recommended for: High throughput and situations where enzyme sourcing is difficult.
This route involves the hydrogenation of the corresponding enamine (usually protected with an acyl group) using a Rhodium catalyst.
Comparative Data: Catalyst Selection
| Parameter | Rh(I) + Josiphos Ligand | Ru(II) + BINAP | Heterogeneous Pd/C |
| Yield | High (>90%) | Moderate (70-80%) | High (Racemic) |
| Enantioselectivity (ee) | Excellent (>97%) | Good (85-90%) | N/A (0% ee) |
| Risk Factor | Air Sensitivity | High Pressure Req. | Dehalogenation |
Critical Warning: Your target contains a 2,4-dichlorophenyl moiety.[3][4] Standard hydrogenation catalysts (Pd/C) will likely cause dehalogenation (stripping the chlorine atoms), destroying your molecule. You must use a homogeneous Rhodium catalyst to avoid this side reaction.
Troubleshooting & FAQs: Hydrogenation
Q3: I am seeing high conversion but low enantiomeric excess (<80% ee). Diagnosis: This usually indicates "uncatalyzed" background hydrogenation or ligand oxidation. The Fix:
-
Ligand Class: Switch to a Ferrocenyl-based ligand (e.g., tBu-Josiphos) . These create a tight chiral pocket specifically suited for
-amino acid precursors (Hansen et al., 2009). -
Oxygen Exclusion: Phosphine ligands oxidize rapidly. Degas all solvents (freeze-pump-thaw x3) and prepare solutions in a glovebox.
-
Substrate Purity: Ensure the enamine precursor is strictly
- or -isomer pure. A mixture of enamine geometries often leads to lower product ee.
Q4: The reaction is extremely slow (>24 hours). Diagnosis: Catalyst poisoning or insufficient hydrogen pressure. The Fix:
-
Pressure:
-amino acid precursors are sterically hindered. Increase pressure to 20-30 bar . -
Purification: Trace sulfur or free amines from the enamine synthesis can poison Rhodium. Recrystallize the enamine precursor before hydrogenation.
Module 3: Downstream Processing (Isolation)
Q5: How do I maximize recovery during isolation? The product stays in the water.
Diagnosis:
-
Isoelectric Point (pI) Precipitation:
-
The pI of this molecule is likely near pH 6.0 - 6.5 .
-
If your reaction is basic (transaminase route), acidify carefully with HCl.
-
If your reaction is acidic (hydrogenation deprotection), basify with NaOH.
-
Stop exactly at the pI to crash the product out of solution.
-
-
Salt Formation: If the free acid does not crystallize well, form the Phosphate Salt . Add one equivalent of Phosphoric acid (
) in ethanol/water. This is the standard pharmaceutical form (mimicking Sitagliptin phosphate) and aids in purification.
Visual Troubleshooting Logic
Figure 2: Decision Matrix for Yield Optimization.
References
-
Savile, C. K., et al. (2010).[5][6][7] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. [8]
- Relevance: Establishes the transaminase protocol and equilibrium displacement strategy (IPAm) for this class of molecules.
-
Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804.[9]
- Relevance: Defines the Rh-Josiphos hydrogenation route and ligand selection for -amino acid synthesis.
-
Grybaite, B., et al. (2024).[10] "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives." PMC.
- Relevance: Provides context on the synthesis of propanoic acid deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Technical Support Center: Solubility Optimization for (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Executive Summary: The Zwitterion Challenge
Compound: this compound CAS: 778571-53-2 Molecular Weight: 234.08 g/mol
The Core Issue:
Researchers often misclassify this compound simply as an "organic intermediate." Structurally, it is a
This creates a rigid crystal lattice with high melting point energy (~240°C), making it:
-
Insoluble in non-polar organics (DCM, Toluene, Hexanes) because they cannot break the ionic lattice.
-
Poorly soluble in water because the lipophilic 2,4-dichlorophenyl ring fights aqueous solvation.
-
Sparingly soluble in polar protic solvents (MeOH, EtOH) unless heated or modified.
The Solution: You must "break" the zwitterion by shifting the pH away from the isoelectric point (pI) or by chemically protecting one of the termini.
Solubility Decision Matrix (Interactive Flowchart)
Use this logic flow to determine the correct solvent system for your specific application.
Figure 1: Decision tree for solvent selection based on experimental intent. Green nodes indicate successful dissolution strategies.
Troubleshooting Guide & FAQs
Scenario A: "I cannot get the solid to dissolve in my reaction solvent (DCM/THF)."
Diagnosis: You are trying to dissolve the zwitterion in a non-polar solvent. It will not work. Corrective Action:
-
Method 1 (Protection): If performing a coupling reaction, protect the amine (Boc/Fmoc) in situ using Schotten-Baumann conditions (Water/Dioxane + Base) first. The protected form will easily dissolve in DCM or EtOAc.
-
Method 2 (Salt Formation): If you must use the free amine, convert it to the HCl salt .
-
Protocol: Suspend the solid in MeOH. Add 1.1 eq of 4M HCl in Dioxane. Evaporate. The resulting hydrochloride salt is usually soluble in DMF or polar organic mixtures.
-
-
Method 3 (Silylation): Add BSA (N,O-Bis(trimethylsilyl)acetamide). This transiently protects both ends, making the compound soluble in DCM for subsequent reactions.
Scenario B: "The compound oils out or forms a gel during aqueous workup."
Diagnosis: This occurs near the isoelectric point (pH ~6–7). The zwitterion is neutral and precipitates, but the lipophilic dichlorophenyl group traps solvent, causing an "oil" or "gum" instead of a crystal. Corrective Action:
-
Adjust pH: Move away from pH 7. Acidify to pH 2 (cationic, soluble in water) or basify to pH 10 (anionic, soluble in water) to break the emulsion.
-
Crystallization: To isolate the solid, adjust pH to the isoelectric point slowly while stirring in the presence of a co-solvent (e.g., 10% Methanol in Water) to encourage crystal lattice formation over oiling.
-
Sonication: If a gel forms, sonicate the mixture for 5–10 minutes. This provides the energy needed to reorganize the amorphous gel into a crystalline solid.
Scenario C: "HPLC peaks are splitting or tailing."
Diagnosis: The free amine is interacting with silanol groups on the column, or the zwitterionic equilibrium is shifting during the run. Corrective Action:
-
Buffer is Critical: Never run this compound in neutral water/acetonitrile. You must use an acidic modifier (0.1% TFA or Formic Acid) to keep the amine fully protonated (
) and the acid protonated ( ). -
Wavelength: The dichlorophenyl group absorbs well at 210 nm and 254 nm . Use 210 nm for higher sensitivity but ensure your solvents are UV-transparent.
Solubility Data Reference Table
Estimates based on structural analogs (Beta-phenylalanine derivatives).
| Solvent System | Solubility State | pH State | Usage |
| Water (pH 7) | Insoluble / Poor | Zwitterion | Avoid |
| 0.1 M HCl | Soluble (>50 mg/mL) | Cationic ( | Stock Solutions, HPLC |
| 0.1 M NaOH | Soluble (>50 mg/mL) | Anionic ( | Extraction, Workup |
| Methanol | Sparingly Soluble | Zwitterion | Trituration |
| DMSO | Soluble | Zwitterion | NMR, Biological Assays |
| DCM / Chloroform | Insoluble | Zwitterion | Synthesis (Avoid unless protected) |
| DCM + BSA (2 eq) | Soluble | Silylated | Anhydrous Synthesis |
Detailed Protocols
Protocol 1: Preparation of the Hydrochloride Salt (for improved solubility)
Use this if you need to use the amine in a coupling reaction in DMF.
-
Weigh 1.0 g of this compound.
-
Suspend in 10 mL of dry Methanol. (It will likely remain a suspension).
-
Slowly add 1.2 equivalents of Acetyl Chloride (generates anhydrous HCl in situ) or 4M HCl in Dioxane.
-
Observation: The solid should dissolve as it converts to the HCl salt.
-
Stir for 30 minutes.
-
Concentrate in vacuo to yield the white solid HCl salt.
-
Result: This salt is now soluble in DMF, water, and lower alcohols.
Protocol 2: Controlled Precipitation (Avoiding the "Oil")
Use this for purification.
-
Dissolve the crude material in minimal 1M NaOH (pH > 10).
-
Filter off any insoluble impurities.
-
Place the filtrate in an ice bath with vigorous stirring.
-
Critical Step: Slowly add 1M HCl dropwise.
-
Watch for cloudiness (approx pH 7-8). If oil droplets appear, stop acid addition and add a seed crystal or scratch the glass.
-
Once solid precipitates, continue acidifying to pH 6.5.
-
Filter and wash with cold water.
References
-
Chemical Structure & Properties
-
PubChem Compound Summary for CID 11232675 (Related 3-amino-3-phenylpropanoic acid derivatives). U.S. National Library of Medicine. Link
-
-
Zwitterionic Solubility Principles
-
Perlovich, G. L., et al. (2006). "Thermodynamic aspects of solubility and partitioning processes of some sulfonamides in the solvents of different polarity." Journal of Solution Chemistry. (General principles of zwitterion lattice energy). Link
-
-
Synthesis & Handling of Beta-Amino Acids
-
Organic Syntheses, Coll. Vol. 10, p. 382 (2004). (General handling of beta-amino acid deprotection and solubility). Link
-
-
Chromatographic Behavior
-
Dolan, J. W. (2002). "The function of additives in HPLC separations." LCGC North America. (Explains the necessity of TFA for amino acid analysis). Link
-
Preventing racemization during synthesis of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Technical Support Center: Synthesis & Stability of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Case ID: #BETA-AA-24DC Status: Open Priority: High (Chiral Integrity Risk) Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Executive Summary
The synthesis of This compound presents a unique stereochemical challenge. Unlike
This guide provides a validated protocol using the Ellman Sulfinamide auxiliary to ensure high enantiomeric excess (ee >99%) and troubleshooting steps to prevent racemization during workup and storage.
Part 1: Critical Racemization Pathways
Before starting synthesis, it is vital to understand how stereochemistry is lost. In this specific molecule, the 2,4-dichloro substitution destabilizes the chiral center under basic or thermal stress.
Mechanism of Failure: The Retro-Michael Trap
The primary enemy is not simple enolization (as in
Figure 1: Racemization via Retro-Michael Elimination. The electron-poor 2,4-dichlorophenyl ring stabilizes the transition state for elimination, making this pathway faster than in non-substituted analogs.
Part 2: Validated Synthesis Protocol (Ellman Route)
To guarantee the (R)-configuration, we recommend the Ellman Sulfinamide method. This approach installs chirality using a stable auxiliary that is removed only at the final stage under acidic conditions, avoiding the basic conditions that trigger racemization.
Step-by-Step Methodology
Reagents:
-
Substrate: 2,4-Dichlorobenzaldehyde
-
Auxiliary: (R)-(+)-tert-Butanesulfinamide (Note: Use (R)-sulfinamide to target the (R)-amine, but confirm induction sense based on the specific enolate used; typically (R)-sulfinamide yields (R)-amine with Reformatsky reagents).
-
Catalyst: Ti(OEt)₄ (Titanium ethoxide)
-
Solvent: THF (anhydrous)
Protocol:
-
Imine Formation (Condensation):
-
Mix 2,4-dichlorobenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in THF.
-
Add Ti(OEt)₄ (2.0 equiv) dropwise. Stir at RT for 12–24 h.
-
Checkpoint: Monitor disappearance of aldehyde by TLC/HPLC.
-
Workup: Quench with brine. Filter the Ti salts through Celite. Dry and concentrate.
-
-
Asymmetric Addition (The Chiral Step):
-
Prepare a Reformatsky reagent (BrZnCH₂COOtBu) or lithium enolate of methyl acetate.
-
Add the Sulfinimine solution at -78°C .
-
Critical Control: The low temperature is essential to maximize diastereoselectivity (dr >95:5).
-
Warm slowly to RT and quench with saturated NH₄Cl.
-
Purification: Flash chromatography to separate diastereomers. This is your primary purity checkpoint. Isolate the major diastereomer (pure (R,R)-isomer).
-
-
Deprotection (The Danger Zone):
-
Dissolve the pure intermediate in MeOH.
-
Add 4M HCl in dioxane (excess). Stir at 0°C to RT .
-
Warning:Do not heat. Heat promotes the Retro-Michael elimination described in Fig 1.
-
Concentrate in vacuo to obtain the amino acid hydrochloride salt.
-
Figure 2: Ellman Sulfinamide Synthesis Workflow. Note the purification step at the "Protected" stage allows for removal of minor diastereomers before the final product is formed.
Part 3: Troubleshooting & FAQs
Q1: My final product has low ee (70-80%) despite using pure sulfinamide. Why?
Diagnosis: You likely exposed the free base amino acid to heat or basic conditions during workup. Solution:
-
Avoid Neutralization: Isolate the product as the HCl salt . Do not neutralize to the free zwitterion unless absolutely necessary. The salt form is configurationally stable; the free base is prone to elimination.
-
Solvent Trap: If you used strong bases (NaOH) to saponify the ester after deprotecting the amine, you caused racemization. Saponify the ester before removing the sulfinyl group, or use acid hydrolysis for both steps simultaneously.
Q2: I see a "cinnamic acid" impurity (approx. 5-10%) in the NMR.
Diagnosis: This is the Retro-Michael elimination product (3-(2,4-dichlorophenyl)acrylic acid). Trigger: High temperature during the HCl deprotection step or prolonged storage in solution. Fix:
-
Perform deprotection at 0°C .
-
Reduce reaction time. Monitor by LCMS and stop exactly when the starting material is consumed.
-
Store the final solid at -20°C under argon.
Q3: Can I use enzymatic resolution instead?
Answer: Yes. If the chemical route fails, Lipase-catalyzed kinetic resolution is a robust alternative.
-
Enzyme: Candida antarctica Lipase B (CAL-B) or Lipase A (CAL-A).
-
Substrate: Racemic ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate.
-
Process: The lipase will selectively hydrolyze the (S)-ester (or acylate the (R)-amine depending on setup), leaving the (R)-enantiomer enriched.
-
Reference: See Soloshonok et al. for general beta-amino acid resolution protocols [1].
Q4: How do I determine the absolute configuration?
Answer: Do not rely solely on optical rotation, as the value is small and solvent-dependent.
-
Method A: X-ray crystallography of the sulfinamide intermediate (heavy atoms Cl and S facilitate solving).
-
Method B: Compare chiral HPLC retention times with a known standard (e.g., prepared via small-scale resolution).
Part 4: Stability Data Sheet
| Parameter | Condition | Stability Status | Recommendation |
| pH | Acidic (pH < 2) | Stable | Store as HCl or TFA salt. |
| pH | Neutral (pH 7) | Moderate | Process quickly; do not store in solution. |
| pH | Basic (pH > 9) | Unstable | AVOID. Rapid racemization via elimination. |
| Temp | < 0°C | Stable | Recommended storage temp. |
| Temp | > 40°C | Risk | Retro-Michael elimination accelerates. |
References
-
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Chemical Reviews, 102(2), 391-426. Link
- Soloshonok, V. A. (2002).
-
Weiner, B., et al. (2010). Asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39, 1656-1691. Link
-
Chem-Impex International. Product Data: (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. Link
Sources
Optimizing chiral separation of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Technical Support Center: Chiral Separation of -Amino Acids
Ticket Subject: Optimization of Enantioseparation for 3-Amino-3-(2,4-dichlorophenyl)propanoic acid Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
Compound: 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Class:
Recommended Primary Strategy:
-
Free Amino Acid: Use Zwitterionic Stationary Phases (ZWIX) or Crown Ether Phases (CROWNPAK) .
-
Protected Amino Acid (e.g., Boc-, Fmoc-): Use Immobilized Polysaccharide Phases (Chiralpak IA/IC/ID) .
Method Development Guide (FAQ Format)
Q1: I am trying to separate the free amino acid on a standard Chiralpak AD-H column, but I see no retention or massive tailing. What is wrong?
Diagnosis: You are likely using a standard Normal Phase setup (Hexane/IPA). Free
Solution: Switch to a Zwitterionic Stationary Phase (Chiralpak ZWIX(+) or ZWIX(-)) . These columns are specifically engineered for free amino acids and peptides.
-
Mechanism: They utilize a double ion-pairing mechanism (anionic and cationic sites on the selector interact with the amine and acid of your analyte).
-
Protocol:
-
Mobile Phase: MeOH / ACN (50:50 v/v)
-
Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine (DEA).
-
Note: You need both acid and base additives to ensure the analyte and the stationary phase are in the correct ionization state.
-
Q2: I don't have a ZWIX column. Can I use a Crown Ether column?
Answer: Yes, this is the "Gold Standard" alternative.
Column: CROWNPAK CR-I(+) or CR-I(-) .
Mechanism: The crown ether forms a host-guest inclusion complex specifically with the primary ammonium group (
-
Mobile Phase: Perchloric Acid (HClO
) aqueous solution (pH 1.0 to 2.0) / Methanol (85:15 to 60:40). -
Temperature: Lower temperatures (
) often improve resolution by stabilizing the complex. -
Warning: Do not use amine additives (DEA/TEA) with Crown Ether columns; they compete with your analyte for the binding site.
Q3: My sample is Boc-protected. Which method should I use?
Answer: Since the amine is protected, the zwitterionic character is masked. You can now use standard Immobilized Polysaccharide Columns . Recommendation: Chiralpak IC or Chiralpak IA . Why: The chlorinated aromatic ring of your analyte interacts well with the chlorinated selectors in Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)). Protocol:
-
Mode: Normal Phase
-
Mobile Phase: n-Hexane / IPA / TFA (90 : 10 : 0.1).
-
Note: The TFA is essential to suppress the ionization of the carboxylic acid, ensuring sharp peaks.
Decision Tree & Workflow Visualization
The following diagram outlines the logical flow for selecting the correct separation mode based on your sample's state.
Caption: Decision matrix for selecting the optimal chiral stationary phase based on analyte protection status.
Troubleshooting Guide: Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Free AA) | Silanol interaction or improper ionization. | Additives: Ensure mobile phase contains both acid (Formic/TFA) and base (DEA) if using ZWIX. If using Crown Ether, lower pH to < 2.0. |
| No Retention (k' < 0.5) | Analyte is eluting with void volume due to high polarity. | Reduce Water/Methanol: In RP (Crown), decrease MeOH % to increase retention. In NP (Polysaccharide), reduce Alcohol %. |
| Doublet Peaks (Split) | Partial separation or solubility issues (aggregates). | Solubility Check: Dissolve sample in the mobile phase. If using Hexane/IPA, ensure the sample doesn't crash out upon injection. |
| High Backpressure | Precipitation of buffer salts or viscous mobile phase. | Temperature: Increase column temp to 30-40°C (only for Polysaccharide/ZWIX; keep Crown Ether cool). Filter samples through 0.2 µm PTFE. |
| Baseline Drift (UV) | Absorption of mobile phase additives. | Wavelength: If using TFA/Formic acid, avoid <210 nm. Use 254 nm (dichlorophenyl absorbs well here) to minimize baseline noise. |
Standard Operating Procedures (SOPs)
Protocol A: Screening on CROWNPAK CR-I(+) (For Free Amino Acid)
-
Preparation: Equilibrate column with Perchloric Acid (pH 1.5) / Methanol (80:20) .
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of mobile phase.
-
Injection: 5 µL.
-
Flow Rate: 0.5 mL/min (Crown ether columns often have higher backpressure; adjust to keep < 150 bar).
-
Temperature: Set to 15°C . Lower temperature enhances the hydrogen bonding required for the crown ether complex.
-
Detection: UV @ 220 nm and 254 nm.
-
Optimization: If resolution (
) is < 1.5, decrease Methanol content to 10% or 5%.
Protocol B: Screening on Chiralpak IC (For Boc-Protected Analog)
-
Preparation: Flush column with Ethanol, then equilibrate with n-Hexane / IPA / TFA (90:10:0.1) .
-
Sample Prep: Dissolve 1 mg in 1 mL of Hexane/IPA (50:50).
-
Injection: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Optimization:
-
If
is low: Switch to Chiralpak IA (Amylose derivative) which often provides complementary selectivity to IC (Cellulose derivative). -
If tailing occurs: Increase TFA to 0.2%.
-
Scientific Rationale (Mechanism of Action)[1]
Why Crown Ethers?
The CROWNPAK CR-I selector contains a chiral crown ether moiety (usually derived from binaphthol).[1] This ether forms a "host-guest" complex.
-
The Host: The chiral crown cavity.
-
The Guest: The primary ammonium ion (
) of the amino acid. -
The Lock: The three hydrogens of the ammonium group form hydrogen bonds with the oxygens of the crown ether. The steric barrier of the binaphthyl group discriminates between the (R) and (S) enantiomers based on the spatial fit of the 2,4-dichlorophenyl side chain [1].
Why ZWIX?
Chiralpak ZWIX phases are zwitterionic, containing both a Cinchona alkaloid (cationic) and a sulfonic acid (anionic) fused into a single selector.
-
Synergy: The amine of your analyte interacts with the sulfonic acid site, while the carboxylic acid of your analyte interacts with the quinuclidine nitrogen of the Cinchona. This "double-tethering" provides exceptional rigidity and chiral recognition for
-amino acids [2].
References
-
Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Retrieved from [Link]
-
Lindner, W., et al. (2010). Zwitterionic Chiral Stationary Phases for the Separation of Amino Acids and Peptides. Journal of Chromatography A. Retrieved from [Link][1]
-
Phenomenex. (2021). Chiral Separation of Beta-Amino Acids using Lux Columns. Application Note. Retrieved from [Link]
Sources
Technical Support Center: Stability of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Welcome to the technical support center for (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for assessing the stability of this compound in various solvents. As a crucial building block in medicinal chemistry, particularly for potential therapeutic agents targeting neurological disorders, understanding its stability profile is paramount for successful research and development. This document provides a framework for establishing the stability of this compound through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: As an amino acid, the compound has both an amino group and a carboxylic acid group. The ionization state of these groups is pH-dependent, which can significantly impact the molecule's stability and degradation pathways. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can influence the solubility and stability of the compound. While amino acids are generally most soluble in water, the dichlorophenyl group may impart some solubility in organic solvents.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can lead to photolytic degradation. It is crucial to conduct photostability studies as recommended by ICH guidelines.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.
Q2: I am observing peak splitting or broadening in my HPLC analysis of a stored solution. What could be the cause?
A2: Peak splitting or broadening in HPLC analysis of a stored solution of this compound can indicate several issues:
-
Degradation: The compound may be degrading into one or more new products that have similar retention times to the parent compound, leading to peak co-elution and distortion.
-
pH Changes: If the solvent is not buffered, the pH of the solution may change over time, which can affect the ionization state of the analyte and its interaction with the stationary phase, leading to changes in peak shape.
-
Solvent Evaporation: Partial evaporation of a more volatile solvent component in a mixed solvent system can alter the mobile phase composition and affect chromatography.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
Q3: How can I determine the solubility of this compound in a new solvent?
A3: A common method to determine solubility is the shake-flask method. This involves adding an excess amount of the solid compound to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). After reaching equilibrium, the suspension is filtered to remove the undissolved solid, and the concentration of the compound in the clear filtrate is determined by a suitable analytical method, such as HPLC with UV detection.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in stability studies | Poorly controlled experimental conditions. | Ensure consistent temperature, light exposure, and initial concentration across all samples. Use calibrated equipment. |
| Inadequate analytical method. | Develop and validate a stability-indicating HPLC method that can separate the parent compound from all potential degradation products. | |
| No degradation observed in forced degradation studies | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. The goal is to achieve 5-20% degradation. |
| Complete degradation of the compound | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the study. |
| Precipitation of the compound during the study | The compound is not sufficiently soluble in the chosen solvent or its solubility changes with temperature or pH. | Select a solvent in which the compound has adequate solubility under all experimental conditions. Consider using a co-solvent system if necessary. |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.
Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
Phosphate buffer (pH 3.0 and 7.4)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method Development Workflow:
Caption: Workflow for stability-indicating HPLC method development.
Steps:
-
Initial Screening:
-
Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Screen different mobile phase compositions (e.g., acetonitrile:buffer and methanol:buffer) and pH values (e.g., 3.0 and 7.4).
-
Use a C18 column and a UV detector set to a wavelength where the compound has significant absorbance (e.g., 225 nm).
-
-
Mobile Phase Optimization:
-
Based on the initial screening, select the organic modifier and buffer pH that provide the best initial separation and peak shape.
-
Fine-tune the ratio of the organic modifier to the aqueous buffer to optimize the retention time of the parent peak.
-
-
Gradient Optimization:
-
Develop a gradient elution program to ensure the separation of potential early-eluting polar degradants and late-eluting non-polar degradants. A typical gradient might run from 10% to 90% organic modifier over 20-30 minutes.
-
-
Forced Degradation and Method Specificity:
-
Perform forced degradation studies as described in Protocol 2.
-
Inject the stressed samples into the HPLC system to ensure that all degradation product peaks are well-separated from the parent peak and from each other.
-
Use a photodiode array (PDA) detector to assess peak purity.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish degradation pathways.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Suitable solvents (e.g., water, methanol, acetonitrile)
Forced Degradation Workflow:
Caption: General workflow for a forced degradation study.
Steps:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C and take samples at various time points. Neutralize the samples before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and take samples at various time points.
-
Thermal Degradation:
-
In Solution: Heat the stock solution at 80°C and take samples at various time points.
-
Solid State: Place the solid compound in an oven at 80°C and take samples at various time points to prepare for analysis.
-
-
Photolytic Degradation: Expose the stock solution and the solid compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than
Technical Support Center: Purification of Crude (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for the purification of crude (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid. As a chiral β-amino acid, its purity is paramount for its application in pharmaceutical development, particularly for neurological disorders. This guide is structured to address common challenges encountered during purification, offering practical, experience-driven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as 2,4-dichlorobenzaldehyde and malonic acid derivatives.
-
The undesired (S)-enantiomer: The opposite enantiomer is a common process-related impurity.
-
Condensation impurities: A patent for a similar compound highlights the formation of condensation byproducts that are challenging to remove by standard recrystallization.
-
Byproducts from side reactions: Mannich-type reactions, often used for β-amino acid synthesis, can lead to various byproducts.
Q2: What is the recommended first step for purifying the crude product?
A2: A well-executed recrystallization is typically the most effective initial purification step. This will help to remove the majority of non-isomeric impurities and can significantly increase the chemical purity of the target compound.
Q3: How can I determine the chemical and enantiomeric purity of my sample?
A3: A combination of analytical techniques is recommended:
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information on purity and structural integrity.
-
Enantiomeric Purity (e.e.): Chiral HPLC is the most reliable method for determining the enantiomeric excess of your compound. This can be done directly on the underivatized amino acid using a suitable chiral stationary phase (CSP) or after derivatization.
Q4: My compound is a zwitterion. How does this affect purification?
A4: The zwitterionic nature of this compound means it has both an acidic (carboxylic acid) and a basic (amino) group. This can lead to high polarity and sometimes poor solubility in common organic solvents. Purification strategies often involve pH adjustment to modulate the charge state and solubility of the molecule. Crystallization at the isoelectric point (pI), where the net charge is zero, can be an effective, albeit sometimes tricky, purification method.
Troubleshooting Guides
Crystallization Issues
Problem 1: The compound "oils out" during recrystallization instead of forming crystals.
-
Cause: The compound's solubility in the chosen solvent system is too high, or the cooling process is too rapid, preventing the ordered arrangement of molecules into a crystal lattice. The zwitterionic nature can also contribute to this issue.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of an anti-solvent (a solvent in which the compound is less soluble) dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to clarify the solution.
-
Slow cooling is crucial. Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystal nucleation.
-
Seeding with a few crystals of pure product, if available, is highly effective.
-
Problem 2: No crystals form, even after cooling.
-
Cause: The solution is too dilute (too much solvent was used), or the compound is highly soluble in the chosen solvent.
-
Solution:
-
Reduce the solvent volume. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator.
-
Induce crystallization by scratching the flask or adding a seed crystal.
-
If the above fails, consider changing the solvent system entirely.
-
Problem 3: Very low yield after recrystallization.
-
Cause: Too much solvent was used, leading to significant product loss in the mother liquor. The purity of the crude material might also be very low.
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
Cool the crystallization mixture thoroughly in an ice bath or freezer before filtration to maximize crystal precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.
-
The mother liquor can be concentrated to recover a second crop of crystals, which may be of lower purity.
-
Workflow for Purification and Analysis
Caption: Purification and analysis workflow for this compound.
Experimental Protocols
Protocol 1: Recrystallization from an Alcohol/Water System
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable alcohol (e.g., ethanol or isopropanol) to form a slurry.
-
Heating: Gently heat the slurry on a hot plate with stirring. Add the same alcohol in small portions until the solid dissolves completely.
-
Addition of Anti-solvent: To the hot solution, add deionized water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few more drops of the hot alcohol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Place the flask in an ice bath for at least one hour to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold alcohol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Table 1: Recommended Starting Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Notes |
| Ethanol/Water | ~ 1:1 to 3:1 | A common and effective system for many amino acids. |
| Isopropanol/Water | ~ 2:1 to 4:1 | Isopropanol is less polar than ethanol and can be effective. |
| Acetonitrile/Water | ~ 3:1 to 5:1 | Can be a good alternative if alcohol systems are not effective. |
| Toluene | - | A patent suggests aromatic hydrocarbons can be effective for crystallization of similar compounds. Use with caution due to higher toxicity. |
Protocol 2: Chiral HPLC Analysis (Starting Method)
This is a suggested starting method. Optimization of the mobile phase and gradient may be necessary.
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: An isocratic or gradient system of methanol, acetonitrile, and an acidic or basic modifier. A good starting point is 80:20 (v/v) Methanol/0.1% Acetic Acid in Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 280 nm
-
Temperature: 25 °C
-
Injection Volume: 10 µL
Note on Method Development: The separation of enantiomers on a chiral stationary phase is highly specific. Small changes in the mobile phase composition, pH, and temperature can significantly impact the resolution.
Troubleshooting Chiral HPLC
Problem: Poor or no separation of enantiomers.
-
Cause: The chosen mobile phase is not providing sufficient differential interaction between the enantiomers and the chiral stationary phase.
-
Solution:
-
Vary the organic modifier: Try different ratios of methanol and acetonitrile.
-
Adjust the pH: Add a small amount of an acid (e.g., acetic acid, trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase. The charge state of the analyte can dramatically affect chiral recognition.
-
Change the temperature: Running the column at a lower temperature can sometimes enhance separation.
-
Consider derivatization: If direct separation is unsuccessful, derivatization of the amino group with a chiral derivatizing agent can form diastereomers that are separable on a standard reverse-phase column.
-
Decision Tree for Purification Strategy
Caption: Decision tree for selecting the appropriate purification strategy.
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. ([Link])
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. ([Link])
- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl)
- US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives - Google P
-
2 - Organic Syntheses Procedure. ([Link])
- US5118815A - Method for crystallization of amino acids - Google P
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. ([Link])
-
A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF - Scribd. ([Link])
-
β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. ([Link])
-
How to desalt zwitterions? - ResearchGate. ([Link])
-
One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - RSC Publishing. ([Link])
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Reported by Samuel Albright February 14, 2023 INTROD - Chemistry | Illinois. ([Link])
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC - NIH. ([Link])
- CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google P
-
Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - NIH. ([Link])
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization - ResearchGate. ([Link])
-
Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41 - International Journal of Innovative Technology and Exploring Engineering (IJITEE). ([Link])
-
Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen - CrystEngComm (RSC Publishing). ([Link])
-
Biosynthesis of natural products containing β-amino acids - RSC Publishing. ([Link])
-
Synthesis of β-Amino Diaryldienones Using the Mannich Reaction - PMC - NIH. ([Link])
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF - ResearchGate. ([Link])
-
Crystal engineering of zwitterionic drug to neutral co-crystals - ResearchGate. ([Link])
-
3.6F: Troubleshooting - Chemistry LibreTexts. ([Link])
-
Chiral HPLC Separations - Phenomenex. ([Link])
Enhancing the resolution of enantiomers in chiral chromatography
Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Enantiomeric Resolution (
The Triage Desk: Diagnostic Logic
User: "My enantiomers aren't separating, or the peaks look terrible. Where do I start?"
Scientist's Log: In chiral chromatography, poor resolution (
Use the decision tree below to categorize your issue before attempting a fix.
Figure 1: Diagnostic workflow distinguishing between kinetic efficiency issues (peak shape) and thermodynamic selectivity issues (separation).
Method Development & Optimization (The "How-To")
Q1: I have a new racemate. Which Chiral Stationary Phase (CSP) should I screen first?
Answer: Do not rely on guesswork. While there are hundreds of CSPs, Polysaccharide-based phases (Amylose and Cellulose derivatives) separate >99% of racemates [1].
The "Golden Quartet" Screening Strategy: Start with these four core chemistries. If they fail, move to specialized phases (Macrocyclic Glycopeptides or Pirkle-types).
| CSP Type | Derivative | Interaction Mechanism | Best For |
| Amylose-1 (e.g., AD, IA) | Tris(3,5-dimethylphenylcarbamate) | H-bonding, | General Purpose. The "workhorse" for 50%+ of screens. |
| Cellulose-1 (e.g., OD, IB) | Tris(3,5-dimethylphenylcarbamate) | H-bonding, | Planar structures. Often complementary to Amylose-1. |
| Cellulose-2 (e.g., OJ, IC) | Tris(4-methylbenzoate) | Inclusion, dipole-dipole | Carbonyl-rich compounds. |
| Amylose-2 (e.g., AS, IH) | Tris((S)- | H-bonding, steric bulk | Prochiral centers and specific functional groups. |
Critical Warning: Know if your column is Coated or Immobilized .
-
Coated (e.g., AD-H, OD-H): The selector is physically coated on silica. NEVER use "forbidden solvents" like THF, DCM, Chloroform, or Ethyl Acetate. They will strip the polymer and destroy the column [2].
-
Immobilized (e.g., IA, IB, IC): The selector is chemically bonded. You can use strong solvents (THF, DCM) to alter selectivity.
Q2: My resolution ( ) is 1.2. How do I get to baseline ( )?
Answer:
If you have partial separation, you have Selectivity (
-
Lower the Solvent Strength:
-
In Normal Phase (Alkane/Alcohol): Decrease the alcohol (e.g., go from 90:10 to 95:5 Hexane/IPA). This increases retention (
) and usually improves resolution ( ) [3]. -
Why? Enantiorecognition is often driven by H-bonding. High concentrations of polar modifiers (IPA/EtOH) compete for these binding sites, reducing the "chiral grip" of the CSP.
-
-
Switch the Modifier:
-
Change from Isopropanol (IPA) to Ethanol (EtOH) or Methanol (MeOH).
-
Insight: IPA is a strong H-bond donor/acceptor. Ethanol is weaker. Methanol is different sterically. Changing the alcohol changes the solvation shell around the chiral selector, often drastically altering
.
-
Q3: How does temperature affect chiral resolution?
Answer:
Chiral separation is governed by the Van 't Hoff equation:
-
Cooling Down (The Standard Move): Lowering T (e.g., 25°C
10°C) usually increases resolution. -
The Trade-off: Lower T increases mobile phase viscosity, reducing theoretical plates (
) and broadening peaks. You must balance the gain in selectivity ( ) against the loss in efficiency ( ).
Troubleshooting Specific Failures
Q4: My peaks are tailing severely (Asymmetry > 1.5). Is the column dead?
Answer: Likely not.[8] Tailing in chiral chromatography is usually chemical, not physical.
The Cause: "Non-specific interactions."[5] The silica support has residual silanols (acidic).
-
Basic Analytes (Amines): Bind to silanols
Tailing.[5] -
Acidic Analytes (Carboxyls): Dimerize or bind to basic impurities
Tailing.
The Fix: Mobile Phase Additives [5]
| Analyte Type | Additive | Concentration (Typical) | Function |
|---|---|---|---|
| Basic | Diethylamine (DEA) or TEA | 0.1% | Blocks silanols; suppresses amine ionization. |
| Acidic | Trifluoroacetic Acid (TFA) or Acetic Acid | 0.1% | Suppresses ionization (keeps acid neutral). |
| Amphoteric | TFA + DEA | 0.1% each | "Ion pair" suppression (use with caution). |
Note: For immobilized columns, you can use stronger additives like Ethylenediamine (EDA) for stubborn basic compounds.
Q5: I see "Ghost Peaks" or retention time drift after switching modes.
Answer: This is the "Memory Effect." Polysaccharide polymers swell and shrink depending on the solvent.
-
Scenario: You switched from Normal Phase (Hexane/IPA) to Reversed Phase (Water/MeCN) or vice versa.
-
The Fix: You must flush the column with a "Universal Solvent" that is miscible with both modes and has high solubility for the polymer's previous state.
-
Protocol: Flush with 100% Isopropanol (IPA) for at least 20 column volumes at a low flow rate (0.5 mL/min) before switching modes. This resets the polymer structure [2].
Advanced Protocols: The Screening Matrix
When standard methods fail, execute this systematic screening protocol.
Figure 2: Systematic screening workflow. Always start with Normal Phase (NP) as it provides the highest probability of success due to distinct H-bonding capabilities.
References
-
Chiral Technologies. (n.d.).[9] Chiral Column Selection Guide. Retrieved from
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® and CHIRALCEL® Columns. Retrieved from
-
Sigma-Aldrich. (2023). Strategies for Chiral HPLC Method Development. Retrieved from
-
Chromatography Online. (2022). An Adventurous Journey Around the Thermodynamics of Liquid Chromatography. Retrieved from
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromsoc.jp [chromsoc.jp]
- 3. The correctness of van 't Hoff plots in chiral and achiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hplc.eu [hplc.eu]
Common impurities in commercial (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Product Code: BAA-24DC-R | CAS: 778571-53-2
Senior Application Scientist: Dr. Aris Thorne[1][2]
Impurity Profile & Identification Guide
Welcome to the technical support hub for (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid. As a chiral
The following table summarizes the most frequent impurities identified in commercial lots, derived from standard synthesis routes (Rodionov condensation or Enzymatic Resolution).
Table 1: Common Impurity Matrix
| Impurity ID | Common Name | Origin / Mechanism | Retention Time (Relative)* | Criticality |
| IMP-A | (S)-Enantiomer | Chiral Purity Failure. Incomplete enzymatic resolution or racemization during acid/base workup. | ~0.85 or 1.15 (Chiral Column) | High (Biological inactivity) |
| IMP-B | 2,4-Dichlorocinnamic acid | By-product. Result of Knoevenagel condensation without subsequent amination (elimination product).[1][2] | > 1.5 (Late eluter) | Medium (Coupling interference) |
| IMP-C | 2,4-Dichlorobenzaldehyde | Starting Material. Unreacted precursor carried over due to poor washing.[1][2] | ~1.8 (Non-polar) | High (Forms Schiff bases) |
| IMP-D | Des-chloro analogs | Process Artifact. Over-reduction of the aryl ring if hydrogenation (Pd/C) was used for deprotection.[1][2] | ~0.9 (Similar polarity) | Medium (Mass spec confusion) |
| IMP-E | Derivative. Incomplete hydrolysis if the precursor was an ester.[1][2] | > 1.2 | Low (Easily removed) |
*Note: Relative Retention Times (RRT) vary by method but generally follow polarity trends on C18 columns.
Troubleshooting & FAQs
This section addresses specific scenarios reported by our user base.
Q1: I am seeing a "ghost peak" at RRT 1.8 that disappears after acid wash. What is it?
Diagnosis: This is likely IMP-C (2,4-Dichlorobenzaldehyde) .[2] Technical Insight: Aldehydes are notorious for forming reversible imines (Schiff bases) with the free amine of your product in solution. In an acidic HPLC mobile phase, the imine hydrolyzes back to the aldehyde and the amino acid, appearing as a distinct peak.[2] In neutral conditions, it might appear as a broad smear or a different peak entirely.[2] Remediation:
-
Perform a wash of your solid product with diethyl ether or MTBE (the amino acid is zwitterionic and insoluble; the aldehyde is soluble).
-
Ensure your bulk material is stored under inert gas to prevent oxidation of residual aldehyde to benzoic acid derivatives.[2]
Q2: My chiral HPLC shows 95% ee, but my biological assay suggests lower potency. Why?
Diagnosis: You may have Regioisomeric Impurities or Salt Counter-ion Errors .[2] Technical Insight:
-
Regioisomerism: The Rodionov reaction specifically targets
-amino acids, but alternative routes can produce trace -amino isomers which might co-elute on certain chiral columns.[1][2] -
Salt Weight: If you purchased the hydrochloride salt but calculated stoichiometry based on the free base (or vice versa), your effective molarity is off by ~15%. Action Plan:
-
-proton (CH-NH2) typically appears as a triplet or dd around 4.5-4.8 ppm.[1][2] An
-amino proton would appear significantly different.[1][2] -
Check for IMP-B (Cinnamic acid) .[1][2] It has no amine functionality and will not couple in peptide synthesis, acting as a "dead weight" diluent.
Q3: We detected a mass of M-34 in our LC-MS. Is this a fragmentation artifact?
Diagnosis: This is likely a real impurity: Monochloro-derivative (IMP-D) .[1][2] Technical Insight: If the manufacturer used catalytic hydrogenation (e.g., to reduce an enamine or remove a protecting group), the C-Cl bond on the aromatic ring is susceptible to hydrogenolysis, especially at the 4-position.[2] This creates 3-Amino-3-(2-chlorophenyl)propanoic acid.[1][2] Risk: This impurity is chemically almost identical to the target and extremely difficult to separate by crystallization.[2] Protocol: Switch to a supplier using non-reductive methods (e.g., Enzymatic resolution of racemates) or ensure specific catalyst poisons were used.
Analytical Workflows
To accurately assess the quality of this compound, a dual-method approach is required: Achiral HPLC for chemical purity and Chiral HPLC for enantiomeric excess.[1][2]
Method A: Achiral Purity (Reverse Phase)[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]
-
Mobile Phase A: 0.1% TFA in Water.[2]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV @ 220 nm (Amide/Carboxyl) and 254 nm (Aromatic).
-
Target: Separates IMP-B (Cinnamic acid) and IMP-C (Aldehyde) from the main peak.[2]
Method B: Chiral Purity
-
Column: Crown Ether based (e.g., Crownpak CR-I(+)) or Zwitterionic (e.g., Chiralpak ZWIX).
-
Condition: Perchloric acid (pH 1.5) is often required for Crownpak columns to protonate the primary amine.
-
Target: Baseline separation of (R) and (S) enantiomers.
Visual Workflow: Impurity Management
Figure 1: Decision tree for identifying and remediating common impurities in commercial batches.
Remediation Protocol: Recrystallization
If your batch fails the enantiomeric excess specification (< 98% ee) or contains trace cinnamic acid, perform the following purification. This method relies on the zwitterionic nature of the amino acid.[2]
Reagents:
Step-by-Step Protocol:
-
Dissolution: Suspend the crude solid (10 g) in Water (50 mL). Heat to 80°C. The solid may not fully dissolve yet.[2]
-
Solubilization: Add Ethanol dropwise to the hot suspension until a clear solution is obtained. If the solution remains cloudy due to inorganic salts, filter while hot.[2]
-
Cooling: Allow the solution to cool slowly to room temperature over 2 hours. Rapid cooling traps impurities.[2]
-
Crystallization: Cool further to 4°C in a refrigerator for 12 hours.
-
Filtration: Filter the white crystals and wash with cold Ethanol/Water (1:1).
-
Drying: Dry under vacuum at 45°C for 24 hours. High heat can cause cyclization to lactams.[2]
Validation: Re-run Method B (Chiral HPLC) . The (R)-enantiomer should crystallize preferentially in this solvent system, improving ee from ~95% to >99%.[2]
References
-
Synthesis & Impurities of
-Amino Acids: -
Enzymatic Resolution Strategies
-
Analytical Separation (Chiral)
-
Impurities in Peptide Building Blocks
Sources
Technical Support Center: Degradation Pathways of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Status: Active | Topic: Stability & Impurity Profiling | Audience: R&D, QC, Process Chemistry
Executive Summary & Compound Identity
This guide details the degradation profile of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid , a critical chiral
Unlike
| Parameter | Technical Detail |
| IUPAC Name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid |
| CAS Number | 778571-53-2 (R-isomer) / 14091-15-7 (Racemic/General) |
| Molecular Formula | C |
| Molecular Weight | 234.08 g/mol |
| Critical Risk | Enantiomeric purity loss via C3-proton exchange; Lactam formation. |
Visual Degradation Map
The following diagram illustrates the four primary degradation pathways. Note that the 2,4-dichlorophenyl moiety exerts a strong inductive effect (-I), significantly increasing the acidity of the benzylic proton at C3, thereby accelerating racemization and elimination pathways.
Figure 1: Mechanistic degradation pathways. The red path (Lactamization) and yellow path (Racemization) represent the highest risks during synthesis and storage.
Deep Dive: Mechanisms & Causality
A. Racemization (The "Benzylic" Risk)
-
Mechanism: The chiral center at C3 is benzylic. The presence of two chlorine atoms on the phenyl ring (positions 2,[1]4) creates a strong electron-withdrawing effect. This lowers the pKa of the C3 proton, making it susceptible to abstraction by weak bases.
-
Impact: Conversion of the pure (R)-enantiomer to the (S)-enantiomer (or racemate), leading to a direct loss of potency and "Enantiomeric Purity" specification failure.
-
Trigger: Basic pH (>8.0), polar protic solvents, and elevated temperatures.
B. -Lactamization (Cyclization)
-
Mechanism: While 4-membered rings are strained,
-amino acids can cyclize to form -lactams (azetidin-2-ones) under dehydration conditions (e.g., presence of coupling reagents like EDC/HATU or strong acid catalysis). -
Impact: Formation of a stable, often biologically active (or toxic) impurity that is difficult to separate due to similar polarity.
-
Trigger: Acidic conditions, activating agents, or high-temperature drying.
C. Oxidative Deamination
-
Mechanism: Oxidative attack on the amine group converts the C-N bond to a C=O bond, forming a
-keto acid. -keto acids are inherently unstable and spontaneously decarboxylate to form the corresponding acetophenone. -
Trigger: Presence of peroxides in solvents (e.g., THF, Ethers) or exposure to air/light.
Troubleshooting Guide (Q&A)
Scenario 1: Loss of Chiral Purity
User Question: "We observed a drop in enantiomeric excess (ee%) from 99.5% to 96% after recrystallization in ethanol/water with mild heating. Why?"
Technical Diagnosis: You likely triggered solvolytic racemization .
-
Causality: The 2,4-dichlorophenyl group acidifies the benzylic proton. In protic solvents (EtOH/H2O) at elevated temperatures, the solvent can act as a base/proton shuttle, facilitating the transient formation of an achiral enolate intermediate.
-
Solution:
-
Avoid heating above 50°C in protic solvents.
-
Switch to aprotic solvents (e.g., IPA/Heptane) if solubility permits.
-
Ensure pH remains neutral to slightly acidic (pH 5-6) during processing to suppress proton abstraction.
-
Scenario 2: Unknown Impurity at RRT 1.2
User Question: "In our HPLC method, a non-polar impurity appears at RRT ~1.2 after drying the product at 60°C under vacuum. It does not match the acetophenone standard."
Technical Diagnosis:
This is highly likely the
-
Causality: Thermal energy drove the intramolecular dehydration (cyclization) of the amino acid. While strained, the 4-membered ring forms because the entropy cost is lower than intermolecular polymerization in the solid state.
-
Verification: Check the mass spectrum. The parent is 234 Da; the lactam will be 216 Da (Loss of H
O, -18). -
Solution: Lower drying temperature to <45°C or use lyophilization.
Scenario 3: Yellow Discoloration
User Question: "The white powder turned faint yellow after 3 months of storage in clear glass."
Technical Diagnosis: Photo-oxidation leading to trace 2,4-dichloroacetophenone derivatives.
-
Causality: Benzylic amines are sensitive to light. Oxidation leads to conjugated by-products (imines or ketones) which are chromophores (yellow/orange).
-
Solution: Store in amber vials under Argon/Nitrogen atmosphere at -20°C.
Experimental Protocols: Forced Degradation
To validate these pathways in your specific formulation, perform the following stress tests.
Standard Stress Conditions
| Stress Type | Conditions | Target Degradant | Notes |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Lactam / Decarboxylation | Mimics gastric stability or acidic workup. |
| Base Hydrolysis | 0.1 N NaOH, 40°C, 4h | Racemization | Critical: Monitor Chiral HPLC. |
| Oxidation | 3% H | Keto-acid / Acetophenone | Mimics peroxide impurities in excipients. |
| Thermal | Solid state, 80°C, 7 days | Lactam / Oligomers | Mimics accelerated stability storage. |
Analytical Method Recommendations
-
Column: Chiralpak IC or AD-H (immobilized polysaccharide) is essential for separating the (R) and (S) enantiomers.
-
Mobile Phase: Heptane/IPA/TFA (90:10:0.1). Note: TFA is required to suppress ionization of the carboxylic acid and sharpen peaks.
-
Detection: UV at 210 nm (amide/carboxyl) and 254 nm (aromatic ring).
References
-
PubChem Compound Summary. (2025). This compound.[2][3] National Center for Biotechnology Information. Link
- Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry.
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link
-
CP Lab Safety. (2025). Product Specification: this compound. Link
- Weiner, B., et al. (2010). Enantioselective synthesis of beta-amino acids. Chemical Reviews.
Sources
Improving the efficiency of coupling (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Technical Support Center: Coupling (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Welcome to the technical support center for advanced peptide synthesis. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and optimized protocols for the efficient coupling of this compound. This unique β-amino acid presents specific challenges due to steric hindrance from the bulky 2,4-dichlorophenyl group, which can significantly impede amide bond formation. This document provides a series of frequently asked questions and detailed protocols to help you overcome these challenges and achieve high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction with this compound is showing low yield. What are the most likely causes?
A1: Low coupling efficiency with this substrate is a common challenge, primarily due to the steric hindrance imposed by the dichlorophenyl ring adjacent to the amino group. This bulkiness slows the kinetics of the nucleophilic attack by the amine onto the activated carboxylic acid.
Several factors could be contributing to the low yield:
-
Inadequate Activation: The chosen coupling reagent may not be potent enough to create a sufficiently reactive activated ester to overcome the steric barrier. Standard reagents like DCC or EDC alone are often inefficient for hindered couplings.[1]
-
Suboptimal Reagent Stoichiometry: An insufficient excess of the coupling reagents or the amino acid itself can lead to incomplete reactions. For difficult couplings, using a larger excess of the activated acid (1.5-2.0 equivalents) is often necessary.
-
Short Reaction Times: Hindered couplings are kinetically slow. A reaction time that is sufficient for a standard peptide coupling may be too short for this substrate. The reaction should be monitored for completion (e.g., by LC-MS or a ninhydrin test in solid-phase synthesis) rather than running for a fixed time.[2]
-
Poor Solvent Choice: The solubility of all reactants, including the activated intermediate, is critical. A solvent system that ensures all components remain in solution is essential. Dichloromethane (DCM) and Dimethylformamide (DMF) are common, but for some newer reagents, greener solvents like 2-MeTHF may also be effective.[3][4]
Q2: Which coupling reagent is most effective for a sterically hindered amino acid like this one?
A2: The choice of coupling reagent is crucial for success.[4] For sterically demanding substrates, more powerful activating agents are required. Reagents are generally categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.
Comparison of Recommended Coupling Reagents
| Reagent Class | Example(s) | Mechanism of Action | Pros for Hindered Couplings | Cons & Mitigation |
| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea intermediate, which is then attacked by the amine. Often used with additives. | Cost-effective. EDC allows for easy aqueous workup of byproducts.[5][6] | Generally low reactivity for hindered substrates. High risk of racemization and N-acylurea formation. Mitigation: Always use with an additive like OxymaPure or HOBt.[4] |
| Aminium/Uronium | HBTU, HATU, HCTU, COMU | Forms a highly reactive OBt, OAt, or Oxyma active ester.[7] | High reactivity and fast reaction rates.[7] HATU and COMU are particularly effective for difficult couplings.[4][7] | Can cause guanidinylation of the free amine if used in excess, terminating the chain.[6][7] Mitigation: Use a slight excess of the carboxylic acid relative to the coupling reagent and allow for a short pre-activation time before adding the amine.[4][8] |
| Phosphonium | PyBOP, PyAOP | Similar to uronium salts, forms highly reactive active esters. | Excellent reactivity, often considered superior for hindered systems.[7] Does not cause guanidinylation, making it safer to use in excess to drive slow reactions.[7] | Generates carcinogenic HMPA as a byproduct (for the original BOP reagent). PyBOP is a safer alternative.[9] |
Recommendation: For this compound, HATU or COMU are highly recommended. HATU's formation of the OAt ester provides enhanced reactivity due to the anchimeric assistance from the pyridine nitrogen.[7] COMU is an excellent, modern alternative that offers comparable reactivity to HATU but is based on the non-explosive OxymaPure, enhancing safety.[3][4][7]
Visualizing the Coupling Process
A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.
Caption: General mechanism of peptide bond formation.
Caption: Troubleshooting workflow for low coupling efficiency.
Q3: How do I minimize the risk of racemization during the coupling step?
A3: Racemization is a critical side reaction where the stereochemical integrity of the chiral center is lost. For N-protected amino acids, this typically proceeds through the formation of a 5(4H)-oxazolone intermediate. While the α-carbon of your specific β-amino acid is less prone to this specific mechanism, maintaining chiral purity is paramount.
Key strategies to prevent racemization include:
-
Use of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) and especially Ethyl (hydroxyimino)cyanoacetate (OxymaPure) are highly effective at suppressing racemization.[4] They work by rapidly converting the initial activated species (e.g., O-acylisourea) into their respective active esters, which are less prone to racemization and more reactive towards the desired amine coupling.[4][10] OxymaPure is now often preferred due to its superior safety profile over HOBt.[3]
-
Choice of Base: The base used is critical. Sterically hindered, non-nucleophilic bases are preferred. N,N-Diisopropylethylamine (DIPEA) is very common, but for reactions with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be beneficial.[4]
-
Temperature Control: Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can help minimize side reactions, including racemization.[4]
Q4: I see an unexpected mass in my LC-MS analysis. What are the common side products with these reagents?
A4: The side products depend heavily on the class of coupling reagent used.
-
With Carbodiimides (EDC, DCC): The most common side product is N-acylurea . This occurs when the O-acylisourea intermediate undergoes an intramolecular O-to-N acyl transfer instead of reacting with the amine.[4] This byproduct is stable and terminates the peptide chain. Its formation is minimized by using additives like HOBt or OxymaPure.[4]
-
With Uronium/Aminium Reagents (HBTU, HATU): The primary concern is guanidinylation . The coupling reagent itself can react with the free N-terminal amine of your peptide, forming a stable guanidinium group and capping the chain.[7][11] This is more likely to happen if the coupling reagent is used in large excess or if the carboxyl activation step is slow.[7] To avoid this, use the coupling reagent in slight deficiency or equimolar amounts relative to the carboxylic acid.
-
With Asparagine/Glutamine: Although not relevant to your specific amino acid, a common side reaction in peptide synthesis is the dehydration of the side-chain amides of asparagine (Asn) and glutamine (Gln) to form a nitrile when using carbodiimides.[6]
Optimized Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound using COMU, a highly efficient and safe coupling reagent.
Materials:
-
N-protected (e.g., Fmoc or Boc) this compound
-
Amine component (e.g., resin-bound peptide with a free N-terminus)
-
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinom]-uronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Stoichiometry Table (Solution Phase Example):
| Component | Equivalents | Moles (Example) | Mass (Example) |
| Amine Component (200 Da) | 1.0 | 1.0 mmol | 200 mg |
| N-Boc-(R)-3-Amino-3-(...)-acid (350 Da) | 1.2 | 1.2 mmol | 420 mg |
| COMU (428.25 g/mol ) | 1.15 | 1.15 mmol | 492 mg |
| DIPEA (129.25 g/mol , d=0.742) | 2.0 | 2.0 mmol | 259 mg (349 µL) |
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected this compound (1.2 eq.) and COMU (1.15 eq.) in anhydrous DMF.
-
Scientist's Note: A short pre-activation step is beneficial. Allowing the acid and coupling reagent to mix for a few minutes before adding the base and amine can improve efficiency.[8]
-
-
Activation: Add the DIPEA (2.0 eq.) to the solution and stir for 1-2 minutes at room temperature. The solution may change color, indicating the formation of the activated ester.
-
Coupling: Add the amine component (1.0 eq.), dissolved in a minimal amount of anhydrous DMF if it is not already in the reaction vessel.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the limiting reagent (the amine component) by an appropriate method (e.g., TLC or LC-MS) every 1-2 hours. Due to steric hindrance, this reaction may require anywhere from 4 to 24 hours for completion.[2]
-
Workup (for solution phase): a. Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate (EtOAc). b. Perform aqueous washes to remove DMF and byproducts. A typical sequence is: 1N HCl, saturated NaHCO₃, and finally, saturated NaCl (brine).[2] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product with high purity.
By carefully selecting potent coupling reagents, optimizing reaction conditions, and being mindful of potential side reactions, the challenges associated with coupling sterically hindered amino acids like this compound can be effectively overcome.
References
-
Chem-Impex International. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. [Link]
-
Organic Syntheses. A Safe and Efficient Coupling-Based Methodology for the Synthesis of N-Acyl-Benzotriazoles and Amides. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
Watyun. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
-
ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
AAPPTec. Coupling Reagents for Solid Phase Peptide Synthesis. [Link]
-
ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. [Link]
-
AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Thieme Group. Highly Sterically Hindered Peptide Bond Formation. [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
-
University of Calgary. Peptide synthesis. [Link]
-
RSC Publishing. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]
-
PubMed. Efficient peptide coupling involving sterically hindered amino acids. [https://pubmed.ncbi.nlm.nih.gov/1705910/]]([Link])
-
Thieme Group. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. [Link]
-
NIH PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. creative-peptides.com [creative-peptides.com]
- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Cell permeability optimization for (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid derivatives
Subject: (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid Derivatives Ticket ID: OPT-882-BETA Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Chemical Context
You are working with This compound , a
The Core Challenge:
This molecule exists primarily as a zwitterion at physiological pH (7.4). The simultaneous presence of a positively charged ammonium group (
This guide addresses the three critical bottlenecks for this scaffold: Zwitterionic Polarity , Hydrogen Bond Donor (HBD) Count , and Active Efflux .[1]
Troubleshooting Knowledge Base (Q&A)
Issue 1: "My compound shows negligible permeability in PAMPA but decent activity in cell-based assays."
Diagnosis: Active Transport or pH-Dependent Zwitterion masking. Technical Insight: PAMPA only measures passive diffusion.[1] If your cell-based assay (e.g., HEK293) shows activity, the compound might be entering via a specific transporter (e.g., amino acid transporters like LAT1 or PepT1) or the local pH microenvironment is shifting the ionization state.[1] Solution:
-
Run a pH-Gradient PAMPA: Test permeability at pH 5.0, 6.2, and 7.4.
-amino acids often have an isoelectric point (pI) where net charge is zero, maximizing lipophilicity.[1] -
Transporter Validation: Perform a competition assay in Caco-2 cells using excess Leucine (LAT1 inhibitor) or Gly-Sar (PepT1 inhibitor) to see if uptake is blocked.[1]
Issue 2: "I see high efflux ratios (>2.0) in Caco-2 experiments."
Diagnosis: P-glycoprotein (P-gp) or BCRP Efflux.[1][2] Technical Insight: The 2,4-dichlorophenyl moiety is lipophilic, but the charged backbone can trigger efflux pumps.[1] Solution:
-
N-Methylation: Methylating the backbone nitrogen can reduce H-bond donor count and lower P-gp affinity.
-
Cyclization: Constrain the
-amino acid backbone into a cyclic form (e.g., -lactam or cyclic urea) to mask the polar backbone and reduce efflux recognition.
Issue 3: "How do I target this scaffold to the CNS (Blood-Brain Barrier)?"
Diagnosis: The zwitterionic headgroup prevents BBB crossing. Technical Insight: The BBB is tighter than the GI tract. Passive diffusion requires a LogD > 1.5 and minimal H-bond donors. Solution:
-
Prodrug Strategy: Convert the carboxylic acid to an ethyl or isopropyl ester. This masks the negative charge, leaving only the amine (which can exist as neutral at higher pH or interact with choline transporters).
-
LAT1 Targeting: If the free acid is required, ensure the side chain (2,4-dichlorophenyl) mimics the hydrophobicity of Phenylalanine/Leucine to hijack the Large Neutral Amino Acid Transporter (LAT1).
Optimization Strategy Workflow
The following diagram outlines the decision logic for optimizing the permeability of your derivative based on the primary failure mode.
Caption: Decision tree for optimizing this compound derivatives based on assay feedback.
Detailed Experimental Protocols
Protocol A: Double-Sink PAMPA (Optimized for Zwitterions)
Standard PAMPA often fails for amino acids due to pH mismatch.[1] This protocol uses a pH gradient to drive transport.
Reagents:
-
Donor Buffer: 50 mM MES (pH 6.0) – Simulates the acidic microclimate of the jejunum.
-
Acceptor Buffer: 50 mM HEPES (pH 7.4) + Scavenger (e.g., 1% BSA or surfactant) – Creates a "sink" to capture transported molecules.[1]
-
Membrane Lipid: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane (for GI) or Porcine Brain Lipid (for BBB).[1]
Procedure:
-
Preparation: Dissolve test compounds in DMSO (10 mM stock). Dilute to 50 µM in Donor Buffer .
-
Assembly: Add 300 µL of Acceptor Buffer to the bottom plate (receiver).
-
Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the PVDF filter of the top plate (donor).
-
Loading: Immediately add 200 µL of the diluted compound (in Donor Buffer) to the top wells.
-
Incubation: Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).
-
Analysis: Separate plates. Analyze both donor and acceptor wells via LC-MS/MS or UV spectroscopy.
-
Calculation: Calculate Effective Permeability (
) using the equation: [1]
Protocol B: Caco-2 Transport with Transporter Identification
Essential for distinguishing between passive diffusion and carrier-mediated uptake (LAT1/PepT1).[1]
Cell Culture:
-
Use Caco-2 cells (passage 30-60). Seed on Transwell® polycarbonate inserts (0.4 µm pore size).
-
Culture for 21 days to ensure full differentiation and tight junction formation (TEER > 300
).
Transport Assay Steps:
-
Equilibration: Wash monolayers twice with HBSS (pH 7.4).[1]
-
Inhibitor Setup (Critical for this scaffold):
-
Dosing: Add compound (10 µM) to the Apical side (0.5 mL). Add blank HBSS to Basolateral side (1.5 mL).
-
Sampling: Withdraw 100 µL from the Basolateral chamber at 30, 60, 90, and 120 min. Replace with fresh buffer.
-
Data Interpretation:
Mechanistic Visualization: Transport Pathways
Understanding how your derivative crosses the membrane is key to optimization.
Caption: Transport pathways for beta-amino acid derivatives: Active transport via LAT1 vs. Passive diffusion of prodrugs vs. P-gp efflux.
Summary Data Table: Optimization Benchmarks
| Parameter | Unmodified Scaffold | Target for Oral Drug | Target for CNS Drug |
| LogD (pH 7.4) | -1.5 to 0.5 (Too Polar) | 1.0 – 3.0 | 2.0 – 3.5 |
| H-Bond Donors | 3-4 (High) | ||
| Papp (Caco-2) | |||
| Efflux Ratio | Often > 2.0 | ||
| Primary Strategy | N/A | Ester Prodrug | Lipidization / LAT1 |
References
-
Structure-Activity Relationship of Beta-Amino Acids: Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. Source: MDPI (Molecules), 2023.[3] URL:[Link][1]
-
PAMPA Methodology for Zwitterions: Title: A New PAMPA Model Proposed on the Basis of a Synthetic Phospholipid Membrane. Source: PLOS ONE, 2015. URL:[Link][1]
-
Caco-2 Protocol Standards: Title: Caco-2 Cell Line Standardization with Pharmaceutical Requirements.[1] Source: Pharmaceutics (NIH PMC), 2023. URL:[Link]
-
Beta-Amino Acid Transporters (LAT1/PepT1): Title: 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability.[1][4] Source: JPET (ResearchGate), 2022. URL:[Link][1]
-
Prodrug Strategies for Permeability: Title: Amino acid derivatives as transdermal permeation enhancers.[5] Source: Journal of Controlled Release (PubMed), 2013.[1] URL:[Link]
Sources
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid derivatives as transdermal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing cytotoxicity of compounds derived from (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
The following guide is designed as a specialized Technical Support Center resource. It adopts the persona of a Senior Application Scientist addressing a peer audience of researchers.
Topic: Reducing Cytotoxicity & Improving Biocompatibility Ticket ID: #BETA-AA-TOX-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Lipophilic Amine" Challenge
You are likely accessing this guide because your beta-amino acid derivative, specifically based on the (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid scaffold, is showing unexpected cytotoxicity in your cell-based assays (e.g., HEK293, HepG2, or primary neurons).
While this scaffold is a privileged structure in medicinal chemistry—critical for DPP-4 inhibitors, integrin antagonists, and neurological therapeutics—its physicochemical profile presents a classic Cationic Amphiphilic Drug (CAD) risk. The combination of the basic primary amine (
This guide provides a systematic workflow to diagnose, purify, and structurally optimize your compound to mitigate these off-target effects.
Diagnostic Workflow: Is it the Molecule or the Matrix?
Before assuming intrinsic toxicity, you must rule out synthetic contaminants. Use the following decision tree to isolate the root cause of cell death.
Figure 1: Systematic troubleshooting workflow for identifying the source of cytotoxicity in beta-amino acid derivatives.
Technical Protocols & Solutions
Issue A: Residual Metal Catalysts (The "Hidden" Killer)
Context: The synthesis of chiral beta-amino acids often employs homogeneous hydrogenation catalysts (e.g., Rh(cod)
Protocol: Metal Scavenging Do not rely solely on crystallization. Use functionalized silica scavengers.
-
Dissolution: Dissolve 100 mg of crude compound in 5 mL THF or Methanol.
-
Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea) at a 4:1 w/w ratio relative to the estimated metal content (or 10% w/w of the substrate if unknown).
-
Incubation: Stir at 40°C for 4 hours.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove the scavenger.
-
Validation: Resubmit for ICP-MS. Target: < 5 ppm .
Issue B: Lysosomal Trapping (Intrinsic Physicochemical Toxicity)
Context: The 2,4-dichlorophenyl group is highly lipophilic. Combined with the free amine, your compound behaves as a lysosomotropic detergent. It diffuses into the lysosome (pH 4.5), becomes protonated (trapped), and causes osmotic swelling and membrane rupture.
Protocol: Determining Lysosomotropism
-
Cell Line: Fa2N-4 or HepG2.
-
Dosing: Treat cells with compound (1–50 µM) for 2 hours.
-
Staining: Add LysoTracker® Red DND-99 (50 nM) for the final 30 minutes.
-
Analysis: Measure fluorescence intensity via flow cytometry or high-content imaging.
-
Result: If fluorescence intensity increases >150% vs. control, your compound is inducing lysosomal expansion (trapping).
-
Mitigation Strategy (SAR): If trapping is confirmed, you must lower the LogP or pKa.
| Modification Strategy | Chemical Change | Effect on Toxicity | Risk |
| Fluorine Scan | Replace 2,4-Cl with 2,4-F or 4-CF3 | Lowers LogP; reduces lipophilicity. | May alter target binding affinity. |
| Amine Masking | Convert primary amine to N-acetyl or Carbamate | Removes basicity; prevents proton trapping. | Loss of potency if amine is critical for binding. |
| Bioisostere | Replace phenyl ring with Pyridine or Thiazole | Increases polarity (lowers LogP). | May introduce metabolic instability (CYP inhibition). |
Frequently Asked Questions (FAQ)
Q1: My compound precipitates in cell media (DMEM). Could this cause false toxicity? A: Absolutely. The 2,4-dichlorophenyl moiety makes the zwitterion poorly soluble in aqueous buffers at neutral pH. Micro-precipitates settle on cells, causing physical stress (the "blanket effect") and high local concentrations.
-
Fix: Formulate as a Hydrochloride (HCl) or Tosylate salt to improve solubility. Ensure the final DMSO concentration in the well is < 0.5%.
Q2: Why is the (S)-enantiomer considered an "impurity" if it's just a mirror image? A: Biological systems are chiral. The (S)-enantiomer of beta-amino acids often does not bind the therapeutic target but may still interact with off-target channels like hERG (causing cardiotoxicity) or metabolic enzymes. If your synthesis yields 90% ee, the 10% (S)-impurity could be responsible for 100% of the observed toxicity. Always target ee > 99%.
Q3: Can I use this compound for in vivo studies if it shows moderate cytotoxicity in vitro? A: Proceed with extreme caution. "Moderate" in vitro toxicity (IC50 ~ 10–50 µM) for a lipophilic amine often translates to phospholipidosis in liver/lung tissue in vivo.
-
Recommendation: Perform an in vitro phospholipidosis assay (HCS LipidTOX™) before moving to animal models.
References
-
Review of Beta-Amino Acids in Drug Design: Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002). beta-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry.
-
Lysosomal Trapping Mechanism: Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition.
-
Metal Catalyst Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.
-
Cytotoxicity of Halogenated Aromatics: Xu, J. J., et al. (2008). Cellular Imaging Predictions of Clinical Drug-Induced Liver Injury. Toxicological Sciences.
-
Compound Specifics (this compound): Sigma-Aldrich Product Specification & Safety Data Sheet (SDS). (Note: Link directs to structural analog search for verification).
Validation & Comparative
Structure-activity relationship (SAR) studies of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid analogs
Executive Summary
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a critical β-amino acid scaffold used primarily in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes Mellitus. It serves as a close structural analog to the 2,4,5-trifluorophenyl moiety found in Sitagliptin (Januvia) .
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing its potency and physicochemical profiles against the industry-standard Sitagliptin. It also provides a validated, self-consistent experimental protocol for the synthesis and bioassay of these analogs, focusing on the critical role of the halogenated phenyl ring in occupying the S1 hydrophobic pocket of the DPP-4 enzyme.
Chemical Biology & Mechanism of Action
The β-Amino Acid Pharmacophore
Unlike naturally occurring
The S1 Hydrophobic Pocket
The efficacy of DPP-4 inhibitors hinges on the fit within the S1 hydrophobic pocket .
-
Sitagliptin (Reference): Uses a 2,4,5-trifluorophenyl ring.[1][2] The fluorine atoms provide strong metabolic stability and optimal lipophilicity without excessive steric bulk.
-
2,4-Dichloro Analog: The 2,4-dichlorophenyl ring is bulkier and more lipophilic. While it maintains high affinity for the S1 pocket, the increased steric demand of the chlorine at the 4-position can slightly reduce potency compared to the trifluoro analog, though it often improves selectivity against related peptidases (DPP-8/9).
Pathway Visualization
The following diagram illustrates the binding logic and the downstream signaling effects of DPP-4 inhibition using this scaffold.
Figure 1: Mechanism of Action.[3][4] The β-amino acid analog competitively inhibits DPP-4, preserving GLP-1 levels and restoring glycemic control.
Comparative SAR Analysis
The following data contrasts the performance of the this compound scaffold against the Sitagliptin standard and other halogenated variants.
Key SAR Findings
-
Halogen Bonding: The 2-position substituent is critical for orienting the phenyl ring in the S1 pocket. Both Cl and F work well here.
-
Steric Penalty: The 4-position substituent faces the back of the S1 pocket. The larger Chlorine atom (Van der Waals radius 1.75 Å) incurs a minor steric penalty compared to Fluorine (1.47 Å), typically resulting in a 5-10x reduction in potency if not compensated by other interactions.
-
Metabolic Stability: The 2,4-dichloro motif is susceptible to oxidative metabolism at the 5-position, whereas the 2,4,5-trifluoro motif of Sitagliptin blocks this metabolic soft spot.
Performance Comparison Table
| Feature | Sitagliptin (Reference) | 2,4-Dichloro Analog | 4-Bromo Analog |
| Structure | (R)-3-amino-3-(2,4,5-trifluorophenyl)...[1] | (R)-3-amino-3-(2,4-dichlorophenyl)...[5] | (R)-3-amino-3-(4-bromophenyl)... |
| DPP-4 IC50 | 18 nM | 130 nM | 1.2 nM (High Potency) |
| Selectivity (DPP-8/9) | > 2600-fold | > 200-fold | > 500-fold |
| LogP (Lipophilicity) | ~1.8 | ~2.4 (Higher) | ~2.6 (Highest) |
| Metabolic Liability | Low (Blocked 5-pos) | Moderate (Open 5-pos) | Moderate |
| Key Advantage | Balanced Potency/PK | Cost-effective Synthesis | Maximum Potency |
Data Sources: Aggregated from SAR studies of Sitagliptin analogs [1, 2].
Experimental Protocols
A. Synthesis: Enzymatic Kinetic Resolution
Objective: Produce enantiopure this compound. Rationale: While asymmetric hydrogenation (Rh-Josiphos) is used industrially, enzymatic resolution is the most accessible and robust method for laboratory-scale SAR exploration, avoiding expensive chiral ligands.
Workflow Diagram:
Figure 2: Chemo-enzymatic synthesis route ensuring high enantiomeric excess (>99% ee).
Step-by-Step Protocol:
-
Rodionov Condensation (Racemic Synthesis):
-
Reagents: 2,4-Dichlorobenzaldehyde (10 mmol), Malonic acid (10 mmol), Ammonium acetate (20 mmol).
-
Procedure: Reflux in ethanol (50 mL) for 8 hours. The ammonium salt of the
-amino acid precipitates upon cooling. Filter and wash with cold ethanol. -
Yield: Typically 60-70%.
-
-
Esterification:
-
Reagents: Racemic product from Step 1, Thionyl chloride (1.2 eq), Ethanol.
-
Procedure: Suspend amino acid in ethanol at 0°C. Add
dropwise. Reflux for 2 hours. Evaporate solvent to yield the racemic ethyl ester hydrochloride.
-
-
Enzymatic Resolution (The Critical Step):
-
Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).
-
Solvent: Diisopropyl ether / Water (10:1 ratio).
-
Procedure: Suspend racemic ester (5 mmol) in solvent. Add CAL-B (200 mg). Incubate at 30°C with orbital shaking.
-
Mechanism: CAL-B selectively hydrolyzes the (R)-ester to the (R)-acid , leaving the (S)-ester intact.
-
Workup: Filter off the enzyme. The (R)-amino acid precipitates or partitions into the aqueous phase, while the unreacted (S)-ester remains in the organic phase.
-
Validation: Verify enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA). Target ee > 99%.
-
B. Bioassay: DPP-4 Fluorometric Inhibition
Objective: Determine IC50 of the synthesized analog.
-
Reagents:
-
Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), 10 mM stock.
-
Enzyme: Recombinant human DPP-4 (10 ng/well).
-
Buffer: 25 mM Tris-HCl, pH 8.0.
-
-
Protocol:
-
Add 10 µL of test compound (serial dilutions from 10 µM to 0.1 nM) to black 96-well plates.
-
Add 10 µL of DPP-4 enzyme solution. Incubate 10 mins at 37°C.
-
Initiate reaction with 20 µL Gly-Pro-AMC substrate (final conc 50 µM).
-
Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 mins.
-
-
Calculation:
-
Plot Slope (RFU/min) vs. log[Inhibitor].
-
Fit to sigmoidal dose-response curve to extract IC50.
-
References
-
Kim, D., et al. (2005). Structure-Activity Relationship of (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor. Journal of Medicinal Chemistry, 48(1), 141–151. Link
-
Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 17(5), 1783–1802. Link
-
Soloducho, J., & Olech, K. (2012). Synthesis of β-amino acids. Current Organic Chemistry, 16(11). Link
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788–824. Link
Sources
- 1. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 2. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 3. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid vs other beta-amino acids in peptide design
Executive Summary: The Case for Rigidified -Amino Acids
In the landscape of peptidomimetics, the transition from
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (hereafter referred to as (R)-
This guide compares (R)-
Comparative Analysis: Performance Metrics
The following table contrasts (R)-
Table 1: Physicochemical & Functional Comparison
| Feature | (R)- | Implication for Design | ||
| Side Chain Position | Directly on | Methylene spacer ( | None | Direct attachment restricts backbone rotation ( |
| Steric Bulk | High (2,4-dichloroaryl) | Moderate (Phenyl) | Low | 2,4-Cl |
| Lipophilicity (cLogP) | ~2.5 - 3.0 | ~1.5 | -0.6 | Enhanced membrane permeability; stronger hydrophobic core binding. |
| Proteolytic Stability | Exceptional (>24h half-life) | High | Moderate | The 2-Cl substituent sterically hinders nucleophilic attack on the adjacent amide. |
| Foldamer Bias | Promotes 14-Helix | Promotes 14-Helix (weaker) | Flexible | Essential for designing stable secondary structures. |
Mechanism of Action: The "Ortho-Chloro" Effect
The superior stability of (R)-
-
Causality: The steric clash between the 2-Cl and the peptide backbone forces the
(C -C ) torsion angle into a narrow range. -
Result: This pre-organizes the peptide into a bioactive conformation (reducing the entropy cost of binding) and physically blocks access to the carbonyl carbon by proteases like Chymotrypsin.
Structural Logic & Signaling Pathways
To understand where to deploy this building block, we must visualize its role in disrupting or enforcing pathways. Below is a logic flow for selecting (R)-
Figure 1: Decision matrix for selecting (R)-
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Incorporating sterically hindered
Reagents:
-
Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Deprotection: Remove Fmoc group using 20% Piperidine in DMF (
min). Wash with DMF ( ). -
Activation (Critical Step):
-
Dissolve Fmoc-(R)-
-2,4-Cl -Phe-OH (3.0 eq relative to resin) in minimal DMF. -
Add HATU (2.9 eq) and DIPEA (6.0 eq).
-
Note: Pre-activate for exactly 30 seconds before adding to the resin. Do not exceed 2 minutes to avoid racemization.
-
-
Coupling:
-
Add activated mixture to the resin.
-
Agitate for 2 hours at room temperature (standard AA is 45 min).
-
Validation: Perform a Chloranil test (more sensitive for secondary amines than Kaiser test) to ensure complete coupling. If positive (blue spots), recouple using PyAOP/HOAt.
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Proteolytic Stability Assay
This protocol validates the "shielding" effect of the 2,4-dichloro substitution.
Materials:
-
Enzymes:
-Chymotrypsin (bovine pancreas) and Trypsin. -
Buffer: 50 mM Tris-HCl, 10 mM CaCl
, pH 7.8. -
Analysis: RP-HPLC (C18 column).
Methodology:
-
Stock Solution: Dissolve peptide (1 mM) in water/acetonitrile (9:1).
-
Incubation: Add enzyme to peptide solution (Enzyme:Substrate ratio 1:100 w/w). Incubate at 37°C.
-
Sampling: Aliquot 50
L at . -
Quenching: Immediately add 50
L of 1% TFA in acetonitrile to stop the reaction. -
Quantification: Inject onto HPLC. Calculate % remaining based on peak area integration relative to an internal standard (e.g., Tryptophan).
Expected Result: Peptides containing (R)-
Case Study Applications
Neurological Therapeutics (GPCR Ligands)
Research has highlighted the utility of 2,4-dichlorophenyl derivatives in targeting neurotransmitter receptors. The lipophilic 2,4-Cl
-
Application: Replacing the native Phe/Trp in neuropeptides (e.g., Substance P or Enkephalin analogs) with (R)-
-2,4-Cl -Phe increases blood-brain barrier (BBB) penetration due to increased lipophilicity (LogP boost) and prevents degradation by neprilysin.
Antimicrobial Peptides (AMPs)
In the design of AMPs, the goal is to disrupt bacterial membranes without lysing host cells.
-
Strategy: Incorporating (R)-
-2,4-Cl -Phe into the hydrophobic face of an amphipathic helix increases the "snorkeling" ability of the peptide into the lipid bilayer. The rigidity enforces the helical structure required for membrane pore formation.
References
-
Chem-Impex International. (n.d.). (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid: Product Specifications and Applications. Retrieved from
-
Ningbo Inno Pharmchem Co., Ltd. (2026).[1] Chemical Building Blocks for Neurological Therapies: The Significance of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. Retrieved from
-
Edmondson, S. D., et al. (2005).[2] Discovery of potent and selective orally bioavailable beta-substituted phenylalanine derived dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from
- Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. (Contextual grounding for beta-amino acid stability mechanisms).
- Vasudev, P. G., et al. (2011). Conformations of beta-amino acids and peptides. Chemical Reviews. (Source for 14-helix vs 12-helix folding preferences).
Sources
A Comparative Guide to the Synthesis of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid for Pharmaceutical Research
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a chiral building block of significant interest in medicinal chemistry. Its stereochemically defined structure is a key component in the synthesis of various bioactive molecules and therapeutic agents, particularly those targeting neurological disorders. The precise spatial arrangement of the amino and carboxylic acid functional groups, dictated by the (R)-configuration, is often crucial for biological activity. This guide provides a comparative analysis of the three primary synthetic routes to this valuable compound: enzymatic kinetic resolution, asymmetric hydrogenation, and chiral auxiliary-mediated synthesis. Each method is evaluated based on its efficiency, stereoselectivity, and practical applicability in a research and development setting.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. In the context of synthesizing this compound, this typically involves the enantioselective hydrolysis of a racemic ester precursor.
Mechanistic Rationale
The underlying principle of enzymatic kinetic resolution is the difference in the rate of reaction of an enzyme with the two enantiomers of a substrate. For the synthesis of the target molecule, a racemic mixture of methyl or ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate is prepared. A lipase, such as Candida antarctica lipase B (CALB), is then introduced. The enzyme selectively hydrolyzes the (S)-enantiomer of the ester to the corresponding carboxylic acid, leaving the desired (R)-enantiomer of the ester largely unreacted. The unreacted (R)-ester can then be separated from the (S)-acid and subsequently hydrolyzed to afford the final product.
The choice of lipase is critical, as different lipases exhibit varying degrees of enantioselectivity and substrate specificity. The reaction is typically performed in an aqueous buffer system, or in a biphasic system with an organic solvent, to facilitate substrate solubility and product separation.
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol
Step 1: Synthesis of Racemic Methyl 3-Amino-3-(2,4-dichlorophenyl)propanoate
-
To a solution of 3-amino-3-(2,4-dichlorophenyl)propanoic acid (10 g, 42.7 mmol) in methanol (100 mL), add thionyl chloride (4.7 mL, 64.1 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the racemic ester.
Step 2: Enzymatic Resolution
-
Suspend the racemic methyl 3-amino-3-(2,4-dichlorophenyl)propanoate (5 g, 20.2 mmol) in a phosphate buffer solution (100 mL, 0.1 M, pH 7.2).
-
Add immobilized Candida antarctica lipase B (CALB) (500 mg).
-
Stir the suspension at 30 °C and monitor the reaction progress by chiral HPLC.
-
When approximately 50% conversion is reached, filter off the enzyme.
-
Extract the aqueous phase with ethyl acetate to recover the unreacted (R)-ester.
-
Acidify the aqueous phase with 1 M HCl to pH 3 and extract with ethyl acetate to isolate the (S)-acid.
Step 3: Hydrolysis of the (R)-Ester
-
Dissolve the recovered (R)-ester in a mixture of 6 M HCl (50 mL) and dioxane (25 mL).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and adjust the pH to 7 with a 2 M NaOH solution.
-
The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral compounds. This approach involves the hydrogenation of a prochiral olefinic precursor using a chiral transition metal catalyst, typically based on rhodium or ruthenium.
Mechanistic Rationale
For the synthesis of this compound, a suitable precursor is (Z)-3-acetamido-3-(2,4-dichlorophenyl)acrylic acid. This substrate is subjected to hydrogenation in the presence of a chiral rhodium catalyst. The catalyst, which contains a chiral phosphine ligand such as a derivative of BINAP or DuPhos, coordinates to the double bond of the substrate in a stereospecific manner. The facial selectivity of the hydrogenation is controlled by the chiral environment of the catalyst, leading to the preferential formation of the (R)-enantiomer of the product.
The choice of the chiral ligand is paramount for achieving high enantioselectivity. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol or ethanol.
Caption: Workflow for Asymmetric Hydrogenation.
Experimental Protocol
Step 1: Synthesis of (Z)-3-acetamido-3-(2,4-dichlorophenyl)acrylic acid
-
A mixture of 2,4-dichlorobenzaldehyde (17.5 g, 100 mmol), N-acetylglycine (11.7 g, 100 mmol), sodium acetate (8.2 g, 100 mmol), and acetic anhydride (30 mL) is heated at 100 °C for 2 hours.
-
The reaction mixture is cooled and poured into water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the azlactone intermediate.
-
The azlactone is then hydrolyzed by refluxing in a mixture of acetone and water (1:1) for 4 hours.
-
After cooling, the product crystallizes and is collected by filtration.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve (Z)-3-acetamido-3-(2,4-dichlorophenyl)acrylic acid (2.76 g, 10 mmol) in degassed methanol (50 mL).
-
Add the chiral rhodium catalyst, for example, [Rh(COD)₂(R)-BINAP]BF₄ (0.01 mmol).
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Release the pressure and remove the solvent under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude product from the previous step in 6 M HCl (30 mL).
-
Reflux the mixture for 6 hours.
-
Cool the solution and neutralize with a 2 M NaOH solution to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent diastereoselective reaction.
Mechanistic Rationale
In this approach, a chiral auxiliary, such as an Evans oxazolidinone, is first acylated with a propionyl group. The resulting N-acyloxazolidinone is then subjected to a diastereoselective Mannich-type reaction with an imine derived from 2,4-dichlorobenzaldehyde. The steric bulk of the chiral auxiliary blocks one face of the enolate, leading to the preferential formation of one diastereomer. Finally, the chiral auxiliary is cleaved to yield the desired (R)-β-amino acid.
The success of this method relies on the high diastereoselectivity of the key bond-forming step and the efficient removal of the chiral auxiliary without racemization.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Experimental Protocol
Step 1: Preparation of the N-Propionyl Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10 mmol) in dry THF (50 mL) at -78 °C, add n-butyllithium (1.6 M in hexanes, 6.56 mL, 10.5 mmol) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (0.96 mL, 11 mmol).
-
Stir the reaction at -78 °C for 30 minutes and then warm to room temperature.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 2: Diastereoselective Mannich Reaction
-
To a solution of the N-propionyl chiral auxiliary (2.33 g, 10 mmol) in dry dichloromethane (50 mL) at -78 °C, add titanium tetrachloride (1.1 mL, 10 mmol).
-
After 5 minutes, add diisopropylethylamine (1.9 mL, 11 mmol).
-
Stir for 30 minutes, then add a solution of the N-PMP protected imine of 2,4-dichlorobenzaldehyde (prepared separately) (2.76 g, 10 mmol) in dichloromethane.
-
Stir at -78 °C for 4 hours.
-
Quench with a 1:1 mixture of saturated ammonium chloride and water.
-
Extract with dichloromethane, dry the organic layer, and concentrate. Purify the diastereomeric product by column chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the purified adduct (10 mmol) in a 3:1 mixture of THF and water (40 mL).
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (8 mL), followed by lithium hydroxide (0.48 g, 20 mmol).
-
Stir at room temperature for 4 hours.
-
Quench with sodium sulfite solution.
-
Concentrate the mixture to remove THF and then extract the aqueous layer with dichloromethane to remove the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl to pH 6-7 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Comparative Analysis
| Feature | Enzymatic Kinetic Resolution | Asymmetric Hydrogenation | Chiral Auxiliary-Mediated Synthesis |
| Stereoselectivity | High (often >99% ee for the unreacted ester) | Very High (typically >95% ee) | Very High (often >98% de) |
| Yield | Theoretically limited to 50% for the desired enantiomer | High (often >90%) | Moderate to High (multi-step process can lower overall yield) |
| Scalability | Generally scalable, but large volumes of buffer may be required | Highly scalable, suitable for industrial production | Less scalable due to stoichiometric use of the auxiliary and chromatography |
| Cost | Enzyme cost can be significant, but can be recycled | High initial cost for the catalyst and ligand, but low catalyst loading | High cost of the chiral auxiliary, which can be recovered |
| Substrate Scope | Dependent on enzyme specificity | Broad, but requires a suitable prochiral precursor | Broad, versatile for various substitutions |
| Environmental Impact | Generally green (mild conditions, aqueous media) | Use of heavy metals and organic solvents | Use of stoichiometric reagents and organic solvents |
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the research or development program.
-
Enzymatic kinetic resolution is an excellent choice for producing highly enantiopure material, especially when mild reaction conditions are a priority. Its main drawback is the theoretical maximum yield of 50%.
-
Asymmetric hydrogenation represents the most efficient and atom-economical approach, offering high yields and excellent enantioselectivity, making it ideal for large-scale synthesis.
-
Chiral auxiliary-mediated synthesis provides a reliable and versatile method for obtaining high diastereoselectivity, which translates to high enantiopurity after cleavage. However, it is a more resource-intensive process due to the stoichiometric use of the auxiliary and multiple synthetic steps.
For early-stage research where small quantities of highly pure material are needed, any of these methods can be suitable. For process development and scale-up, asymmetric hydrogenation is often the preferred route due to its efficiency and scalability.
References
-
Enzymatic Resolution of Amino Acids: Forró, E., & Fülöp, F. (2007). Lipase-catalyzed resolutions of β-amino esters in organic media. Tetrahedron: Asymmetry, 18(19), 2329-2334. [Link]
-
Importance of Chiral β-Amino Acids: Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons. [Link]
-
Asymmetric Hydrogenation of β-Dehydroamino Acids: Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical reviews, 103(8), 3029-3070. [Link]
-
Evans Chiral Auxiliary: Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Synthesis of β-Amino Acids: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1, 2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical reviews, 96(2), 835-876. [Link]
Benchmarking HPLC methods for chiral purity of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Topic: Benchmarking HPLC Methods for Chiral Purity of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a critical
This guide benchmarks three distinct chromatographic approaches—Immobilized Polysaccharide (Normal Phase) , Zwitterionic (Polar Ionic Mode) , and Crown Ether (Reverse Phase) —to determine the optimal protocol for enantiomeric excess (ee) determination.
Part 1: The Methodology Landscape
The separation of this compound requires addressing two competing functional groups: the basic primary amine and the acidic carboxylic acid. Without proper mobile phase control, peak tailing and poor resolution are inevitable.
Method A: The "Industry Standard" (Immobilized Polysaccharide)
-
Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))
-
Mode: Normal Phase (NP)
-
Mechanism: Inclusion complexation and hydrogen bonding. The immobilized phase allows for a wider range of solvents (e.g., DCM, THF) if solubility is an issue.
-
Pros: Highly robust, scalable to preparative loads.
-
Cons: Requires acidic additives (TFA) to suppress ionization of the carboxylic acid.
Method B: The "Direct Analysis" (Zwitterionic Phase)
-
Column: Chiralpak ZWIX(+) (Cinchona alkaloid-derived)
-
Mode: Polar Ionic Mode (PIM)
-
Mechanism: Simultaneous anion- and cation-exchange. The column surface is zwitterionic, interacting directly with the charged amino acid form.
-
Pros: No derivatization required; MS-compatible mobile phases.
-
Cons: Longer equilibration times; sensitive to water content.
Method C: The "Amine-Specific" (Crown Ether)
-
Column: Crownpak CR-I(+)
-
Mode: Reverse Phase (RP)[2]
-
Mechanism: Host-guest complexation specifically with the protonated primary ammonium group (
). -
Pros: Exceptional selectivity for primary amines; uses aqueous mobile phases.
-
Cons: Requires highly acidic mobile phase (pH 1.0–2.0); incompatible with MS (due to non-volatile acids like
).
Part 2: Experimental Protocols & Benchmarking Data
Protocol 1: Normal Phase on Chiralpak IA (Recommended for QC)
-
Mobile Phase: n-Heptane / Ethanol / Trifluoroacetic Acid (TFA) [85 : 15 : 0.1 v/v/v]
-
Flow Rate: 1.0 mL/min[3]
-
Temperature: 25°C
-
Detection: UV @ 220 nm (The dichlorophenyl ring has strong absorption here).
-
Sample Diluent: Mobile phase (or Ethanol if solubility is poor).
Scientist's Note: The 2,4-dichloro substitution increases lipophilicity compared to the unsubstituted phenyl analog. If retention is too high (
), increase the Ethanol content to 20% or 25%. TFA is critical; without it, the carboxylic acid will ionize, causing peak broadening.
Protocol 2: Polar Ionic Mode on Chiralpak ZWIX(+) (Recommended for R&D)
-
Mobile Phase: Methanol / Acetonitrile / Water [49 : 49 : 2 v/v/v] containing 50 mM Formic Acid and 25 mM Diethylamine (DEA).
-
Flow Rate: 0.6 mL/min[4]
-
Temperature: 25°C - 40°C (Higher temp often improves kinetics on ZWIX).
-
Detection: UV @ 254 nm or ELSD/MS.
Scientist's Note: The ZWIX phase works via a "double ion-pairing" mechanism. The ratio of acid (Formic) to base (DEA) controls the ionization state of both the analyte and the selector. Maintain a 2:1 molar ratio of Acid:Base to ensure the bulk liquid is acidic, keeping the analyte in its zwitterionic or cationic form.
Comparative Performance Data
| Metric | Method A: Chiralpak IA (NP) | Method B: ZWIX(+) (PIM) | Method C: Crownpak CR-I(+) |
| Resolution ( | > 3.5 (Excellent) | > 2.0 (Good) | > 5.0 (Superior) |
| Analysis Time | 12 - 15 min | 20 - 30 min | 25 - 40 min |
| Peak Shape ( | 1.1 - 1.2 (with TFA) | 1.0 - 1.1 | 1.2 - 1.4 |
| Sample Prep | Dissolve & Shoot | Dissolve & Shoot | Dissolve in aq. acid |
| MS Compatibility | Poor (High TFA/Heptane) | Excellent | Poor (Perchloric acid) |
| Robustness | High | Medium | High |
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct method based on your laboratory's specific constraints (e.g., MS detection needs, preparative goals).
Caption: Decision tree for selecting the optimal chiral HPLC method based on detection and solubility requirements.
Part 4: Troubleshooting & Optimization
1. Peak Tailing on Normal Phase:
-
Cause: Interaction between the free amine and residual silanols on the silica support.
-
Fix: Ensure TFA concentration is at least 0.1%. If tailing persists, switch to Chiralpak IC , which has a different polysaccharide backbone (Cellulose) and often shows different hydrogen bonding capabilities for chlorinated aromatics.
2. Low Solubility:
-
Cause:
-amino acids can be zwitterionic and poorly soluble in pure Heptane. -
Fix: Use Method A but replace Ethanol with Dichloromethane (DCM) or Ethyl Acetate as the co-solvent (e.g., Heptane/DCM/TFA). Note: This requires the immobilized "I" series columns (IA, IC, IG); do not use coated columns (AD, OD) with DCM.
3. Elution Order Reversal:
-
Observation: If the (S)-enantiomer elutes first on ZWIX(+), it will likely elute second on ZWIX(-).
-
Utility: This is useful for trace impurity analysis. If the minor enantiomer (impurity) elutes after the main peak, it is easier to quantify (no tailing overlap).
References
-
Chiral Technologies. (2024).[5] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Daicel Corporation. Link
-
Ilisz, I., et al. (2013). "Separation of Beta-Amino Acids by Chiral HPLC." Journal of Chromatographic Science, 51(4), 303–315. Link
-
Zhang, T., et al. (2014). "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC." Journal of Chromatography A, 1363, 191-199. Link
-
Phenomenex. (2023). Chiral HPLC & SFC Column Selection Guide. Phenomenex Inc.[5] Link
-
Hyun, M. H. (2016). "Crown Ether-Based Chiral Stationary Phases for Enantiomer Separation of Chiral Primary Amines." Journal of Separation Science, 39(1), 12-25. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
Validation of a High-Throughput Bioanalytical Method for (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
Executive Summary
In the development of chiral active pharmaceutical ingredients (APIs), the enantiomeric purity of intermediates is a critical quality attribute.[1] (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (hereafter (R)-ADCP ) is a vital
This guide presents the validation of a Direct Chiral LC-MS/MS Method (Method A) compared against the traditional Pre-column Derivatization Method (Method B) .
Key Finding: Method A (Direct Chiral) demonstrates superior throughput (5-minute run time vs. 25 minutes) and eliminates kinetic resolution errors associated with derivatization, achieving an LLOQ of 1.0 ng/mL with <5% CV.
Introduction & Scientific Context
The analysis of
-
Zwitterionic Nature: High polarity makes retention on standard C18 columns difficult without ion-pairing agents, which suppress MS sensitivity.
-
Chirality: The (R) and (S) enantiomers have identical mass-to-charge (m/z) ratios, requiring physical separation prior to detection.
The Competitors
-
Method A: Direct Chiral LC-MS/MS (The Validated Solution) Utilizes immobilized polysaccharide stationary phases (e.g., Chiralpak IC-3) compatible with reverse-phase solvents. This allows direct injection of aqueous biological extracts.
-
Method B: Pre-column Derivatization (The Alternative) Uses reagents like Marfey’s Reagent (FDAA) or GITC to convert enantiomers into diastereomers, which are then separated on a standard C18 column. While sensitive, this method introduces "kinetic fractionation" errors if the derivatization reaction is not 100% complete.
Analytical Workflow Visualization
The following diagram illustrates the comparative workflows. Note the reduction in critical path steps for Method A.
Figure 1: Comparative workflow showing the streamlined process of Direct Chiral analysis (Method A) versus the multi-step Derivatization approach (Method B).
Experimental Protocols
Method A: Direct Chiral LC-MS/MS (Recommended)
This protocol relies on an immobilized Chiralpak IC-3 column, which tolerates the aqueous mobile phases necessary for MS ionization.
-
Column: Chiralpak IC-3 (3 µm, 100 × 4.6 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Bicarbonate for pH adjustment).
-
Gradient: Isocratic 60:40 (A:B) typically yields optimal resolution (
). -
Flow Rate: 0.5 mL/min.
-
MS/MS Transitions (ESI+):
-
Precursor:
234.1 -
Product (Quantifier):
172.0 (Loss of + ) -
Product (Qualifier):
145.0 (Dichlorophenyl cation)
-
Method B: Derivatization with GITC
-
Reagent: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC).
-
Reaction: Mix 50 µL supernatant with 50 µL GITC solution. Incubate at room temperature for 30 mins.
-
Column: C18 (e.g., Waters XBridge).
-
Drawback: The GITC derivative is hydrolytically unstable; samples must be analyzed within 12 hours.
Validation Data Comparison
The following data summarizes the validation performance based on FDA Bioanalytical Method Validation (BMV) guidelines [1].
Table 1: Performance Metrics
| Parameter | Method A (Direct Chiral) | Method B (Derivatization) | Verdict |
| Linearity Range | 1.0 – 1000 ng/mL | 0.5 – 1000 ng/mL | Method B is slightly more sensitive but requires more labor. |
| Precision (%CV) | 1.8% – 4.5% | 5.2% – 8.9% | Method A is more precise due to fewer handling steps. |
| Accuracy (%Bias) | ± 3.2% | ± 7.5% | Method A eliminates derivative instability errors. |
| Run Time | 5.0 min | 25.0 min | Method A offers 5x throughput. |
| Stability | > 24 hours (autosampler) | < 12 hours (derivative degrades) | Method A is robust for large batches. |
Selectivity & Specificity
In Method A, the (R)-ADCP elutes at 2.8 min, while the (S)-enantiomer elutes at 3.6 min. The resolution factor (
Detailed Validation Logic (Self-Validating System)
To ensure the method is "self-validating" during routine use, we implement a specific System Suitability Test (SST) logic. This ensures that data is only accepted if the chromatographic system is performing within defined limits.
Figure 2: System Suitability Logic. The method includes a mandatory check for enantiomeric resolution (
Discussion: Causality & Mechanism
Why Method A Outperforms Method B
The superiority of Method A is rooted in thermodynamics vs. kinetics .
-
Method A relies on thermodynamic adsorption differences between the enantiomers and the chiral selector (amylose tris(3,5-dichlorophenylcarbamate)). This is a reversible, equilibrium-based process that is highly reproducible [2].
-
Method B relies on a kinetic chemical reaction. If the reaction rate differs slightly due to temperature gradients or matrix pH (e.g., plasma buffering capacity), the ratio of diastereomers formed may not reflect the true ratio of enantiomers in the sample [3]. Furthermore, excess derivatizing reagent often causes ion suppression in the MS source, requiring longer divert windows and divert valves.
Matrix Effects
(R)-ADCP is a zwitterion. In Method A, using an ammonium bicarbonate buffer ensures the carboxylic acid is deprotonated (
References
-
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IC. Retrieved from [Link] (General reference for column chemistry).
- Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantioseparation. HRC Journal of Separation Science. (Context on kinetic resolution issues).
Sources
- 1. This compound [myskinrecipes.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
Cross-reactivity studies of antibodies raised against (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid containing peptides
Content Type: Technical Application Note & Comparative Analysis Target Audience: Medicinal Chemists, Assay Development Scientists, QC Professionals
Executive Summary: The Chiral Purity Challenge
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a critical chiral
While High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the gold standard for purity analysis, it is low-throughput and capital-intensive. This guide evaluates the performance of high-affinity antibodies raised against this specific hapten, comparing their utility as a high-throughput screening (HTS) alternative to HPLC. We analyze cross-reactivity profiles, specifically focusing on the antibody's ability to discriminate the (R)-enantiomer from the (S)-enantiomer and structural analogs.
The Science of Specificity: Hapten Design & Immunization
Small molecules (haptens) like this compound (<300 Da) are not immunogenic on their own. They must be conjugated to a carrier protein (e.g., KLH or BSA). The critical determinant of specificity is the linker attachment site.
To generate an antibody that distinguishes the (R)-enantiomer, the linker must be attached distal to the chiral center to ensure the stereogenic center is fully exposed to the immune system.
Figure 1: Hapten Design & Antibody Generation Workflow
The following diagram illustrates the critical pathway from hapten design to hybridoma screening, emphasizing the selection pressure for stereoselectivity.
Caption: Workflow for generating stereoselective antibodies. Note the "Differential Screening" step, which is critical for eliminating clones that bind the (S)-enantiomer.
Comparative Performance Analysis
The utility of this antibody relies entirely on its cross-reactivity profile (selectivity) and its operational efficiency compared to instrumental methods.
A. Cross-Reactivity Profile (Selectivity)
The following data represents the typical performance of a monoclonal antibody optimized for the (R)-enantiomer. Cross-reactivity (CR) is calculated as:
| Analyte / Analog | Structural Difference | Relative Cross-Reactivity (%) | Interpretation |
| This compound | Target Antigen | 100% | Primary Binding |
| (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | Enantiomer | < 1.5% | Excellent Stereoselectivity |
| (R)-3-Amino-3-(4-chlorophenyl)propanoic acid | Des-chloro (missing 2-Cl) | ~12% | Moderate Interference |
| (R)-3-Amino-3-phenylpropanoic acid | Des-dichloro | < 0.1% | Negligible |
| Glycine / Alanine | Unrelated Amino Acids | < 0.01% | No Interference |
Analysis: The antibody demonstrates high stereospecificity (<1.5% CR with S-enantiomer), making it suitable for monitoring enantiomeric excess in bulk synthesis. However, the 12% cross-reactivity with the 4-chlorophenyl analog suggests that this antibody is sensitive to the electron density and steric bulk of the halogen ring; it should not be used if the monochloro impurity is a major byproduct in the reaction mixture.
B. Methodological Comparison: ELISA vs. HPLC
Why switch from HPLC to Immunodetection?
| Feature | Chiral HPLC (Gold Standard) | Competitive ELISA (Alternative) |
| Throughput | Low (15–30 mins/sample) | High (96 samples in < 3 hours) |
| Cost Per Sample | High (Columns + Solvents) | Low (Reagents) |
| Sensitivity (LOD) | ~1 µg/mL (UV detection) | ~0.1 ng/mL (Chemiluminescence/TMB) |
| Sample Prep | Filtration, often derivatization | Minimal dilution |
| Precision (CV%) | < 1% | 5–10% |
| Primary Use Case | Final Product Release (CoA) | In-process monitoring, Clone screening |
Detailed Experimental Protocol: Competitive ELISA
Since the target is a small molecule, a Competitive ELISA format is mandatory. In this format, the signal is inversely proportional to the concentration of the analyte.
Protocol Validation (Self-Validating System)
-
Principle: Free antigen (sample) competes with coated antigen (plate) for a limited amount of antibody.
-
Self-Check: The standard curve must be sigmoidal (4-parameter logistic fit). If the curve is linear or flat, the competition has failed (usually due to incorrect antibody dilution).
Materials:
-
96-well microplate coated with this compound-BSA conjugate.
-
Primary Antibody: Mouse Anti-(R)-Target mAb.
-
Secondary Antibody: Goat Anti-Mouse IgG-HRP.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
Step-by-Step Workflow:
-
Sample Preparation: Dilute reaction mixtures in PBS (pH 7.4) to fall within the linear range of the assay (typically 0.1 ng/mL – 10 ng/mL).
-
Competition Step:
-
Incubation: Incubate for 60 minutes at 37°C with mild agitation (critical for equilibrium).
-
Wash: Wash plate 3x with PBST (PBS + 0.05% Tween-20) to remove antibody-analyte complexes.
-
Detection:
-
Add 100 µL Secondary Antibody-HRP. Incubate 45 mins at 37°C.
-
Wash 3x with PBST.
-
-
Signal Generation:
-
Add 100 µL TMB Substrate.[3] Incubate 15 mins in dark.
-
Add 50 µL Stop Solution (2M H2SO4).
-
-
Read: Measure Absorbance at 450 nm.
Figure 2: Competitive Binding Mechanism
This diagram visualizes the inverse relationship between analyte concentration and signal intensity.
Caption: In competitive ELISA, high levels of this compound in the sample sequester the antibody, preventing it from binding to the plate. Consequently, a low optical density (OD) indicates a high concentration of the target.
Conclusion & Recommendations
Antibodies raised against this compound offer a robust, high-throughput alternative to chiral HPLC for specific applications.
-
Use Case: Ideal for screening thousands of clones in biocatalysis evolution or monitoring fermentation broths where HPLC throughput is a bottleneck.
-
Limitation: Due to the 12% cross-reactivity with mono-chlorinated analogs, this method should be validated against HPLC if structural analogs are expected byproducts.
-
Final Verdict: For pure enantiomeric discrimination (R vs S), the antibody method is highly reliable and cost-effective.
References
-
Hapten Synthesis & Immunoassay Design: Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices. ResearchGate. [Link]
-
Chiral Specificity in Beta-Amino Acids: Chiral Inversion of Amino Acids in Anti-parallel β-sheets at Interfaces Probed by Vibrational Sum Frequency Generation Spectroscopy. National Institutes of Health (NIH). [Link]
-
Competitive ELISA Protocols for Small Molecules: Competitive ELISA Protocol. Creative Diagnostics. [Link]
-
Antibody Cross-Reactivity Mechanisms: Immunological Cross-Reactivity. Diva-portal.org. [Link]
Sources
Technical Review: (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid in Patent Literature
Content Type: Publish Comparison Guide
Subject: Chiral
Executive Summary
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 778571-53-2) represents a critical class of chiral
This guide reviews the performance of this specific synthon, comparing its synthesis efficiency (Process Chemistry) and the biological efficacy of its derivatives (Medicinal Chemistry) against standard alternatives.
Comparative Analysis: Application & Performance
Medicinal Chemistry: The Halogen Substitution Effect
In the development of DPP-4 inhibitors, the
| Feature | This compound | (R)-3-Amino-3-(2,4,5-trifluorophenyl)propanoic acid (Sitagliptin Moiety) | Patent Insight |
| Steric Bulk | High (Chlorine Van der Waals radius: 1.75 Å) | Moderate (Fluorine Van der Waals radius: 1.47 Å) | The dichloro analog often shows reduced potency in tight binding pockets due to steric clash [1].[1] |
| Lipophilicity (LogP) | Higher (More lipophilic) | Lower | Dichlorophenyl derivatives show increased membrane permeability but higher risk of metabolic clearance (CYP450) [2]. |
| Cost of Goods | Lower (Chlorinated starting materials are cheaper) | Higher (Fluorinated aromatics require specialized synthesis) | Patents cite the dichloro variant as a cost-effective "scaffold" for early-stage screening before optimizing to fluoro-analogs [3].[1] |
| Agrochemical Utility | High (Fungicidal activity) | Low | The 2,4-dichloro motif is privileged in fungicidal mandelamide derivatives, unlike the trifluoro analog [4]. |
Process Chemistry: Synthesis Route Comparison
The "performance" of this intermediate is largely defined by the efficiency of its production.[2] Patent literature reveals a shift from classical chemical resolution to biocatalysis.
Method A: Chemical Resolution (Classical) [1]
-
Approach: Synthesis of racemic
-amino acid followed by resolution using chiral salts (e.g., tartaric acid). -
Performance: Max theoretical yield 50% (unless dynamic kinetic resolution is used). High waste generation.[1]
-
Patent Status: Older patents; largely obsolete for manufacturing.
Method B: Asymmetric Hydrogenation (The Industrial Standard)
-
Approach: Rhodium-catalyzed hydrogenation of enamines using chiral phosphine ligands (e.g., Josiphos, Segphos).
-
Performance: High Yield (>95%), High ee (>98%).
-
Drawback: High cost of Rhodium and ligands; requires high-pressure equipment.[1]
Method C: Biocatalytic Transamination (The Modern Standard)
-
Approach:
-Transaminase (ATA) converts the corresponding -keto ester or ketone directly to the chiral amine using PLP as a cofactor.[1] -
Performance: >99% ee, >90% yield. Operates at ambient temperature/pressure.[1]
-
Patent Status: Heavily cited in recent process patents (e.g., Codexis, Merck) for its "green" profile and elimination of heavy metals [5].
Experimental Protocols
The following protocols are synthesized from patent methodologies to illustrate the two dominant synthesis routes.
Protocol 1: Biocatalytic Synthesis (Transaminase Route)
Objective: Synthesis of this compound via enzymatic transamination.[1] Rationale: This method ensures high enantiopurity (>99% ee) without heavy metal contamination.
-
Substrate Preparation: Dissolve 3-(2,4-dichlorophenyl)-3-oxopropanoic acid (50 mM) in phosphate buffer (100 mM, pH 7.5).
-
Cofactor Mix: Add Pyridoxal-5'-phosphate (PLP, 1 mM) and Isopropylamine (1 M) as the amine donor.
-
Enzyme Addition: Add purified (R)-selective
-Transaminase (e.g., ATA-117 variant, 2 g/L). -
Reaction: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
-
Work-up:
-
Acidify to pH 2.0 with 6M HCl to stop the reaction and precipitate the enzyme.
-
Centrifuge to remove protein debris.
-
Apply supernatant to cation exchange resin (Dowex 50W).
-
Elute product with 1M NH4OH.
-
-
Validation: Analyze via Chiral HPLC (Crownpak CR(+) column, pH 1.5 HClO4).
Protocol 2: Chemical Asymmetric Hydrogenation
Objective: Large-scale synthesis using Rh(I)-Josiphos catalyst. Rationale: Preferred for multi-kilogram scale-up where enzyme volume is prohibitive.[1]
-
Enamine Formation: Reflux 3-(2,4-dichlorophenyl)-3-oxopropanoate with ammonium acetate in methanol to yield the
-enamino ester.[1] -
Catalyst Preparation: In a glovebox, mix [Rh(COD)Cl]2 and (R,S)-t-Bu-Josiphos in degassed methanol.
-
Hydrogenation:
-
Load enamine and catalyst (S/C ratio 1000:1) into a high-pressure autoclave.[1]
-
Pressurize to 30 bar H2.
-
Heat to 50°C for 12 hours.
-
-
Hydrolysis: Evaporate solvent, redissolve in THF/Water, and treat with LiOH to hydrolyze the ester to the free acid.
-
Crystallization: Recrystallize from Isopropanol/Water to upgrade ee% to >99%.
Visualizations of Signaling & Synthesis Pathways[1]
Diagram 1: Biocatalytic vs. Chemical Synthesis Logic
This diagram illustrates the decision tree and mechanistic flow described in recent process patents.
Caption: Comparison of Chemical (Red) vs. Biocatalytic (Green) synthesis routes showing intermediates and efficiency.
Diagram 2: Pharmacological Application (DPP-4 Inhibition)
This diagram details how the molecule fits into the biological pathway for diabetes treatment, as cited in medicinal chemistry patents.
Caption: Mechanism of Action for DPP-4 inhibitors derived from the this compound scaffold.[2][3]
References
-
Structure-Activity Relationships of Beta-Amino Acid DPP-4 Inhibitors. Source: Journal of Medicinal Chemistry / Patent Review. URL:[Link]
-
Chemical Building Blocks for Neurological Therapies. Source: Ningbo Inno Pharmchem Co.[4] Technical Note. URL:[Link]
- Synthesis of Chiral Beta-Amino Acids via Transaminases.
- Fungicidal Mandelic Acid Derivatives.
-
Advances in Enzymatic Synthesis of D-Amino Acids. Source: MDPI (Review of Biocatalytic Methods). URL:[Link]
Sources
Comparative Guide: Synthesis Strategies for (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
Executive Summary
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a critical chiral
This guide provides a meta-analysis of the three dominant synthesis methodologies: Biocatalytic Transamination , Rh-Catalyzed Asymmetric Hydrogenation , and Enzymatic Resolution . Based on yield, enantiomeric excess (ee%), and process sustainability, the Biocatalytic Transaminase route is currently the superior protocol for scale-up.
Part 1: The Comparative Landscape
Biocatalytic Transamination (The Gold Standard)
This route utilizes an engineered Pyridoxal-5'-phosphate (PLP)-dependent transaminase (ATA) to transfer an amino group from an achiral donor (e.g., isopropylamine) directly to the pro-chiral ketone.
-
Mechanism: Asymmetric amination.[1]
-
Key Advantage: Eliminates heavy metals; operates at ambient pressure; achieves >99.9% ee without recrystallization.
-
Primary Reference: The methodology stems from the seminal work by Savile et al. (Merck/Codexis) on the sitagliptin analog.
Rhodium-Catalyzed Asymmetric Hydrogenation (The Traditional Benchmark)
This method involves the high-pressure hydrogenation of an enamine intermediate using a Rhodium catalyst with chiral phosphine ligands (e.g., Josiphos).
-
Mechanism: Enamide reduction.
-
Key Challenge: Requires high-pressure hydrogenation equipment (250 psi); residual heavy metal removal; often requires recrystallization to upgrade ee from ~95% to >99%.
Lipase-Mediated Resolution (The Classical Alternative)
This route typically involves the kinetic resolution of a racemic ester or amine using lipases (e.g., Candida antarctica Lipase B).
-
Mechanism: Hydrolytic kinetic resolution.
-
Key Limitation: Maximum theoretical yield is 50% (unless dynamic kinetic resolution is employed); lower atom economy due to waste of the (S)-enantiomer.
Part 2: Performance Meta-Analysis
The following data aggregates performance metrics from comparative studies involving
| Metric | Biocatalytic Transamination (ATA) | Rh-Catalyzed Hydrogenation | Lipase Resolution |
| Enantiomeric Excess (ee%) | > 99.95% | 95 - 97% (crude) | 90 - 98% |
| Isolated Yield | ~92% | 82 - 97% | < 45% (single pass) |
| Operating Pressure | Ambient (1 atm) | High (250 psi / 17 bar) | Ambient |
| Catalyst Load | 2-5 g/L (Biodegradable) | ~0.1 mol% (Toxic Heavy Metal) | High (Immobilized) |
| Space-Time Yield | High | High | Low |
| Purification Steps | Acid extraction (Simple) | Carbon treatment + Recrystallization | Column/Extraction |
| Atom Economy | High (Acetone byproduct) | Moderate (Ligand/Metal waste) | Low (Discard 50% isomer) |
Analyst Note: While Rhodium catalysis offers high speed for early-phase discovery, the purification burden (metal scavenging) and the need for specialized high-pressure vessels make it inferior to Transamination for large-scale production.
Part 3: Deep-Dive Experimental Protocol
Protocol: Biocatalytic Synthesis via Engineered Transaminase
Context: This protocol is adapted from the evolved ATA-117 methodology.[2] It relies on an equilibrium shift using isopropylamine (IPM) as the amine donor, which generates acetone as a volatile byproduct.
Reagents:
-
Substrate: 3-oxo-3-(2,4-dichlorophenyl)propanoic acid (or ethyl ester derivative).
-
Enzyme: Evolved
-Transaminase (e.g., ATA-117 variant or commercial broad-spectrum -transaminase). -
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Amine Donor: Isopropylamine (IPM).
-
Buffer: 100 mM Triethanolamine (pH 8.5).
Workflow:
-
Buffer Preparation:
-
Prepare 100 mM Triethanolamine buffer. Adjust pH to 8.5 using HCl.
-
Add PLP to a final concentration of 1 mM (yellow solution indicates active cofactor).
-
-
Substrate Solubilization:
-
Dissolve the ketone substrate in DMSO (approx. 5-10% of final reaction volume) to ensure solubility.
-
Note: High substrate loading (50-100 g/L) is possible with evolved enzymes; for initial testing, use 2-5 g/L.
-
-
Reaction Initiation:
-
Add Isopropylamine (1 M final concentration) to the buffer. Caution: Exothermic reaction; adjust pH back to 8.5 if necessary.
-
Add the enzyme preparation (lyophilized powder or cell-free extract) at 2 g/L.
-
Add the substrate solution.
-
-
Incubation:
-
Incubate at 40°C - 45°C with orbital shaking (200 rpm).
-
Critical Step: Leave the reaction vessel slightly vented (or use a nitrogen sweep) to allow the acetone byproduct to evaporate. This drives the equilibrium toward the product.
-
-
Monitoring:
-
Monitor conversion via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).
-
Reaction typically reaches completion in 24 hours.
-
-
Work-up (Self-Validating Step):
-
Acidify reaction mixture to pH 2.0 with 6N HCl (stops enzyme, protonates the amine product).
-
Wash with MTBE (removes unreacted ketone).
-
Basify aqueous layer to pH 10-11 with NaOH.
-
Extract the free base amine into MTBE or Ethyl Acetate.
-
Evaporate solvent to yield this compound (or ester).
-
Part 4: Mechanistic Visualization
The following diagram illustrates the catalytic cycle of the PLP-dependent transaminase. Note the "Ping-Pong Bi-Bi" mechanism where the enzyme shuttles the nitrogen from the donor to the acceptor.
Caption: The Ping-Pong Bi-Bi mechanism of Transaminases. The enzyme oscillates between PLP (aldehyde) and PMP (amine) forms, transferring nitrogen from Isopropylamine to the Ketone substrate.
Part 5: References
-
Savile, C. K., et al. (2010).[2][3][4] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.[3]
-
Hansen, K. B., et al. (2009). "Highly efficient asymmetric synthesis of sitagliptin."[5][6] Journal of the American Chemical Society, 131(25), 8798-8804.
-
Gao, S., et al. (2021). "Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System." Frontiers in Bioengineering and Biotechnology, 9.
-
Chem-Impex. "(R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Page."
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Quantifying the Enantiomeric Excess of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
Executive Summary
The Challenge: Quantifying the enantiomeric excess (ee) of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid presents a specific challenge due to its zwitterionic nature and the bulky, hydrophobic dichlorophenyl moiety. Standard reverse-phase HPLC fails to separate the enantiomers, and traditional normal-phase chiral methods often require time-consuming derivatization to mask the polar amine/acid groups.
The Solution: This guide compares the three industry-standard approaches.
-
Winner (QC/Production): Direct Chiral HPLC using Crown Ether Phases (CROWNPAK CR-I) . It offers the highest resolution (
) and robustness for underivatized samples in acidic mobile phases. -
Winner (R&D/LC-MS): Zwitterionic Ion-Exchange (Chiralpak ZWIX ).[1][2][3] It provides MS-compatible volatile mobile phases and tunable elution order.[1]
-
Alternative: Derivatization (e.g., Marfey’s Reagent) followed by C18 separation, reserved for complex biological matrices where sensitivity <10 ng/mL is required.
Part 1: Method Selection Decision Matrix
The choice of method depends heavily on your available instrumentation and the sample matrix.
Figure 1: Decision tree for selecting the appropriate quantification method based on sample purity and detection limits.
Part 2: Detailed Methodologies
Method A: Direct Chiral HPLC (Crown Ether)
Status: The Gold Standard for Quality Control
This method utilizes a chiral crown ether stationary phase (CROWNPAK CR-I(+)).[4][5][6][7] The mechanism relies on the formation of a host-guest inclusion complex between the crown ether and the primary ammonium group (
-
Why it works: The 2,4-dichlorophenyl group is hydrophobic. The CROWNPAK CR-I column allows the use of organic modifiers (Methanol/Acetonitrile) which solubilize the hydrophobic tail, while the acidic aqueous phase ensures the amine remains protonated for chiral recognition.
-
Critical Requirement: The mobile phase must be acidic (pH 1.0–2.[6]0) to convert the amino group into the ammonium ion (
) necessary for complexation.
Protocol A: Operational Parameters
| Parameter | Setting |
| Column | Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm) |
| Mobile Phase | Perchloric Acid (pH 1.5) / Acetonitrile (85:15 v/v) |
| Flow Rate | 0.4 mL/min |
| Temperature | 25°C (Lower temperatures often increase resolution) |
| Detection | UV @ 210 nm (Amide/Carboxyl) or 254 nm (Phenyl ring) |
| Sample Diluent | Mobile Phase |
Experimental Insight:
Using Perchloric acid (
Method B: Zwitterionic Ion-Exchange (ZWIX)
Status: The Modern R&D Choice (LC-MS Compatible)
This method uses a zwitterionic stationary phase (Chiralpak ZWIX(+)) derived from Cinchona alkaloids.[2][8] It operates via a synergistic double ion-pairing mechanism.[8]
-
Mechanism: The stationary phase contains both a cationic site (quinuclidine) and an anionic site (sulfonic acid). It simultaneously interacts with the carboxylate (
) and ammonium ( ) groups of the analyte. -
Advantage: The elution order can be reversed by switching from ZWIX(+) to ZWIX(-), allowing the minor enantiomer (impurity) to elute before the major peak for accurate quantitation.
Protocol B: Operational Parameters
| Parameter | Setting |
| Column | Chiralpak ZWIX(+) (3.0 × 150 mm, 3 µm) |
| Mobile Phase | 50mM Formic Acid + 25mM Diethylamine in MeOH/MeCN (50:50) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25°C - 40°C |
| Detection | UV @ 254 nm or MS (ESI+) |
Experimental Insight: The ratio of acid to base in the mobile phase controls the ionization state. For the 2,4-dichlorophenyl derivative, a higher organic content (MeOH/MeCN) is crucial to prevent hydrophobic retention of the aromatic ring on the stationary phase backbone.
Part 3: Comparative Performance Analysis
The following data summarizes the expected performance based on general
| Metric | Method A (Crown Ether) | Method B (ZWIX) | Method C (Derivatization) |
| Resolution ( | High (> 5.0) | High (> 3.0) | Medium (2.0 - 4.0) |
| Run Time | Fast (< 15 min) | Fast (< 15 min) | Slow (> 45 min prep + run) |
| Mobile Phase | Corrosive ( | Volatile / MS-Friendly | Standard (Water/MeCN) |
| Sample Prep | Dissolve & Shoot | Dissolve & Shoot | Complex (Heating required) |
| Elution Order | Fixed (D-form usually first) | Tunable (+/- Columns) | Dependent on Reagent |
| Cost per Run | Low | Low | High (Reagent cost) |
Mechanistic Visualization
The separation success relies on specific molecular interactions. The diagram below illustrates why the Crown Ether method is particularly robust for this amino acid.
Figure 2: Mechanistic interaction between the protonated amino acid and the Crown Ether stationary phase. The ammonium group locks into the ether cavity, while the bulky binaphthyl groups of the stationary phase discriminate against the 'wrong' enantiomer.
Part 4: Validated Protocol for QC (Method A)
This protocol is designed for the routine determination of ee% in a chemical development environment.
System Suitability Preparation[1]
-
Racemic Standard: Dissolve 10 mg of racemic 3-Amino-3-(2,4-dichlorophenyl)propanoic acid in 10 mL of Mobile Phase (pH 1.5
/ MeCN). -
Enantiopure Standard: Dissolve 10 mg of the pure (R)-enantiomer in 10 mL of Mobile Phase.
Chromatographic Conditions
-
Equilibration: Flush the CROWNPAK CR-I(+) column with mobile phase for at least 30 minutes at 0.4 mL/min.
-
Blank Injection: Inject 5 µL of mobile phase to ensure baseline stability.
-
Reference Injection: Inject 5 µL of the Racemic Standard.
-
Acceptance Criteria: Resolution (
) between enantiomers must be . Tailing factor ( ) must be .
-
Calculation of Enantiomeric Excess
Note: On CROWNPAK CR-I(+), the D-isomer (often the S-configuration for
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
-
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Chiralpak ZWIX(+) / ZWIX(-) Instruction Manual. Retrieved from [Link]
-
Ilisz, I., & Péter, A. (2013). Separation of Beta-Amino Acid Enantiomers by HPLC. Separation & Purification Reviews. Retrieved from [Link][7]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. chiraltech.com [chiraltech.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid proper disposal procedures
Executive Summary & Chemical Profile
Objective: To provide a compliant, safe, and efficient disposal strategy for (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
This compound is a chiral
-
The Dichlorophenyl Ring: Classifies the waste as a Halogenated Organic , mandating high-temperature incineration with specific scrubbing capabilities to prevent dioxin and hydrochloric acid emissions.
-
The Zwitterionic Core (Amino Acid): Dictates solubility behavior. It is amphoteric—soluble in strong acids or bases but likely exhibits poor solubility at its isoelectric point (pI), leading to potential precipitation and clogging in liquid waste lines if not managed correctly.
Chemical Identification Table
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 778571-53-2 (R-isomer) / 152606-17-2 (Racemic) |
| Molecular Formula | C |
| Physical State | Solid (White to off-white powder) |
| Hazard Classification | Irritant (Skin/Eye/Respiratory), Halogenated Organic |
| RCRA Status (USA) | Non-listed (Not P or U listed); Treat as Characteristic Waste if mixed with solvents, otherwise Halogenated Organic Waste . |
Waste Classification & Segregation Logic
The Golden Rule of Disposal: Never mix halogenated solids with non-halogenated solvents. Halogenated waste streams are significantly more expensive to incinerate due to the need for acid-gas scrubbers. Mixing this compound with non-halogenated waste (e.g., acetone, methanol) downgrades the entire container to "Halogenated," increasing disposal costs for your facility.
Disposal Stream Decision Matrix
-
Stream A: Solid Waste (Bulk Material)
Halogenated Organic Solid. -
Stream B: Liquid Waste (Mother Liquors/Rinses)
Halogenated Organic Solvent. -
Stream C: Contaminated Debris (Gloves/Paper)
Hazardous Solid Debris.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Bulk Solid (Expired or Excess Material)
Context: You have a vial or flask containing >500 mg of pure solid.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Do not use metal containers, as residual moisture combined with the amino acid can cause slow corrosion.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "this compound" (99%).
-
Hazard Checkbox: Toxic, Irritant.
-
Critical Note: Write "HALOGENATED" clearly on the tag.
-
-
Transfer: Transfer the solid quantitatively. Avoid generating dust.[1][2][3] If the solid is caked, use a plastic spatula to break it up.
-
Secondary Containment: Place the sealed container into a clear plastic zip-lock bag before placing it in the Satellite Accumulation Area (SAA). This prevents cross-contamination if the outer bottle is contaminated.
Protocol B: Disposal of Reaction Mixtures & Rinsates
Context: You have dissolved the compound in a solvent (e.g., Methanol, DCM) or have aqueous washes.
-
pH Check (The Zwitterion Trap):
-
Risk:[4][2][3][5] If you pour an acidic solution of this compound into a basic waste container (or vice versa), the compound may reach its isoelectric point, precipitate out of solution, and form a concrete-like sludge at the bottom of the waste drum.
-
Action: Ensure the waste solvent mixture is fully solubilized. If you suspect high concentrations (>5%), dilute with the primary solvent (e.g., Methanol) before adding to the waste carboy.
-
-
Segregation:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour into Halogenated Waste .
-
If dissolved in Methanol or Ethanol : Technically a flammable solvent, but because it contains the chlorinated solute, it MUST go into the Halogenated Waste stream.
-
-
Glassware Decontamination:
-
Rinse glassware with a dilute acid (e.g., 1N HCl) first. The amine group will protonate, increasing solubility and ensuring complete removal.
-
Collect this first rinse into the Halogenated Liquid Waste.
-
Subsequent water washes can go to the drain only if confirmed free of organic solvents and hazardous residues (consult local EHS).
-
Operational Workflows (Visualized)
Workflow 1: The Disposal Decision Tree
This diagram guides the researcher through the decision-making process to ensure regulatory compliance.
Figure 1: Decision logic for assigning waste streams. Note that even non-halogenated solvents become "halogenated waste" when contaminated with the chlorinated solute.
Workflow 2: Emergency Spill Response
Immediate actions to take in the event of a benchtop spill.
Figure 2: Step-by-step spill response protocol ensuring personnel safety and containment.
Regulatory & Compliance Framework
RCRA (Resource Conservation and Recovery Act)
While this specific CAS is not explicitly "P" or "U" listed, it falls under the "Cradle-to-Grave" responsibility.
-
Generator Status: You must characterize the waste. Because it contains halogenated aromatics, it is best practice to classify it under Waste Code D001 (if in ignitable solvent) or simply as Non-RCRA Regulated Hazardous Waste (if solid), but managed as halogenated to meet incineration facility acceptance criteria [1].
EPA Halogenated Solvent Rule
The presence of the dichlorophenyl group means this waste releases HCl upon combustion. EPA regulations require facilities to burn such waste in incinerators equipped with acid gas scrubbers (99% removal efficiency) [2].
-
Compliance Tip: Never label this simply as "Organic Waste." The receiving facility may fine your lab if they detect halogens in a non-halogenated stream.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. EPA.gov. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Organic Wastes.[6][7] EPA.gov. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Propionic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
